(4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide
Description
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Properties
Molecular Formula |
C25H22BrNO2P+ |
|---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C25H21NO2P.BrH/c27-26(28)22-18-16-21(17-19-22)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1; |
InChI Key |
IPJPTPFIJLFWLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
Synthesis and Mechanistic Evaluation of (4-Nitrophenyl)methyl-triphenylphosphonium Bromide: A Technical Whitepaper
Executive Summary
(4-Nitrophenyl)methyl-triphenylphosphonium bromide—commonly referred to as 4-nitrobenzyltriphenylphosphonium bromide—is a critical phosphonium salt utilized extensively as a precursor for Wittig olefinations[1]. Upon deprotonation, it yields a highly reactive phosphorus ylide capable of converting aldehydes and ketones into complex alkene derivatives, such as 4-nitrostilbenes[1][2]. This whitepaper outlines a highly optimized synthetic protocol, detailing the underlying causality of the reaction design, thermodynamic drivers, and self-validating methodologies required to achieve maximum yield and purity in a professional laboratory setting.
Mechanistic Principles and Causality of Reaction Design
The formation of the phosphonium salt proceeds via a classic bimolecular nucleophilic substitution (SN2) pathway, historically related to the Menschutkin reaction for amine alkylation but applied here to phosphines[3].
-
Nucleophile: Triphenylphosphine (PPh3) acts as a soft, highly polarizable nucleophile. The lone pair on the phosphorus atom attacks the electrophilic benzylic carbon.
-
Electrophile: 4-Nitrobenzyl bromide is an exceptional SN2 substrate[4]. The benzylic position is activated, and the strongly electron-withdrawing para-nitro group further increases the electrophilicity of the benzylic carbon while stabilizing the transition state.
-
Solvent Selection (The Thermodynamic Driver): The choice of anhydrous toluene is a deliberate thermodynamic strategy[1]. Both starting materials are highly soluble in hot toluene, ensuring a homogeneous reaction environment initially. However, the resulting ionic phosphonium salt is highly polar and completely insoluble in the non-polar toluene solvent. As the reaction progresses, the product precipitates out of the solution. This phase separation drives the reaction equilibrium forward (Le Chatelier's principle), prevents over-alkylation or side reactions, and simplifies isolation to a single filtration step.
SN2 mechanistic pathway and phase-driven thermodynamic shift.
Experimental Protocol: A Self-Validating System
This protocol is designed with built-in observational checkpoints to ensure reproducibility and high fidelity without the immediate need for complex analytical instrumentation.
Materials Required
-
4-Nitrobenzyl bromide (Assay ≥99%)[4]
-
Triphenylphosphine (PPh3, anhydrous)
-
Anhydrous Toluene
Step-by-Step Methodology
-
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (46.3 mmol) of 4-nitrobenzyl bromide in 100 mL of anhydrous toluene[1].
-
Validation Checkpoint 1: The solution must be completely clear. Any cloudiness indicates the presence of moisture or degraded starting material, which will hydrolyze the phosphonium salt and reduce yield.
-
-
Nucleophile Addition: Add 12.7 g (48.6 mmol, 1.05 equiv) of triphenylphosphine to the solution. A slight excess of PPh3 ensures complete consumption of the alkyl halide.
-
Reflux: Attach a reflux condenser and heat the mixture to 110 °C (reflux) under an inert argon or nitrogen atmosphere.
-
Validation Checkpoint 2: Within 15–30 minutes of reaching reflux, a white to pale-yellow precipitate will begin to form on the walls of the flask. This visual cue confirms the progression of the SN2 reaction and the successful phase separation of the ionic product.
-
-
Completion: Maintain reflux for 2 to 4 hours. The reaction is considered complete when the volume of the precipitate ceases to increase.
-
Isolation: Remove the heat source and allow the flask to cool to room temperature. Filter the thick suspension using a Büchner funnel under vacuum.
-
Washing: Wash the filter cake with 2 x 20 mL of cold, anhydrous toluene. This step is critical to wash away any unreacted PPh3 and soluble organic impurities.
-
Drying: Dry the solid under high vacuum at 50 °C for 4 hours to yield the pure (4-nitrophenyl)methyl-triphenylphosphonium bromide.
-
Validation Checkpoint 3: The final product should be a free-flowing powder. To validate purity without NMR, verify the melting point; the pure salt melts at approximately 275 °C with decomposition.
-
Workflow for the synthesis of (4-nitrophenyl)methyl-triphenylphosphonium bromide.
Quantitative Data and Reaction Metrics
The following table summarizes the stoichiometric and yield metrics for the optimized synthesis, alongside data for its primary downstream application (Wittig olefination)[1].
| Parameter | Value / Description | Reference |
| Reaction Type | SN2 (Menschutkin-type) | [3] |
| Solvent System | Anhydrous Toluene | [1] |
| Reaction Temperature | 110 °C (Reflux) | [1] |
| Typical Yield | 83% | [1] |
| Product Melting Point | 275 °C (dec.) | |
| Downstream Application | Wittig reaction with 4-nitrobenzaldehyde to form 4,4'-dinitrostilbene (54% yield in EtOH/KOH) | [1][2] |
Downstream Applications and Safety Considerations
Wittig Olefination Utility
The primary utility of (4-nitrophenyl)methyl-triphenylphosphonium bromide is the generation of its corresponding ylide. Treatment with a strong base (e.g., potassium hydroxide, potassium tert-butoxide, or lithium hexamethyldisilazide) produces a characteristic deep red ylide[5][6][7]. This ylide is highly reactive toward aldehydes, facilitating the synthesis of complex stilbene derivatives, which are vital intermediates in the development of pharmaceuticals, such as kinase inhibitors and potential antiviral agents[1][7].
Safety and Handling
The synthesized phosphonium salt is classified as a skin and eye irritant and may cause respiratory tract irritation (Hazard Codes: H315, H319, H335). Furthermore, thermal decomposition during melting point analysis or extreme heating can release toxic fumes, including carbon monoxide, hydrogen bromide, and oxides of phosphorus[8]. All handling must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including N95-equivalent dust masks, chemical-resistant gloves, and safety goggles[8].
References
-
National Center for Biotechnology Information (PMC) - Synthetic approaches toward stilbenes and their related structures. Retrieved from:[Link]
-
Journal of Undergraduate Chemical Engineering Research (CDN) - Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. Retrieved from: [Link]
-
The Journal of Organic Chemistry (ACS Publications) - Syntheses of Dihydropyrene–Cyclophanediene Negative Photochromes. Retrieved from: [Link]
-
The Journal of Organic Chemistry (ACS Publications) - Experimental Basicities of Superbasic Phosphonium Ylides and Phosphazenes. Retrieved from: [Link]
- Google Patents - US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
Sources
- 1. (4-Nitrobenzyl)triphenylphosphonium bromide | 2767-70-6 | Benchchem [benchchem.com]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Nitrobenzyl bromide 99 100-11-8 [sigmaaldrich.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
1H NMR spectrum of (4-nitrophenyl)methyl-triphenylphosphanium hydrobromide
An In-Depth Technical Guide to the ¹H NMR Spectrum of (4-nitrophenyl)methyl-triphenylphosphanium hydrobromide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of (4-nitrophenyl)methyl-triphenylphosphanium hydrobromide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, offers a detailed signal-by-signal interpretation, and presents field-proven protocols for data acquisition and analysis. By explaining the causality behind spectral features and experimental choices, this guide serves as an authoritative resource for the characterization of this and related phosphonium salts, which are crucial intermediates in synthetic chemistry, notably as precursors to Wittig reagents.[1]
Theoretical Framework: Decoding the ¹H NMR Spectrum of a Phosphonium Salt
The ¹H NMR spectrum of (4-nitrophenyl)methyl-triphenylphosphanium hydrobromide is defined by several key principles that govern the chemical environment of its protons. A thorough understanding of these principles is essential for accurate spectral interpretation.
The Influence of Electronegativity and Anisotropic Effects on Chemical Shift (δ)
The chemical shift of a proton is highly sensitive to its local electronic environment. In this molecule, two powerful electron-withdrawing entities dominate the landscape:
-
The Phosphonium Cation ([P(C₆H₅)₃]⁺): The positively charged phosphorus atom exerts a strong deshielding effect on adjacent protons. This is most pronounced for the methylene (-CH₂-) protons directly bonded to the phosphorus, pulling their electron density and shifting their resonance signal significantly downfield.
-
The Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro substituent drastically influences the electron distribution in the para-substituted phenyl ring. It strongly deshields the ortho protons (protons closest to the -NO₂) and has a lesser, yet significant, deshielding effect on the meta protons.
The Critical Role of the Counter-ion: C-H···Br⁻ Hydrogen Bonding
The ¹H NMR chemical shifts of the C(α)-H protons (the -CH₂- group) in phosphonium salts are strongly dependent on the counter-anion.[2] In the case of the hydrobromide salt, the bromide anion (Br⁻) forms C-H···Br⁻ hydrogen bonds with the acidic methylene protons. This interaction further deshields these protons, causing an additional downfield shift compared to salts with non-coordinating anions like tetrafluoroborate (BF₄⁻).[2][3] This phenomenon is a key diagnostic feature and highlights the importance of considering the entire ionic pair in spectral analysis.
Spin-Spin Coupling (J): Unveiling Connectivity
Spin-spin coupling provides invaluable information about the connectivity of atoms. The most characteristic coupling in this molecule is:
-
Two-Bond Phosphorus-Proton Coupling (²JPH): The magnetic nucleus of the phosphorus atom (³¹P, I = ½, 100% abundance) couples with the protons on the adjacent methylene group. This interaction splits the -CH₂- signal into a distinct doublet. For this type of structure, the ²JPH coupling constant is typically in the range of 13-20 Hz.[4] This coupling is a definitive confirmation of the C-P bond.
-
Three-Bond Proton-Proton Coupling (³JHH): Standard vicinal coupling is observed between adjacent protons on the aromatic rings, typically appearing as doublets or multiplets with coupling constants around 7-8 Hz.
Predicted ¹H NMR Spectrum: A Detailed Assignment
The following table summarizes the anticipated signals for (4-nitrophenyl)methyl-triphenylphosphanium hydrobromide. The predicted chemical shifts are based on data from analogous substituted benzyltriphenylphosphonium salts and established substituent effects.[5][6]
| Proton Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Key Influences |
| H_d (ortho to -NO₂) | > 8.2 | Doublet | ³JHH ≈ 8-9 | 2H | Extreme deshielding by -NO₂ group |
| H_a (Triphenyl) | 7.7 - 8.0 | Multiplet | N/A | 15H | Deshielding by P⁺ cation |
| H_c (meta to -NO₂) | ~7.8 | Doublet | ³JHH ≈ 8-9 | 2H | Deshielding by -NO₂ and P⁺ cation |
| H_b (-CH₂-) | 5.7 - 6.0 | Doublet | ²JPH ≈ 14-16 | 2H | Deshielding by P⁺, -NO₂, and Br⁻ anion |
Note: Chemical shifts are solvent-dependent. The predictions above are based on acquisition in a common solvent like CDCl₃.
Experimental Protocol for High-Fidelity Spectrum Acquisition
This section provides a self-validating protocol for obtaining a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Sample Preparation
-
Solvent Selection: Dissolve approximately 5-10 mg of the phosphonium salt in 0.6-0.7 mL of a deuterated solvent.
-
Chloroform-d (CDCl₃): A common choice for many organic molecules. However, phosphonium salts can sometimes exhibit limited solubility.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent alternative for polar salts, ensuring complete dissolution. Be aware that the residual solvent peak for DMSO-d₆ (~2.50 ppm) may interfere with certain signals if not properly managed.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field distortions caused by suspended solids.
NMR Spectrometer Setup and Data Acquisition
The following workflow is designed for a standard 400 MHz NMR spectrometer.
Caption: Standard workflow for NMR data acquisition and processing.
-
Key Acquisition Parameters:
-
Pulse Angle: 30-45 degrees (to avoid saturation with short delays).
-
Acquisition Time (at): ~4 seconds (for good digital resolution).
-
Relaxation Delay (d1): 2-5 seconds (to allow for full spin-lattice relaxation).
-
Number of Scans (ns): 8-16 scans (sufficient for good signal-to-noise ratio).
-
Advanced Structural Verification Techniques
To provide unequivocal proof of the structure, advanced NMR experiments can be employed. The relationship between these experiments and the structural information they provide is a self-validating system.
Caption: Logic diagram for advanced NMR structural verification.
-
¹H{³¹P} Decoupling: In this experiment, the sample is irradiated at the resonance frequency of the ³¹P nucleus while the ¹H spectrum is acquired. This removes the coupling interaction, causing the methylene (-CH₂-) doublet to collapse into a singlet.[4] This is the most direct proof of the P-H coupling.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the doublets at >8.2 ppm (H_d) and ~7.8 ppm (H_c) would definitively prove they are on the same aromatic ring and are adjacent to each other.
Conclusion
The ¹H NMR spectrum of (4-nitrophenyl)methyl-triphenylphosphanium hydrobromide is rich with structural information. The key diagnostic features are a downfield doublet for the methylene protons (δ ≈ 5.7-6.0 ppm) with a characteristic ²JPH coupling of ~14-16 Hz, complex multiplets for the fifteen triphenylphosphonium protons, and a highly deshielded AA'BB' system for the 4-nitrophenyl ring protons. Understanding the combined effects of the phosphonium cation, the nitro group, and the bromide counter-ion is crucial for an accurate and authoritative interpretation of the spectrum.
References
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - ResearchGate. [Link]
-
Ion-pairing of phosphonium salts in solution: C-H⋅⋅⋅halogen and C-H⋅⋅⋅π hydrogen bonds - PubMed. [Link]
-
Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation - Biomed J Sci & Tech Res. [Link]
-
(p-Nitrobenzyl)triphenylphosphonium bromide | C25H21BrNO2P - PubChem. [Link]
-
Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling - The Royal Society of Chemistry. [Link]
-
1H Nuclear Magnetic Resonance (NMR) Chemical Shifts - University of Wisconsin-Madison. [Link]
Sources
Comprehensive Technical Guide: Physical and Chemical Properties of p-Nitrobenzyltriphenylphosphonium Bromide
Executive Summary
In the landscape of advanced organic synthesis and drug development, p-nitrobenzyltriphenylphosphonium bromide (p-NBTPPB) serves as a critical reagent for the construction of conjugated carbon frameworks. Primarily utilized as a precursor for semi-stabilized phosphorus ylides in the Wittig olefination, this compound enables the stereoselective synthesis of nitrostyrenes, aryl polyenes, and complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior in alkaline environments, and field-proven experimental protocols designed for maximum yield and purity.
Physicochemical Profiling
Understanding the fundamental properties of p-NBTPPB is essential for optimizing reaction conditions, particularly regarding solvent selection and thermal parameters. The strong electron-withdrawing nature of the para-nitro group significantly influences both the acidity of the benzylic protons and the crystalline stability of the salt.
| Property | Value |
| Chemical Formula | C25H21BrNO2P |
| Molecular Weight | 478.32 g/mol |
| Melting Point | 279–279.5 °C (lit. 275–275.5 °C)[1] |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in polar protic solvents (methanol, ethanol); insoluble in non-polar hydrocarbons (hexanes, toluene) |
Mechanistic Insights: Reactivity and Stability
Ylide Generation
The synthetic utility of p-NBTPPB lies in its conversion to a semi-stabilized phosphonium ylide (p-nitrobenzylidenetriphenylphosphorane). The benzylic protons are highly acidic due to the dual electron-withdrawing effects of the adjacent positively charged phosphonium center and the para-nitro aromatic ring. Treatment with bases such as lithium methoxide or sodium hydroxide rapidly deprotonates the carbon, generating the ylide required for nucleophilic attack on carbonyl compounds[1].
Base-Catalyzed Decomposition Pathways
A critical failure point in process chemistry involving phosphonium salts is their degradation in strong alkaline media. When exposed to aqueous sodium hydroxide and elevated temperatures, p-NBTPPB undergoes a competing hydroxide decomposition pathway rather than stable ylide formation[2].
Causality of Degradation: The hydroxide ion acts as a nucleophile, attacking the highly electrophilic phosphorus atom to form a transient tetraalkylphosphonium alkoxide intermediate[2]. This intermediate collapses, cleaving the carbon-phosphorus bond to yield triphenylphosphine oxide and p-nitrotoluene[2]. Concurrently, radical or anionic dimerization can occur in these conditions, producing p,p'-dinitrobibenzyl as an unwanted byproduct[2].
Base-catalyzed decomposition pathways of the phosphonium salt in aqueous alkaline media.
Experimental Methodologies
The following protocols are designed as self-validating systems. By leveraging the inherent solubility differences of the intermediates and products, these workflows minimize the need for complex chromatographic purification.
Protocol 1: Synthesis of p-Nitrobenzyltriphenylphosphonium Bromide
Causality in Solvent Selection: Anhydrous toluene is selected for this SN2 substitution because the neutral precursors are highly soluble, whereas the resulting ionic phosphonium bromide is entirely insoluble. This thermodynamic sink drives the reaction forward via continuous precipitation.
-
Preparation: In an oven-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of p-nitrobenzyl bromide in anhydrous toluene (approx. 0.5 M concentration).
-
Reagent Addition: Add 1.05 equivalents of triphenylphosphine. The slight excess ensures the complete consumption of the alkyl halide, preventing toxic alkylating agents from contaminating the final product.
-
Reaction: Heat the mixture to reflux under an inert nitrogen atmosphere for 12–18 hours. A dense, pale-yellow precipitate will form as the reaction progresses.
-
Isolation: Cool the suspension to room temperature. Isolate the precipitated product via vacuum filtration.
-
Purification: Wash the filter cake extensively with cold hexanes to remove any unreacted triphenylphosphine and residual toluene.
-
Validation: Dry the solid under high vacuum. The self-validation of purity is achieved by taking a melting point; pure p-NBTPPB will exhibit a sharp melting point at 279–279.5 °C[1].
Protocol 2: Wittig Olefination to p-Nitrostyrenes
Causality in Base Selection: While strong aqueous bases (e.g., 50% NaOH) can be used for highly reactive, unhindered aldehydes like formaldehyde[3], they risk driving the phosphonium salt down the hydroxide decomposition pathway[2]. Utilizing a non-aqueous, milder base such as 0.2 M lithium methoxide in methanol selectively deprotonates the benzylic carbon without acting as a strong nucleophile toward the phosphorus center[1].
-
Preparation: Suspend p-NBTPPB (1.0 eq) and the target aldehyde (e.g., cinnamaldehyde, 1.05 eq) in anhydrous methanol[1].
-
Ylide Generation: Dropwise add a 0.2 M solution of lithium methoxide in methanol (1.1 eq) while stirring vigorously at room temperature[1]. The suspension will transition in color as the active ylide is formed in situ.
-
Reaction: Allow the mixture to stir overnight. The formation of the highly conjugated alkene product often results in spontaneous crystallization directly from the methanolic solution[1].
-
Isolation & Purification: Isolate the precipitated alkene via vacuum filtration. To separate the target product from the triphenylphosphine oxide byproduct, perform preparative thick-layer chromatography (using a hexane:benzene eluant) or recrystallize from hot ethanol[1].
Workflow for the synthesis and Wittig application of p-nitrobenzyltriphenylphosphonium bromide.
Sources
Solubility Dynamics of (4-Nitrophenyl)methyl-triphenylphosphonium Bromide in Organic Solvents
Executive Summary
The compound (4-nitrophenyl)methyl-triphenylphosphonium bromide (frequently indexed under the synonym 4-nitrobenzyltriphenylphosphonium bromide, CAS 2767-70-6) is a pivotal quaternary phosphonium salt utilized extensively in 1[1]. While sometimes ambiguously referred to in databases as a "hydrobromide," it is structurally a stable quaternary salt consisting of a bulky lipophilic cation and a bromide anion. Its unique amphiphilic-like structure dictates a highly specific solubility profile. This technical guide provides researchers and drug development professionals with an in-depth analysis of the thermodynamic causality of its solvation, a quantitative solvent selection matrix, and field-proven, self-validating experimental protocols.
Structural Causality & Solvation Thermodynamics
As a Senior Application Scientist, it is critical to understand why a solvent works, rather than just knowing that it works. The solubility of this phosphonium salt is governed by the thermodynamic competition between its crystal lattice energy and the solvation energy provided by the solvent medium.
-
The "Soft" Cation Effect: The triphenylphosphonium group is a large, bulky, and highly polarizable ("soft") cation. Unlike small, "hard" inorganic cations (e.g., Na⁺, K⁺), this bulky organic cation interacts favorably with moderately polar, polarizable solvents through dipole-induced dipole and London dispersion forces.
-
Anion Solvation: The bromide anion requires a solvent with a sufficient dielectric constant to separate the ion pair, or a protic solvent capable of stabilizing the anion via hydrogen bonding.
-
Causality in Solvent Selection: Consequently, the salt exhibits excellent solubility in2[2] and polar protic solvents (e.g., Ethanol, Methanol)[1]. Conversely, it is completely insoluble in non-polar hydrocarbons (e.g., Hexane, Toluene) because these solvents lack the dipole moment necessary to overcome the ionic lattice energy, making them 3[3].
Quantitative & Qualitative Solubility Matrix
The following table synthesizes the solubility profile of (4-nitrophenyl)methyl-triphenylphosphonium bromide across common organic solvents to guide reaction design and purification strategies.
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility Status | Primary Application |
| Polar Protic | Ethanol (EtOH) | 24.5 | Highly Soluble | Ylide generation, recrystallization[1]. |
| Polar Protic | Methanol (MeOH) | 32.7 | Highly Soluble | General dissolution, hydrogenation media[4]. |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | Highly Soluble | Extraction, "Good" solvent for precipitation[2]. |
| Polar Aprotic | Tetrahydrofuran (THF) | 7.5 | Moderately Soluble | Wittig reaction medium (with strong bases)[3]. |
| Non-Polar | Toluene | 2.4 | Insoluble | Reaction medium for salt synthesis[1]. |
| Non-Polar | Diethyl Ether | 4.3 | Insoluble | Anti-solvent for washing/precipitation[1]. |
| Non-Polar | Hexanes | 1.9 | Insoluble | Anti-solvent for purification[2]. |
Visualizing Solvent Logic
Below is a logical decision tree for selecting the appropriate solvent based on the desired chemical operation.
Solvent selection logic tree for (4-nitrophenyl)methyl-triphenylphosphonium bromide workflows.
Field-Proven Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . The physical state of the compound (dissolved vs. precipitated) and distinct color changes serve as real-time, visual indicators of chemical success.
Protocol A: Synthesis and Anti-Solvent Precipitation of the Phosphonium Salt
Causality: This protocol leverages the insolubility of the phosphonium salt in non-polar solvents to drive the reaction forward and purify the product simultaneously without the need for chromatography[1].
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzyl bromide (10.0 g, 46.3 mmol) in 100 mL of anhydrous toluene.
-
Addition: Add triphenylphosphine (12.1 g, 46.3 mmol) to the solution. Both starting materials are highly soluble in the non-polar toluene.
-
Heating: Heat the reaction mixture to a steady reflux with continuous magnetic stirring for 4 hours.
-
Self-Validation (Observation): As the ionic (4-nitrophenyl)methyl-triphenylphosphonium bromide forms, it cannot be solvated by the low-dielectric toluene. It will spontaneously precipitate out of solution as a white/yellowish solid. The appearance of this precipitate is your self-validating proof of product formation [1].
-
Isolation: Cool the mixture to room temperature. Collect the precipitated solid via vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to strip away any unreacted lipophilic starting materials. Dry under vacuum.
Protocol B: Solvent-Mediated Ylide Generation for Wittig Olefination
Causality: Ylide generation requires the salt to be fully dissolved or suspended in a solvent that can accommodate the base, stabilize the resulting highly reactive ylide, and facilitate the subsequent C-C bond formation[1][3].
-
Dissolution: In a flame-dried reaction vessel under an inert argon atmosphere, dissolve the purified (4-nitrophenyl)methyl-triphenylphosphonium bromide (0.01 M) in 3[3].
-
Base Addition: Slowly add a stoichiometric amount of base. If using THF, potassium tert-butoxide or n-Butyllithium (n-BuLi) is standard[3]. If using Ethanol, a 0.01 M solution of potassium hydroxide (KOH) can be utilized[1].
-
Self-Validation (Observation): Upon deprotonation, the solution will rapidly transition from colorless/pale yellow to a deep, vibrant red . This profound color change is the definitive, self-validating proof that the highly conjugated 4-nitrobenzylidenephosphorane ylide has successfully formed[1].
-
Coupling: Introduce the target aldehyde to the deep red ylide solution. Monitor the reaction via TLC (using a DCM/Hexane eluent system). The reaction is complete when the deep red color dissipates, indicating the full consumption of the ylide.
Workflow Visualization
End-to-end workflow from salt precipitation to solvent-mediated ylide generation.
References
-
[1] Benchchem. (4-Nitrobenzyl)triphenylphosphonium bromide | 2767-70-6 - Benchchem. Available at:
-
[4] ACS Publications. Discovery of a Novel Series of Potent Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B. Available at:
-
[2] Benchchem. (4-Nitrobenzyl)triphenylphosphonium bromide | 2767-70-6 - Benchchem. Available at:
-
[3] ACS Publications. Syntheses of Dihydropyrene–Cyclophanediene Negative Photochromes Containing Internal Alkenyl and Alkynyl Groups and Comparison of Their Photochemical and Thermochemical Properties. Available at:
Sources
Technical Whitepaper on (4-Nitrobenzyl)triphenylphosphonium Bromide (CAS 2767-70-6): Mechanistic Profiling and Applications in Advanced Organic Synthesis
Executive Summary
(4-Nitrobenzyl)triphenylphosphonium bromide (CAS 2767-70-6) is a highly specialized phosphonium salt that serves as a cornerstone reagent in modern organic synthesis and medicinal chemistry. Primarily utilized as a precursor for stabilized phosphorus ylides in Wittig olefinations, this compound enables the highly stereoselective formation of carbon-carbon double bonds. Its unique structural profile—featuring a strongly electron-withdrawing para-nitro group—imparts distinct thermodynamic properties to its reactive intermediates. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and critical applications in the development of pharmaceutical agents (such as PPAR agonists and antimalarials) and advanced materials (such as fluorescent nerve-agent sensors) [1].
Physicochemical & Structural Profiling
Understanding the quantitative physical properties of CAS 2767-70-6 is critical for optimizing reaction conditions, calculating stoichiometric equivalents, and ensuring safe handling during scale-up.
| Property | Value / Description |
| Chemical Name | (4-Nitrobenzyl)triphenylphosphonium bromide |
| CAS Registry Number | 2767-70-6 |
| Molecular Formula | C₂₅H₂₁BrNO₂P |
| Molecular Weight | 478.33 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 275 °C (dec.) |
| Solubility | Soluble in Methanol, Dichloromethane (DCM), and Tetrahydrofuran (THF) |
| Purity Standard | ≥ 97% to 98% (P-NMR) |
| Storage Conditions | Room temperature, inert atmosphere (Argon/Nitrogen) |
| PubChem CID | 197008 |
Table 1: Quantitative physicochemical profile of CAS 2767-70-6. [1][2]
Mechanistic Action: Ylide Stabilization and Stereoselective Olefination
The utility of CAS 2767-70-6 is defined by its behavior during the Wittig reaction. When treated with a base, the phosphonium salt is deprotonated at the benzylic position to form a phosphorus ylide (phosphorane).
The Role of the Nitro Group (Causality of Stereoselectivity): Unlike unstabilized ylides (derived from simple alkyl halides), the ylide generated from CAS 2767-70-6 is classified as a stabilized ylide . The strongly electron-withdrawing -NO₂ group at the para position of the benzyl ring delocalizes the negative charge of the carbanion through resonance. This stabilization has a profound effect on the reaction's transition state:
-
Reversibility: The initial nucleophilic attack on an aldehyde forms a betaine/oxaphosphetane intermediate. Because the ylide is stable, this addition step is highly reversible.
-
Thermodynamic Control: The reversibility allows the system to equilibrate, funneling the reaction toward the thermodynamically more stable anti-oxaphosphetane.
-
E-Selectivity: Cycloreversion of the anti-oxaphosphetane exclusively yields the (E)-alkene (trans-isomer) and triphenylphosphine oxide as a byproduct.
Fig 1: Mechanistic pathway of Wittig olefination using CAS 2767-70-6 to yield (E)-alkenes.
Key Applications in Drug Discovery & Material Science
The ability to reliably form (E)-alkenes makes this compound indispensable across multiple high-value research domains:
-
Pharmaceutical Synthesis (Metabolic Disorders): It is a critical reactant in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists derived from Liver X Receptor (LXR) antagonists. These compounds are vital in researching treatments for metabolic syndrome and type 2 diabetes [2].
-
Antimalarial Therapeutics: The reagent is utilized to synthesize pyridinylidene amines, a class of compounds exhibiting potent antimalarial activity against Plasmodium species [2].
-
Chemical Sensing & Materials Science: It is used to synthesize highly conjugated stilbene derivatives. These stilbenes are integrated into fluorescent polymers designed for the rapid, colorimetric detection of organophosphate nerve agents [3].
-
Agrochemicals: Employed in the synthesis of specific distyrylfurans and pyrethroids, which demonstrate targeted insecticidal activity [2].
Self-Validating Experimental Protocol: Semi-Micro Scale Wittig Olefination
To ensure high E-E-A-T standards, the following protocol outlines a self-validating methodology for coupling CAS 2767-70-6 with a standard aryl aldehyde. The protocol incorporates visual feedback loops and specific mechanistic rationales for each step.
Reagents & Materials
-
(4-Nitrobenzyl)triphenylphosphonium bromide (1.0 equiv, 1.0 mmol)
-
Aryl Aldehyde (1.1 equiv, 1.1 mmol)
-
Sodium Methoxide (NaOMe) (1.2 equiv, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Step-by-Step Methodology
-
Preparation & Inert Atmosphere: Flame-dry a 50 mL round-bottom flask and purge with Argon.
-
Causality: Phosphonium ylides are highly sensitive to atmospheric oxygen, which can prematurely oxidize the ylide into 4-nitrobenzaldehyde and triphenylphosphine oxide.
-
-
Ylide Generation: Suspend CAS 2767-70-6 in 5 mL of anhydrous THF. Dropwise, add a solution of NaOMe in methanol at 0 °C.
-
Causality: NaOMe is chosen over stronger bases (like n-BuLi) because the p-nitro group significantly increases the acidity of the benzylic protons (pKa ~15-18). A milder base prevents unwanted side reactions.
-
Self-Validation Check: The suspension will rapidly transition to a deep, homogenous red/orange solution. This color shift is the visual confirmation of the stabilized carbanion (ylide) formation.
-
-
Coupling: Dissolve the aryl aldehyde in 5 mL of THF and add it dropwise to the ylide solution over 10 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the red color indicates the consumption of the ylide and the formation of the oxaphosphetane intermediate.
-
-
Workup: Quench the reaction with 10 mL of saturated aqueous NH₄Cl to neutralize any remaining base. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography.
-
Causality: Triphenylphosphine oxide (the byproduct) is highly polar and will stick to the baseline of the silica column in non-polar solvent systems, allowing the pure (E)-alkene to elute cleanly in early fractions.
-
Fig 2: Step-by-step experimental workflow for semi-micro scale Wittig olefination.
Safety, Handling, and Storage
As a quaternary ammonium-like salt containing a nitroaromatic moiety, CAS 2767-70-6 requires strict adherence to laboratory safety protocols.
-
GHS Hazard Classifications: Eye Irritation 2 (H319), Skin Irritation 2 (H315), and Specific Target Organ Toxicity - Single Exposure 3 (H335 - Respiratory system) [2].
-
PPE Requirements: Handling must be conducted inside a certified chemical fume hood using N95-equivalent dust masks, nitrile gloves, and chemical splash goggles.
-
Storage: Store in a cool, dry environment away from strong oxidizing agents. The compound is a Class 11 Combustible Solid and should be protected from prolonged exposure to light and moisture to prevent degradation.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 197008, (p-Nitrobenzyl)triphenylphosphonium bromide." PubChem, [Link].
-
Hahm, S. G., et al. "Synthetic approaches toward stilbenes and their related structures." Journal of Advanced Research, National Institutes of Health (PMC5344634), [Link].
Stability, Storage, and Handling of (4-Nitrobenzyl)triphenylphosphonium Bromide: A Technical Whitepaper
Executive Summary
(4-Nitrobenzyl)triphenylphosphonium bromide (CAS: 2767-70-6) is a high-value phosphonium salt extensively utilized in organic synthesis for carbon-carbon bond formation via Wittig olefination, bioconjugation, and as a corrosion inhibitor (1, 2)[1][2]. This whitepaper provides an in-depth analysis of its thermodynamic stability, degradation kinetics, and the critical causality behind its storage and handling protocols to ensure maximum yield and safety in laboratory environments.
Chemical Profile & Structural Causality
The utility and stability of (4-nitrobenzyl)triphenylphosphonium bromide are fundamentally dictated by its molecular architecture. The presence of the strongly electron-withdrawing para-nitro group exerts significant inductive (-I) and mesomeric (-M) effects on the benzylic position.
-
Reactivity Implication: These electronic effects lower the pKa of the benzylic protons, facilitating deprotonation and yielding a semi-stabilized phosphonium ylide. This stabilization typically drives the stereoselectivity of subsequent Wittig reactions toward the thermodynamically favored E-alkene (3)[3].
-
Stability Implication: While the nitro group enhances synthetic utility, it also introduces a site susceptible to reduction and makes the overall molecule highly sensitive to strong oxidizing agents (4)[4].
Thermodynamic Stability & Degradation Kinetics
Understanding the thermal limits of this reagent is critical for preventing catastrophic degradation. The compound exists as an off-white to pale yellow crystalline solid with a 5[5].
When thermal stress exceeds the activation energy for lattice breakdown, the P-C bonds cleave. This exothermic degradation pathway releases highly hazardous byproducts, including 4[4].
Fig 1. Thermal degradation pathway of the phosphonium salt at temperatures exceeding 275°C.
Storage Protocols: The Causality of Environmental Control
Standard safety data sheets dictate that the compound must be 6[6]. For drug development professionals, understanding the why ensures protocol adherence.
-
Moisture Exclusion (Hygroscopicity): As an ionic salt, it readily adsorbs atmospheric moisture. If water intercalates into the powder, it acts as a potent proton source during ylide generation. This irreversibly quenches the base (e.g., alkoxides), leading to incomplete deprotonation and drastically reduced yields.
-
Inert Atmosphere: Storing the reagent under argon or nitrogen prevents slow oxidative degradation of the nitroaromatic system, ensuring the1[1].
-
Isolation from Oxidizers: Contact with strong oxidizing agents can trigger rapid, uncontrolled exothermic reactions due to the oxidation of the organic backbone (4)[4].
Self-Validating Experimental Workflows
Workflow A: Anhydrous Reagent Preparation & Transfer
Objective: Ensure zero moisture introduction prior to base addition.
-
Desiccation: Store the primary reagent bottle in a vacuum desiccator containing active phosphorus pentoxide (P2O5) or indicating Drierite.
-
Inert Transfer: Transfer the required mass inside a glovebox purged with high-purity Argon. Causality: This prevents the ionic lattice from acting as a desiccant for ambient room humidity.
-
Sealing: Seal the reaction flask with a rubber septum and secure with Parafilm before removing it from the glovebox.
Workflow B: In Situ Ylide Generation and Wittig Olefination
Objective: Synthesize a trans-4-nitrostilbene derivative via a self-validating Wittig reaction (3)[3].
-
Suspension: Suspend 1.0 equivalent of (4-nitrobenzyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an Argon atmosphere at 0 °C.
-
Base Addition: Slowly inject 1.05 equivalents of a base (e.g., sodium methoxide). Causality: The enhanced acidity of the para-nitro benzylic protons allows the use of milder alkoxide bases rather than requiring highly pyrophoric organolithium reagents.
-
Visual Validation (Self-Validation Step): Observe the reaction mixture. The formation of the semi-stabilized ylide is indicated by a distinct, deep color change (often dark red/purple). Diagnostic Check: If the color fades rapidly, moisture has breached the system and quenched the ylide. A persistent deep color confirms a strictly anhydrous environment.
-
Electrophile Addition: Dropwise add 1.0 equivalent of the target aldehyde. The color will gradually dissipate as the ylide is consumed, forming the oxaphosphetane intermediate and ultimately yielding the target alkene and triphenylphosphine oxide (3)[3].
Fig 2. Mechanistic workflow for in situ ylide generation and subsequent Wittig olefination.
Quantitative Data Summaries
Table 1: Physical & Thermodynamic Properties
| Property | Value | Causality / Experimental Implication |
| Molecular Weight | 478.33 g/mol | Critical for exact stoichiometric calculations during ylide generation. |
| Melting Point | ~275 °C (Decomposes) | Indicates high lattice energy; thermal stress beyond this point causes catastrophic P-C bond cleavage. |
| Purity Standard | ≥ 98% (P-NMR) | Trace impurities (e.g., unreacted triphenylphosphine) can interfere with precise stoichiometric ylide formation. |
| Storage Temperature | Room Temp (15-25 °C) | Prevents thermal degradation while avoiding condensation issues associated with cold storage. |
Table 2: Safety & Hazard Profile
| Hazard Category | Specification | Mitigation Strategy |
| Incompatibilities | Strong oxidizing agents | Store in isolated chemical cabinets away from peroxides, nitrates, and halogens. |
| Decomposition | CO, CO2, HBr, Phosphine | Ensure handling in a certified fume hood; thermal stress (>275 °C) must be strictly avoided. |
| Health Hazards | Skin/Eye/Respiratory Irritant | Utilize N95 dust masks, nitrile gloves, and EN166 compliant safety goggles. |
References
-
Title: (4-Nitrobenzyl)triphenylphosphonium bromide - SAFETY DATA SHEET | Source: Fisher Scientific | URL: 4
-
Title: (4-Nitrobenzyl)triphenylphosphonium bromide Product Specifications | Source: Chem-Impex | URL: 1
-
Title: Cas 2767-70-6, (4-NITROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | Source: Lookchem | URL: 5
-
Title: SAFETY DATA SHEET - Thermo Fisher Scientific | Source: Thermo Fisher Scientific | URL: 6
-
Title: Synthesis, antioxidant and antibacterial activity of azo dye-stilbene hybrid compounds | Source: Emerald Insight | URL: 3
-
Title: Integrating Electrochemical and Computational Studies to Elucidate the Corrosion Inhibition Mechanism of 4-Nitrobenzyl Triphenylphosphonium Bromide on Mild Steel in Acidic Environment | Source: ResearchGate | URL: 2
Sources
Spectroscopic Characterization of (4-Nitrophenyl)methyl-triphenylphosphonium Bromide: An In-Depth Technical Guide
Executive Summary
(4-Nitrophenyl)methyl-triphenylphosphonium bromide (also known as p-nitrobenzyltriphenylphosphonium bromide, CAS: 2767-70-6) is a critical organophosphorus salt utilized extensively in advanced organic synthesis and drug development[1]. As a primary precursor for Wittig olefination, it enables the stereoselective installation of p-nitrostyryl moieties into complex molecular scaffolds[2],[3]. This whitepaper provides an authoritative, step-by-step guide to the synthesis, sample preparation, and complementary vibrational spectroscopic analysis (FTIR and Raman) of this compound, ensuring high-fidelity structural validation for downstream pharmaceutical applications.
Mechanistic Context & Pharmaceutical Relevance
In medicinal chemistry, conjugated alkene systems are frequently employed to rigidify drug backbones or act as fluorophores for biological assays. (4-Nitrophenyl)methyl-triphenylphosphonium bromide serves as the dormant ylide precursor in these workflows. Upon treatment with a strong base (e.g., lithium hexamethyldisilazide or potassium tert-butoxide), it deprotonates to form a reactive phosphonium ylide[2]. This ylide subsequently undergoes a cycloaddition-cycloreversion sequence with target aldehydes or ketones to yield conjugated alkenes[3].
Because the success of the Wittig reaction hinges entirely on the purity and structural integrity of the phosphonium salt, rigorous spectroscopic validation is non-negotiable.
Caption: Mechanistic pathway of the Wittig olefination using p-nitrobenzyltriphenylphosphonium bromide.
Experimental Methodologies: Synthesis & Preparation
To achieve reproducible spectroscopic data, the material must be synthesized and prepared using self-validating protocols. The following methodology ensures the elimination of unreacted starting materials which could otherwise cause spectral interference.
Synthesis Protocol
-
Reagent Assembly: Dissolve 1.0 equivalent of 4-nitrobenzyl bromide and 1.05 equivalents of triphenylphosphine in anhydrous toluene.
-
Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) under an inert nitrogen atmosphere for 4–6 hours.
-
Causality of Solvent Choice: Toluene is specifically chosen because the neutral starting materials are highly soluble, whereas the resulting ionic phosphonium salt is insoluble. This drives the equilibrium forward and acts as an in situ purification mechanism.
-
Isolation: Cool the reaction to room temperature. Filter the resulting fine precipitate under a vacuum and wash thoroughly with cold toluene followed by diethyl ether to remove any trace triphenylphosphine oxide.
-
Physical Validation: Dry the solid under a high vacuum. The pure product typically presents as an off-white to pale yellow powder with a melting point of 275–279.5 °C[4].
Spectroscopic Sample Preparation
-
FTIR (KBr Pellet Method): Grind 1–2 mg of the synthesized salt with 200 mg of anhydrous, IR-grade Potassium Bromide (KBr) in an agate mortar. Press under 10 tons of pressure to form a transparent disk. Expert Insight: KBr is optically transparent in the mid-IR region (4000–400 cm⁻¹). Thorough grinding minimizes the Christiansen effect (scattering), ensuring sharp, highly resolved peaks. Alternatively, Attenuated Total Reflectance (ATR) can be used for neat solid analysis.
-
Raman Spectroscopy: Place the neat solid powder onto a metal slide or inside a glass capillary. Expert Insight: Because the p-nitrophenyl moiety is highly conjugated, it can exhibit strong fluorescence under visible laser excitation (e.g., 532 nm). It is highly recommended to use a near-infrared (NIR) excitation source, such as a 1064 nm Nd:YAG laser, to suppress fluorescence and obtain a clean Raman scattering profile[1].
Caption: Experimental workflow for the synthesis and spectroscopic validation of the phosphonium salt.
Spectroscopic Data Analysis & Interpretation
The structural validation of (4-nitrophenyl)methyl-triphenylphosphonium bromide relies on the complementary nature of FTIR and Raman spectroscopy.
-
FTIR is governed by changes in the dipole moment during molecular vibration, making it exceptionally sensitive to polar functional groups like the nitro (-NO₂) moiety.
-
Raman is governed by changes in the polarizability of the electron cloud, making it highly sensitive to symmetrical, electron-rich systems like the triphenylphosphine aromatic rings.
Quantitative Data Summary
The following table synthesizes the expected vibrational modes for the target compound, cross-referencing both techniques for robust structural confirmation[1].
| Vibrational Mode | Structural Assignment | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Intensity & Diagnostic Value |
| C-H Stretch | Aromatic rings | 3000 – 3100 | 3050 – 3070 | Weak in IR; Medium in Raman. |
| C=C Stretch | Aromatic skeleton | 1580, 1600 | 1585, 1600 | Medium in IR; Strong in Raman. |
| NO₂ Asymmetric | Nitro group | ~1520 | ~1520 | Very Strong in IR ; Weak in Raman. Massive dipole change. |
| P-C Stretch | Phenyl-Phosphorus | 1438 | 1440 | Sharp peak; characteristic of P-Ph₃ systems. |
| NO₂ Symmetric | Nitro group | ~1345 | ~1345 | Strong in IR; Very Strong in Raman . |
| P-C Stretch | Aliphatic-Phosphorus | ~1110 | ~1115 | Medium in IR. Confirms successful SN2 alkylation. |
| Ring Breathing | Phenyl rings (P-Ph₃) | ~1000 | ~1000 | Weak in IR; Dominant/Very Strong in Raman . |
| C-H Out-of-Plane | p-disubstituted benzene | ~850 | - | Strong in IR. Confirms 1,4-substitution on the nitro ring. |
| C-H Out-of-Plane | Monosubstituted benzene | 740, 690 | - | Strong in IR. Confirms the presence of the three P-Ph rings. |
Causality in Peak Assignments & Self-Validation
1. Confirming the Nitro Group (-NO₂): The nitro group acts as a powerful electron-withdrawing anchor. In the FTIR spectrum, the asymmetric stretching mode at ~1520 cm⁻¹ dominates the spectrum due to the massive fluctuation in the dipole moment. Conversely, in the Raman spectrum, the symmetric stretch at ~1345 cm⁻¹ is highly pronounced because the symmetrical expansion and contraction of the N-O bonds create a significant change in the polarizability of the electron cloud.
2. Validating the Phosphonium Core (P-Ph₃): The presence of the triphenylphosphonium group is best verified via Raman spectroscopy. The symmetric "ring-breathing" mode of the three monosubstituted benzene rings attached to the phosphorus atom produces an unmistakable, intensely sharp peak at exactly ~1000 cm⁻¹. If this peak is absent or broadened, the structural integrity of the phosphonium center is compromised.
3. Proving the Alkylation (The Self-Validating Step): To prove that the SN2 reaction occurred (and that the sample is not just a physical mixture of starting materials), one must look for the aliphatic P-C stretch at ~1110 cm⁻¹ in the FTIR spectrum. Furthermore, the complete absence of a C-Br stretching frequency (which would appear between 500–600 cm⁻¹ in the unreacted p-nitrobenzyl bromide) serves as an internal negative control, confirming the quantitative conversion of the starting material into the phosphonium salt.
Conclusion
The rigorous characterization of (4-nitrophenyl)methyl-triphenylphosphonium bromide requires a dual-modality approach. By combining the dipole-sensitive nature of FTIR (to track the nitro group and out-of-plane aromatic bending) with the polarizability-sensitive nature of Raman spectroscopy (to track the triphenylphosphine ring breathing), researchers can establish a self-validating analytical framework. This ensures the purity of the ylide precursor, thereby guaranteeing high yields and stereoselectivity in downstream Wittig olefinations for drug discovery and materials science.
References
- Photocyclization Reactions of Aryl Polyenes. IV.
- (p-Nitrobenzyl)
- Source: The Journal of Organic Chemistry - ACS Publications (acs.org)
- A Spectroscopic and Computational Study of the Neutral and Radical Cation Species of Conjugated Aryl-Substituted 2,5-Bis(2-thien-2-ylethenyl)
Sources
Thermodynamic and Kinetic Profiling of Alpha-Proton Acidity in (4-Nitrobenzyl)triphenylphosphonium Bromide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
In the synthesis of complex active pharmaceutical ingredients (APIs), the Wittig olefination remains a cornerstone reaction for carbon-carbon double bond formation. The efficacy, safety, and functional-group tolerance of this reaction hinge entirely on the thermodynamic acidity of the α -proton of the phosphonium salt precursor. This whitepaper provides an in-depth mechanistic analysis of the α -proton acidity in (4-nitrobenzyl)triphenylphosphonium bromide. By understanding the electronic causality behind its lowered pKa , researchers can design self-validating, mild experimental workflows that prevent the degradation of sensitive molecular architectures during drug development.
Mechanistic Causality of Alpha-Proton Acidity
The choice of base and reaction conditions in ylide generation is directly dictated by the acidity of the proton adjacent to the phosphorus atom. For (4-nitrobenzyl)triphenylphosphonium bromide, the α -proton exhibits pronounced acidity due to a synergistic combination of inductive and resonance effects:
-
Inductive Withdrawing (-I) by the Phosphonium Core: The positively charged triphenylphosphonium group ( +PPh3 ) exerts a powerful electron-withdrawing inductive effect. This polarizes the adjacent C-H bond, facilitating heterolytic cleavage.
-
Resonance Stabilization (-M) by the Nitroarene: Unlike non-stabilized alkyl phosphonium salts, the 4-nitrophenyl group fundamentally alters the thermodynamic landscape. Upon deprotonation, the resulting carbanion is highly delocalized. The negative charge is distributed across the aromatic π -system and strongly stabilized by the para-nitro group via resonance, forming a nitronate-like intermediate.
-
Negative Hyperconjugation: Electron density from the carbanionic center also delocalizes into the antibonding σ∗ orbitals of the adjacent P-C bonds, further stabilizing the ylide ground state.
Because of this extensive stabilization, the pKa of the α -proton is lowered to approximately 20.1 in non-aqueous solvent systems (1)[1]. This classifies the molecule as a "stabilized" phosphonium salt, permitting the use of significantly milder bases compared to the cryogenic, strong-base conditions required for non-stabilized analogues.
Fig 1: Mechanistic pathway of alpha-proton deprotonation and ylide stabilization.
Quantitative Data: Comparative Acidity
To contextualize the acidity of (4-nitrobenzyl)triphenylphosphonium bromide, it is essential to compare it against other standard phosphonium salts. Strong bases like potassium tert-butoxide ( pKa ~32 in DMSO) or organolithiums are mandatory for non-stabilized ylides (2)[2], whereas stabilized ylides can be generated using mild carbonates.
Table 1: Thermodynamic Profiling of Phosphonium Salts
| Phosphonium Salt | Ylide Classification | Approx. pKa | Optimal Base Selection |
| Methyltriphenylphosphonium bromide | Non-stabilized | ~22.0 (DMSO) | n-BuLi, NaHMDS, KOtBu |
| (4-Nitrobenzyl)triphenylphosphonium bromide | Stabilized | 20.1 (Ionic Liquid/DMSO) | NaHCO3, K2CO3, DBU |
Causality in Base Selection and Reaction Dynamics
In drug development, preserving sensitive functional groups (e.g., esters, epoxides, or chiral centers) is paramount. The low pKa of (4-nitrobenzyl)triphenylphosphonium bromide enables a "mild olefination" strategy.
By employing a weak base such as sodium bicarbonate ( NaHCO3 ) in a mixed aqueous/organic solvent system, the acid-base equilibrium technically favors the protonated salt. However, because the subsequent Wittig reaction (oxaphosphetane formation and decomposition) is irreversible, Le Chatelier's principle drives the continuous generation and consumption of the ylide. This kinetic funneling allows the reaction to proceed to completion at room temperature without ever exposing the reaction matrix to harsh, destructive bases (3)[3].
Self-Validating Experimental Protocol: Mild Wittig Olefination
The following protocol details the synthesis of a 4-nitrostilbene derivative using mild conditions. This serves as a self-validating system where visual cues confirm mechanistic progression, ensuring high trustworthiness in the workflow (3)[3].
Materials:
-
(4-Nitrobenzyl)triphenylphosphonium bromide (1.0 equiv)
-
Target Aldehyde (e.g., 3,5-dimethyl-4-hydroxybenzaldehyde) (1.0 equiv)
-
Sodium bicarbonate ( NaHCO3 ) (5.0 equiv)
-
Solvent: DMSO / H2O (4:5 v/v ratio)
Step-by-Step Methodology:
-
Matrix Preparation: In a reaction flask, dissolve the target aldehyde (1.0 mmol) and (4-nitrobenzyl)triphenylphosphonium bromide (1.0 mmol) in 4 mL of DMSO.
-
Causality: DMSO is chosen for its high dielectric constant, which solvates the phosphonium salt and stabilizes the highly polar transition states of the oxaphosphetane intermediate.
-
-
Base Introduction: Slowly add a solution of NaHCO3 (5.0 mmol) dissolved in 5 mL of distilled water to the stirring DMSO mixture.
-
Causality: Water is required to dissolve the inorganic base, while the mild nature of NaHCO3 prevents unwanted aldol condensation side-reactions of the aldehyde.
-
-
Visual Validation (Ylide Generation): Observe the reaction mixture. The generation of the stabilized ylide is immediately validated by a distinct color shift (typically deep red or orange).
-
Causality: This chromic shift is due to the highly conjugated π -system of the stabilized carbanion, which absorbs visible light via intramolecular charge transfer. If the color does not change, the base has failed to deprotonate the α -proton.
-
-
Olefination: Stir the mixture at 25°C for 24 to 96 hours.
-
Causality: The mild conditions result in slower kinetics but prevent side reactions. The irreversible precipitation of the highly hydrophobic stilbene product acts as an additional thermodynamic driving force, pulling the equilibrium forward.
-
-
Quenching and Isolation: Quench the reaction with dilute HCl (0.1 M) to neutralize excess base. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine to remove DMSO, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to isolate the pure (E)-4-nitrostilbene derivative.
Fig 2: Self-validating workflow for Wittig olefination using mild bases.
References
- Benchchem.(4-Nitrobenzyl)triphenylphosphonium bromide | 2767-70-6.
- Byrne, P., et al.The mechanism of phosphonium ylide alcoholysis and hydrolysis. CORA - University College Dublin Repository.
- The Journal of Organic Chemistry.Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes.
Sources
The Discovery, Mechanistic Evolution, and Therapeutic Horizons of Substituted Benzylphosphonium Salts
Executive Summary
Substituted benzylphosphonium salts represent a cornerstone of modern synthetic organic chemistry. Originally popularized as essential precursors to ylides in the Nobel Prize-winning Wittig reaction[1], these organophosphorus compounds have transcended their historical boundaries. Today, they serve as critical intermediates in electroreductive functionalizations[2], transition-metal-catalyzed cross-couplings[3], and the synthesis of complex pharmaceutical scaffolds[4]. This technical guide explores the historical trajectory, modern mechanistic paradigms, and therapeutic applications of substituted benzylphosphonium salts, providing field-proven experimental protocols for researchers and drug development professionals.
Historical Evolution: From Wittig to Modern Catalysis
The foundational understanding of benzylphosphonium salts crystallized in 1954 with Georg Wittig's discovery of the Wittig reaction, an achievement that earned him the 1979 Nobel Prize in Chemistry[1]. By treating benzylphosphonium salts with a strong base, chemists could generate phosphonium ylides, which subsequently reacted with aldehydes or ketones to form alkenes with high predictability.
While the Wittig reaction dominated the 20th century, the 21st century witnessed a paradigm shift. Researchers recognized that the C(sp³)-P bond, traditionally viewed as a stable anchor, could be selectively cleaved or utilized as a directing group. Recent breakthroughs include the use of phosphonium groups as lipophilic cations for mitochondrial targeting[5] and as directing groups for meta-selective C-H borylation via ion-pairing interactions[6]. Furthermore, microwave-assisted, solvent-free synthesis has drastically improved the accessibility and yield of these salts, shifting the field toward greener methodologies[7].
Modern Mechanistic Paradigms
Electroreductive Carboxylation via C(sp³)-P Bond Cleavage
One of the most significant recent advancements is the electroreductive carboxylation of benzylphosphonium salts using CO₂, established by Han et al. in 2024[2][8]. Traditional CO₂ fixation requires harsh conditions, but this electrochemical approach operates under mild parameters.
Causality & Logic: The process relies on the sequential single-electron reduction of the phosphonium salt at the cathode. The initial reduction yields a benzylic radical alongside the expulsion of the phosphine leaving group. A rapid second reduction generates a highly reactive benzylic carbanion, which acts as a potent nucleophile to attack CO₂. Subsequent acidification yields valuable arylacetic acids[8].
Mechanistic pathway of electroreductive carboxylation via C(sp3)-P bond cleavage.
Ion-Pair-Directed Borylation
Therapeutic and Biological Applications
The structural versatility of benzylphosphonium salts makes them invaluable in drug discovery and medicinal chemistry.
Synthesis of Trifluoromethylated Isoquinolines
The introduction of a trifluoromethyl (-CF₃) group dramatically enhances a drug candidate's lipophilicity, metabolic stability, and target binding affinity[4]. Substituted benzylphosphonium salts are direct precursors for the synthesis of 3-trifluoromethylated isoquinolines. Through a cyclization reaction mediated by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and subsequent deprotection by 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), these salts yield isoquinoline derivatives with potent anticancer properties and kinase inhibitory activity[4].
Synthetic workflow for 3-trifluoromethylated isoquinolines from benzylphosphonium salts.
Indole Synthesis and Antibacterial Activity
Thermolysis of 2-(N-acylamino)benzylphosphonium salts serves as a highly effective method for indole ring formation[10]. These 2-substituted indoles have demonstrated potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). They act as synergistic agents by inhibiting the NorA efflux pump, thereby restoring the efficacy of traditional antibiotics like tetracyclines[11].
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis and functionalization of benzylphosphonium salts.
Protocol A: Synthesis of Trimethyl(2-methylbenzyl)phosphonium Bromide[6]
Objective: Preparation of a sterically hindered, ortho-substituted benzylphosphonium salt.
-
Reagents: 2-methylbenzyl bromide (1.0 equiv), trimethylphosphine (1.2 equiv, typically as a solution in THF or toluene).
-
Procedure: Dissolve 2-methylbenzyl bromide in anhydrous diethyl ether (Et₂O) under an inert nitrogen atmosphere.
-
Addition: Slowly add the trimethylphosphine solution dropwise at 0 °C to control the exothermic quaternization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. A white precipitate will form as the phosphonium salt is insoluble in ether.
-
Isolation: Filter the reaction mixture. Wash the solid retentate thoroughly with cold Et₂O to remove unreacted starting materials.
-
Drying: Dry the white powder in vacuo. Validation Check: ³¹P NMR (CDCl₃) should show a distinct singlet around δ 28.25 ppm, confirming the formation of the phosphonium species[6].
Protocol B: Electroreductive Carboxylation with CO₂[8]
Objective: Conversion of benzylphosphonium salts to arylacetic acids.
-
Setup: Utilize an undivided electrochemical cell equipped with a suitable cathode (e.g., carbon cloth or platinum) and a sacrificial anode (e.g., magnesium or aluminum).
-
Solvent/Electrolyte: Dissolve the benzylphosphonium salt (0.2 mmol) and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in anhydrous DMF.
-
Atmosphere: Bubble CO₂ gas through the solution for 15 minutes to reach saturation, maintaining a CO₂ balloon during the reaction.
-
Electrolysis: Apply a constant current (e.g., 5-10 mA) at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: Quench the reaction with 1M HCl to protonate the carboxylate intermediate. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the arylacetic acid.
Quantitative Data Presentation
The following table summarizes the comparative yields of various substituted benzylphosphonium salts and their downstream functionalization products, demonstrating the robustness of these methodologies.
| Substrate | Transformation | Reagents / Conditions | Yield (%) | Ref |
| Trimethyl(2-methylbenzyl)phosphonium Br | Synthesis | PMe₃, Et₂O, RT | 77% | [6] |
| (2-Bromobenzyl)trimethylphosphonium Br | Synthesis | PMe₃, Et₂O, RT | 76% | [6] |
| N-protected benzylphosphonium salt | Cyclization to 3-CF₃ Isoquinoline | DBU, DDQ, Reflux | 87% | [4] |
| 2-(N-acylamino)benzylphosphonium salt | Thermolysis to 2-CF₃ Indole | Acid catalyst, Heat | >70% | [10] |
| Benzyltriphenylphosphonium chloride | Wittig Olefination | Aldehyde, Base | 9-99% | [1] |
References
-
[2] Electroreductive carboxylation of benzylphosphonium salts with CO2 through the cleavage of the C(sp3)-P bond - PubMed. National Institutes of Health (NIH).
-
[10] Novel indole-ring formation by thermolysis of 2-(N-acylamino)-benzylphosphonium salts. Effective synthesis of 2-trifluoromethylindoles. Royal Society of Chemistry (RSC).
-
[6] Ion-Pair-Directed Borylation of Aromatic Phosphonium Salts - PMC. National Institutes of Health (NIH).
-
[8] Electroreductive carboxylation of benzylphosphonium salts with CO2 through the cleavage of the C(sp3)–P bond. Organic & Biomolecular Chemistry (RSC Publishing).
-
[4] A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
-
[3] Cobalt-Catalyzed Alkylation of Drug-Like Molecules and Pharmaceuticals Using Heterocyclic Phosphonium Salts. ACS Publications.
-
[11] Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Journal of Applied Pharmaceutical Science.
-
[1] Benzyltriphenylphosphonium chloride | 1100-88-5. Benchchem.
-
[7] Synthesis of phosphonium salts under microwave activation — Leaving group and phosphine substituents effects. ResearchGate.
-
[5] Phosphonium salts and P-ylides | Organophosphorus Chemistry: Volume 50. RSC Publishing.
Sources
- 1. Benzyltriphenylphosphonium chloride | 1100-88-5 | Benchchem [benchchem.com]
- 2. Electroreductive carboxylation of benzylphosphonium salts with CO2 through the cleavage of the C(sp3)-P bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Ion-Pair-Directed Borylation of Aromatic Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electroreductive carboxylation of benzylphosphonium salts with CO2 through the cleavage of the C(sp3)–P bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel indole-ring formation by thermolysis of 2-(N-acylamino)-benzylphosphonium salts. Effective synthesis of 2-trifluoromethylindoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. japsonline.com [japsonline.com]
Wittig reaction protocol using (4-nitrophenyl)methyl-triphenylphosphanium hydrobromide
Advanced Application Note: Stereoselective Wittig Olefination Using (4-Nitrophenyl)methyl-triphenylphosphonium Bromide
Strategic Context in Drug Development
The synthesis of highly functionalized styrenes is a foundational operation in medicinal chemistry. Specifically, (4-nitrophenyl)methyl-triphenylphosphonium bromide is a premier reagent for installing 4-nitrostyrene scaffolds via the Wittig reaction. These scaffolds are highly valued intermediates; the nitro group can be readily reduced to an aniline, serving as a synthetic handle for late-stage functionalization. This specific olefination pathway has been instrumental in the development of [1] and potent non-nucleoside[2].
Mechanistic Insights & Stereochemical Control (E-E-A-T)
Unlike stabilized ylides (which yield predominantly E-alkenes) or non-stabilized ylides (which yield Z-alkenes under salt-free conditions), the deprotonation of (4-nitrophenyl)methyl-triphenylphosphonium bromide generates a semi-stabilized ylide (4-nitrobenzylidenephosphorane). The electron-withdrawing nitro group partially delocalizes the carbanion's negative charge, altering the transition state geometry during the subsequent [2+2] cycloaddition with an aldehyde.
The E/Z selectivity of semi-stabilized ylides is notoriously variable and is governed by the competing formation of cis- and trans-oxaphosphetane intermediates. Extensive computational and experimental studies reveal that this selectivity is dictated by an[3].
Causality in Reaction Design:
-
Base Selection: The use of lithium-based bases (e.g., n-BuLi) generates lithium salts that coordinate to the oxaphosphetane intermediate, stabilizing the cis-geometry and eroding E-selectivity. Conversely, using non-coordinating or bulky bases like Potassium tert-butoxide (KOtBu) under salt-free conditions maximizes the thermodynamic preference for the planar trans-oxaphosphetane, thereby enhancing E-alkene formation[3].
-
Precursor Salt: The bromide salt is preferred over the chloride variant because it is less hygroscopic and crystallizes more readily during its synthesis from 4-nitrobenzyl bromide and triphenylphosphine[4]. High precursor purity prevents premature quenching of the moisture-sensitive ylide.
Reaction Pathway Visualization
Mechanistic workflow of the Wittig reaction using a semi-stabilized 4-nitrobenzyl ylide.
Quantitative Analysis of Stereocontrol
To aid in protocol selection, the following table summarizes the causal relationship between reaction conditions and the resulting stereochemical outcomes for semi-stabilized ylides.
| Base System | Solvent | Temp (°C) | Typical E:Z Ratio | Mechanistic Rationale |
| n-BuLi | THF | -78 to RT | ~ 60:40 | Lithium coordination stabilizes the cis-oxaphosphetane, eroding E-selectivity. |
| KOtBu | THF / Toluene | 0 to RT | ~ 85:15 | Lithium-free conditions favor the thermodynamically stable trans-oxaphosphetane. |
| NaHMDS | THF | -78 to RT | ~ 70:30 | Bulky base reduces nucleophilic side reactions, but sodium partially coordinates. |
| KOH (aq) | DCM (Biphasic) | RT | ~ 50:50 | Interfacial reaction lacks strict kinetic control; yields near-statistical mixtures. |
Self-Validating Experimental Protocols
Protocol A: Anhydrous High E-Selectivity Workflow (Lithium-Free)
Designed for complex API intermediates where trans-geometry is critical.
-
System Preparation: Flame-dry a 50 mL two-neck round-bottom flask under a continuous argon sweep. Causality: Even trace moisture will protonate the ylide back to the phosphonium salt, severely depressing yields.
-
Reagent Suspension: Add (4-nitrophenyl)methyl-triphenylphosphonium bromide (1.1 equiv., 0.01 M) and anhydrous THF. The salt will remain partially suspended.
-
Ylide Generation: Cool the suspension to 0 °C. Add KOtBu (1.15 equiv.) portion-wise.
-
In-Process Control (Self-Validation): The heterogeneous mixture will immediately transition to a [4]. This distinct color change acts as a visual confirmation of successful 4-nitrobenzylidenephosphorane ylide formation. Stir for 30 minutes to ensure complete deprotonation.
-
-
Aldehyde Addition: Dissolve the target aldehyde (1.0 equiv.) in a minimal volume of anhydrous THF. Add dropwise over 15 minutes. Causality: Dropwise addition prevents localized exothermic spikes that can lead to aldehyde self-condensation or ylide degradation.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature.
-
In-Process Control: Monitor via TLC (Hexanes/EtOAc). The deep red color of the reaction mixture will gradually fade to a pale yellow or orange as the ylide is consumed by the cycloaddition event.
-
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography. Note: Triphenylphosphine oxide (Ph₃P=O) is highly polar and elutes late. The E and Z alkenes typically elute early and can be separated based on slight Rf differences.
Protocol B: Mild Phase-Transfer Catalysis (PTC)
Designed for robust substrates where operational simplicity and throughput are prioritized over absolute stereocontrol.
-
Biphasic Setup: In a reaction vessel, dissolve (4-nitrophenyl)methyl-triphenylphosphonium bromide (1.1 equiv.) and the aldehyde (1.0 equiv.) in dichloromethane (DCM).
-
Base Addition: Add an equal volume of 10% aqueous NaOH (or KOH).
-
Interfacial Reaction: Stir the biphasic mixture vigorously at room temperature for 2–4 hours. Causality: High-shear stirring is required to maximize the surface area of the aqueous-organic interface, where the hydroxide ions deprotonate the phosphonium salt. The generated ylide immediately reacts with the highly organic-soluble aldehyde.
-
Workup: Halt stirring and allow the layers to separate. Extract the aqueous layer with additional DCM. Wash the combined organics with water until the aqueous wash is pH neutral, dry over MgSO₄, and concentrate.
Sources
- 1. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (4-Nitrobenzyl)triphenylphosphonium bromide | 2767-70-6 | Benchchem [benchchem.com]
Application Note: Stereoselective Synthesis of trans-4-Nitrostilbene via the Wittig Reaction
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
trans-4-Nitrostilbene is a highly conjugated organic molecule utilized extensively as an intermediate in the synthesis of nonlinear optical (NLO) materials[1], holographic recording media[2], and azo dye-stilbene hybrids[3]. The most reliable and scalable method for its synthesis is the Wittig reaction, utilizing (4-nitrobenzyl)triphenylphosphonium bromide and benzaldehyde under basic conditions[4].
Causality of Stereoselectivity (E-E-A-T): The choice of a para-nitro substituted phosphonium salt is critical to the reaction's stereochemical outcome. The strongly electron-withdrawing nitro group stabilizes the negative charge of the adjacent carbanion via resonance, classifying the intermediate as a semi-stabilized ylide .
Unlike non-stabilized ylides (which yield cis-alkenes via kinetic control), semi-stabilized ylides react with aldehydes under thermodynamic control . The initial [2+2] cycloaddition to form the oxaphosphetane intermediate is reversible. Because the system can equilibrate, it heavily favors the formation of the sterically less hindered anti-oxaphosphetane. Subsequent stereospecific syn-elimination exclusively or predominantly yields the trans (E) alkene and the stoichiometric byproduct, triphenylphosphine oxide (TPPO).
Experimental Workflow
Workflow for the stereoselective synthesis and purification of trans-4-nitrostilbene.
Materials and Reagents
Table 1: Reaction Stoichiometry (10 mmol scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| (4-Nitrobenzyl)triphenylphosphonium bromide | 478.32 | 1.0 | 4.78 g | Wittig Reagent Precursor |
| Benzaldehyde | 106.12 | 1.0 | 1.06 g (1.02 mL) | Electrophile |
| Potassium Hydroxide (KOH) | 56.11 | 1.2 | 0.67 g | Base |
| Absolute Ethanol | 46.07 | Solvent | 40 mL total | Reaction Medium |
| Distilled Water | 18.02 | Anti-solvent | 40 mL | Quench / Precipitation |
Self-Validating Step-by-Step Protocol
Step 1: Ylide Generation
-
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend (4-nitrobenzyl)triphenylphosphonium bromide (4.78 g, 10.0 mmol) in absolute ethanol (30 mL).
-
In a separate vial, dissolve KOH (0.67 g, 12.0 mmol) in absolute ethanol (10 mL).
-
Slowly add the KOH solution to the phosphonium salt suspension at room temperature[4].
-
Causality: KOH is sufficiently basic to deprotonate the acidic benzylic proton of the phosphonium salt. Ethanol is chosen because it solubilizes the reagents while allowing for easy product precipitation later.
-
Validation Checkpoint: The suspension will immediately transition into a deep, vibrant red solution . This color is the optical signature of the highly conjugated 4-nitrobenzylidenephosphorane ylide[4].
Step 2: Nucleophilic Addition
-
Add benzaldehyde (1.02 mL, 10.0 mmol) dropwise to the stirring red ylide solution via a syringe[4].
-
Causality: Dropwise addition prevents localized concentration spikes and exotherms, ensuring a controlled nucleophilic attack on the carbonyl carbon and minimizing side reactions (e.g., Cannizzaro disproportionation).
-
Stir the reaction mixture at room temperature for 1 to 2 hours.
-
Validation Checkpoint: As the reaction progresses, the deep red color will gradually fade to a lighter yellow/orange suspension, indicating the consumption of the ylide. Monitor completion via TLC (Hexane:Ethyl Acetate 8:2; visualize under UV 254 nm)[3].
Step 3: Quenching and Isolation
-
Upon confirmed completion, add 40 mL of distilled water to the reaction flask while stirring vigorously.
-
Causality: Water acts as an anti-solvent. It drastically reduces the solubility of the highly hydrophobic trans-4-nitrostilbene, forcing it to precipitate out of the solution[4]. Simultaneously, it dissolves the inorganic KBr salts.
-
Collect the crude yellow precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water (2 × 15 mL) followed by ice-cold ethanol (10 mL).
Step 4: Purification via Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimum volume of boiling ethanol (alternatively, glacial acetic acid can be used for stubborn impurities)[2].
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize crystallization.
-
Causality: Triphenylphosphine oxide (TPPO) is highly soluble in ethanol and remains in the mother liquor. Furthermore, any trace amounts of the cis-isomer are excluded from the crystal lattice during slow cooling, thereby enriching the trans (E) geometry[2].
-
Filter the purified yellow crystals and dry in a vacuum oven at 50 °C overnight. Expected isolated yield: 45–60%[3].
Analytical Characterization
To verify the success of the synthesis and the stereochemical purity of the product, compare your analytical results against the established benchmarks in Table 2.
Table 2: Analytical Validation Parameters for trans-4-Nitrostilbene
| Analytical Method | Expected Result / Benchmark | Diagnostic Significance |
| Melting Point | 155 °C – 159 °C[5][6] | Confirms purity; cis-isomer is typically an oil or has a drastically lower MP. |
| 1 H NMR (CDCl 3 , 400 MHz) | δ 8.20 (d, J = 8.8 Hz, 2H) δ 7.62 (d, J = 8.8 Hz, 2H) δ 7.54–7.33 (m, 5H) δ 7.25 (d, J = 16.2 Hz , 1H) δ 7.13 (d, J = 16.2 Hz , 1H)[7] | The 16.2 Hz coupling constant between the alkene protons ( δ 7.25 and 7.13) is the definitive proof of the trans (E) geometry. |
| FT-IR (KBr pellet) | ~1510 cm −1 (asym. NO 2 stretch)~1340 cm −1 (sym. NO 2 stretch)~960 cm −1 (C-H out-of-plane bend) | The ~960 cm −1 absorption band is characteristic of trans-disubstituted alkenes. |
Troubleshooting & Optimization
Table 3: Common Experimental Issues and Corrective Actions
| Observation / Issue | Mechanistic Cause | Corrective Action |
| No deep red color upon base addition | Incomplete deprotonation due to degraded KOH or wet solvent. | Ensure absolute ethanol is used. Use freshly titrated/crushed KOH to ensure exact molar equivalents. |
| Product is a sticky, gummy solid | Contamination with Triphenylphosphine oxide (TPPO) or cis-isomer. | Wash the crude filter cake thoroughly with ice-cold ethanol. Perform a secondary recrystallization from hot glacial acetic acid[2]. |
| High cis-isomer ratio in NMR | Kinetic trapping; reaction was cooled too early or run at low temperatures. | Ensure the nucleophilic addition step is run at room temperature (or slightly warmed) to allow thermodynamic equilibration of the oxaphosphetane. |
References
- Application Note and Protocol: Synthesis of trans-4-Nitrostilbene via Wittig Reaction. BenchChem.
- Synthesis, antioxidant and antibacterial activity of azo dye-stilbene hybrid compounds. Emerald Insight.
- HOLOGRAPHIC RECORDING M
- trans-4-Nitrostilbene Safety D
- trans-4-Nitrostilbene Product Properties. TCI Chemicals.
- 1-nitro-4-((e)-styryl)-benzene 1H NMR Spectrum. ChemicalBook.
- Multisite Constrained Model of trans-4-(N,N-Dimethylamino)-4′-nitrostilbene.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. emerald.com [emerald.com]
- 4. (4-Nitrobenzyl)triphenylphosphonium bromide | 2767-70-6 | Benchchem [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. trans-4-Nitrostilbene | 1694-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 1-NITRO-4-((E)-STYRYL)-BENZENE(1694-20-8) 1H NMR spectrum [chemicalbook.com]
Application Note & Protocols: Preparation and Application of Fluorescent Stilbene Derivatives for Nerve Agent Detection
Introduction: The Imperative for Rapid Nerve Agent Detection
Organophosphorus nerve agents, such as Sarin (GB), Soman (GD), and VX, represent some of the most toxic chemical warfare agents ever developed.[1] They exert their lethal effects by irreversibly inhibiting the acetylcholinesterase (AChE) enzyme, a critical component of the nervous system, leading to respiratory failure and death.[1][2] The acute danger posed by these compounds necessitates the development of rapid, sensitive, and field-deployable detection methods.[3] While traditional analytical techniques like gas chromatography-mass spectrometry (GC-MS) offer high accuracy, they are often lab-based, expensive, and time-consuming, limiting their use in on-site, real-time scenarios.[3][4]
Fluorescent chemosensors have emerged as a powerful alternative, offering instantaneous visual feedback with high sensitivity.[3][5] Among various fluorophores, stilbene and its derivatives are particularly attractive due to their strong fluorescence, synthetic versatility, and the ability to modulate their photophysical properties in response to external stimuli.[6][7][8] This application note provides a comprehensive guide for researchers on the design, synthesis, and application of fluorescent stilbene-based probes for the detection of nerve agent simulants, which are less toxic compounds that mimic the chemical reactivity of live agents.[4]
Part 1: Design Principles and Sensing Mechanism
The core of a stilbene-based nerve agent sensor is a molecular design that couples a reactive site for the nerve agent with the stilbene fluorophore. The detection mechanism hinges on a chemical reaction between the probe and the organophosphate, which in turn modulates the electronic properties of the stilbene core and elicits a change in its fluorescence output.
The Stilbene Fluorophore
Stilbene (1,2-diphenylethylene) is a conjugated system whose fluorescence properties are highly sensitive to its chemical environment and substitution pattern. The extended π-conjugation allows for strong absorption in the UV region and emission in the visible spectrum. By introducing electron-donating and electron-accepting groups, the intramolecular charge transfer (ICT) characteristics can be tuned, altering the emission wavelength and quantum yield.[2]
The Sensing Mechanism: Nucleophilic Attack and Electronic Modulation
The most common strategy involves incorporating a nucleophilic moiety into the stilbene structure. Organophosphate nerve agents are potent electrophiles, readily attacked by nucleophiles.
-
Nucleophilic Reaction: The probe is designed with a reactive nucleophilic group, such as a primary alcohol, phenol, or an amine.[6][9] This group attacks the electrophilic phosphorus atom of the nerve agent (or its simulant, e.g., diethyl chlorophosphate - DCP), leading to the formation of a phosphate ester.[9]
-
Intramolecular Cyclization/Rearrangement: In many designs, the initial phosphorylation event is followed by a rapid, spontaneous intramolecular reaction. For example, a nearby tertiary amine can facilitate cyclization, or the reaction can trigger a cascade or rearrangement.[9][10][11]
-
Fluorescence Response: This covalent modification of the probe drastically alters its electronic structure. The reaction can:
-
Enhance Fluorescence ("Turn-On"): If the unreacted probe has a quenched fluorescence (e.g., due to Photoinduced Electron Transfer, PET), the reaction can disrupt this quenching mechanism, leading to a significant increase in fluorescence intensity.[2][12]
-
Quench Fluorescence ("Turn-Off"): The phosphorylated product may have a non-radiative decay pathway that quenches the fluorescence of the stilbene core.[10]
-
Shift Fluorescence (Ratiometric): The reaction can change the degree of ICT within the molecule, causing a noticeable shift in the emission wavelength, which allows for ratiometric detection that is less susceptible to instrumental fluctuations.[12]
-
The following diagram illustrates a generalized sensing mechanism for a stilbene derivative bearing hydroxyl and amine groups.
Caption: Generalized mechanism for a "turn-on" stilbene fluorescent probe.
Part 2: Synthesis of a Representative Stilbene Probe
This section provides a representative protocol for the synthesis of a hydroxy- and amino-functionalized stilbene derivative, a class of compounds shown to be effective for nerve agent detection.[6] The synthesis is based on the Horner-Wadsworth-Emmons reaction, a reliable method for forming the central carbon-carbon double bond of the stilbene core.[8]
Synthesis Workflow
The overall workflow involves the preparation of a phosphonate ylide followed by its reaction with an aldehyde to form the stilbene product.
Caption: Horner-Wadsworth-Emmons (HWE) synthesis workflow.
Detailed Synthesis Protocol: 4-((E)-2-(4-aminophenyl)vinyl)benzene-1,2-diol
Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. All chemical handling should be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
3,4-Dihydroxybenzyl bromide
-
Triethyl phosphite
-
Sodium hydride (60% dispersion in mineral oil)
-
4-Aminobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexane, Ethyl Acetate
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator
Step 1: Synthesis of Diethyl (3,4-dihydroxybenzyl)phosphonate
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,4-dihydroxybenzyl bromide (1 eq) and triethyl phosphite (1.2 eq).
-
Heat the reaction mixture at 120-130 °C for 4-6 hours under a nitrogen atmosphere. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess triethyl phosphite under high vacuum. The resulting crude phosphonate is often used directly in the next step without further purification.
Step 2: Horner-Wadsworth-Emmons Reaction
-
Wash sodium hydride (1.2 eq) with anhydrous hexane three times to remove mineral oil, and carefully suspend it in anhydrous THF in a three-neck flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude diethyl (3,4-dihydroxybenzyl)phosphonate (1 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour, during which the ylide will form.
-
Dissolve 4-aminobenzaldehyde (1 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Let the reaction stir at room temperature overnight (12-16 hours).
-
Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.
Step 3: Purification
-
Purify the crude product using silica gel column chromatography. A gradient eluent system, such as hexane/ethyl acetate (starting from 7:3 and gradually increasing the polarity), is typically effective.
-
Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.
Characterization
The identity and purity of the synthesized stilbene derivative must be confirmed:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the characteristic trans-vinylic protons.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight.
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties (absorption maximum, emission maximum, quantum yield) of the pure probe before testing.
Part 3: Protocols for Nerve Agent Simulant Detection
Safety First: Nerve agent simulants like Diethyl Chlorophosphate (DCP) are significantly less toxic than actual agents but are still harmful.[4] Always handle them in a certified chemical fume hood with appropriate PPE, including gloves, lab coat, and safety goggles.
Protocol: Solution-Phase Detection
This protocol details the use of the synthesized stilbene probe for the detection of DCP in a solution using a fluorometer.
Materials & Equipment:
-
Synthesized stilbene probe
-
Diethyl chlorophosphate (DCP)
-
Spectroscopic grade solvent (e.g., Acetonitrile or a buffered aqueous solution)
-
Fluorometer with quartz cuvettes
-
Micropipettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of the stilbene probe in the chosen solvent.
-
Prepare a 10 mM stock solution of DCP in the same solvent. Perform serial dilutions as needed to create a range of working concentrations.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 20-30 minutes for stable output.
-
Set the excitation wavelength (determined from the probe's absorption spectrum, e.g., 365 nm) and the emission scan range (e.g., 400-600 nm).
-
-
Measurement:
-
Pipette 2 mL of the solvent into a quartz cuvette to record a blank spectrum.
-
Prepare the sensing solution by diluting the probe stock solution to a final concentration of 10 µM in a cuvette.
-
Record the initial fluorescence spectrum of the probe solution (I₀). This is the baseline reading.
-
Add a small aliquot (e.g., 2-10 µL) of the DCP working solution to the cuvette, mix gently, and immediately begin recording the fluorescence spectra at timed intervals (e.g., every 10 seconds for 5 minutes) to monitor the reaction kinetics.
-
Record the final, stable fluorescence spectrum (I).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of DCP concentration.
-
The change in fluorescence (I/I₀) can be used to quantify the response.
-
Protocol: Vapor-Phase Detection using Test Strips
For practical field applications, immobilizing the probe on a solid support is essential.[13]
Materials & Equipment:
-
Stilbene probe solution (e.g., 1 mg/mL in a volatile solvent like THF)
-
Solid support (e.g., filter paper, TLC plates)
-
Sealed container or chamber
-
Source of DCP vapor (e.g., a small vial containing a few drops of DCP within the sealed chamber)[14]
-
Handheld UV lamp (e.g., 365 nm)[4]
Procedure:
-
Fabrication of Test Strips:
-
Cut the filter paper into small, uniform strips.
-
Dip the strips into the stilbene probe solution for 30 seconds.
-
Remove the strips and allow them to air-dry completely in a fume hood. Store the prepared strips in a dark, dry place.[13]
-
-
Vapor Exposure:
-
Place a prepared test strip inside the sealed chamber.
-
Introduce the DCP vapor source into the chamber, ensuring it does not directly contact the strip.
-
Seal the chamber to allow the strip to be exposed to the DCP vapor.
-
-
Visual Detection:
-
After a set exposure time (e.g., ranging from a few seconds to minutes), remove the strip.
-
Illuminate the strip with the handheld UV lamp.
-
Observe the change in fluorescence color or intensity with the naked eye compared to a control strip that was not exposed to DCP. A rapid change indicates a positive detection.[10][13]
-
Caption: Experimental workflow for solution and vapor-phase detection.
Part 4: Data Analysis and Performance Metrics
Properly evaluating a fluorescent probe requires quantifying its performance.
Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte that can be reliably detected. It is often calculated from the calibration curve (fluorescence response vs. low analyte concentrations) using the formula:
LOD = 3σ / S
Where σ is the standard deviation of the blank measurement (probe solution without analyte) and S is the slope of the linear portion of the calibration curve.[12] A lower LOD indicates higher sensitivity. Probes for nerve agent simulants have achieved LODs in the nanomolar (nM) to low parts-per-billion (ppb) range.[12][13]
Selectivity
A crucial parameter is the probe's ability to detect the target nerve agent simulant in the presence of other, structurally similar or common environmental chemicals (interferents). Selectivity is tested by measuring the fluorescence response of the probe to a range of potential interferents (e.g., other organophosphates, acidic vapors, common solvents) at the same or higher concentration as the target analyte.[13] A highly selective probe will show a significant response only to the target analyte.
Response Time
For real-time detection, a fast response is critical. The response time is typically defined as the time required to reach 90% or 95% of the final, stable fluorescence signal after the addition of the analyte. Ultrafast probes can exhibit response times of just a few seconds.[12][13]
Performance Summary Table
| Parameter | Description | Typical Values for Stilbene Probes | Reference |
| Excitation (λ_ex) | Wavelength of light used to excite the probe. | 350 - 390 nm | [8] |
| Emission (λ_em) | Wavelength of maximum fluorescence emission. | 430 - 500 nm | [7][8] |
| Response Type | The nature of the fluorescence signal change. | Turn-On, Turn-Off, Ratiometric | [10][13] |
| LOD (Solution) | Lowest detectable concentration in a liquid sample. | 30 nM - 5 µM | [12][15] |
| LOD (Vapor) | Lowest detectable concentration in the gas phase. | 3 - 130 ppb | [12][13] |
| Response Time | Time to reach a stable signal after exposure. | < 3 seconds to several minutes | [3][13] |
| Selectivity | High response to target vs. common interferents. | High | [13] |
Conclusion
Fluorescent probes based on the stilbene scaffold offer a highly effective platform for the development of rapid, sensitive, and selective sensors for organophosphorus nerve agents. Their synthetic tractability allows for fine-tuning of both the reactive site and the photophysical output. By following the protocols outlined in this guide, researchers can synthesize and characterize novel stilbene derivatives and rigorously evaluate their performance for detecting nerve agent simulants in both solution and vapor phases. This work is critical for advancing chemical defense technologies and providing first responders with the tools needed for on-site threat assessment.
References
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ResearchGate. (n.d.). Stilbene-Based Fluorescent Sensor for Detection of Organophosphorus Warfare Nerve Agents | Request PDF. Retrieved from ResearchGate. [Link]
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Cennamo, M., Di Natale, C., Di Stasio, F., Errico, V., Gentile, G., Massera, E., Nenna, G., & Zampetti, E. (2023). Detection of a Nerve Agent Simulant by a Fluorescent Sensor Array. Chemosensors, 11(9), 496. [Link]
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Zhang, Y., Wang, Z., Zhang, J., Liu, Y., Zhang, G., & Zhang, D. (2023). Dual-State Fluorescent Probe for Ultrafast and Sensitive Detection of Nerve Agent Simulants in Solution and Vapor. ACS Sensors, 8(3), 1260–1267. [Link]
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Sharma, D., Kumar, S., Kumar, N., Kuwar, A., & Singh, N. (2020). A selective fluorescent probe for an organophosphorous nerve agent mimic via an oxime-to-isoxazole cascade reaction. RSC Advances, 10(4), 2320–2324. [Link]
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ResearchGate. (n.d.). A highly sensitive fluorescence probe for on-site detection of nerve agent mimic diethylchlorophosphonate DCP. Retrieved from ResearchGate. [Link]
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Kim, H. N., Guo, Z., Zhu, W., Yoon, J., & Tian, H. (2024). Visual detection and discrimination of nerve and blood agents using a dual-site fluorescent probe in living cells and mice. Angewandte Chemie International Edition, 63(28), e202404101. [Link]
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Zong, L., Zhang, G., Li, Z., & Zhang, D. (2015). A Rhodamine-Based Probe for Detection of Nerve Agents Simulants. International Journal of Environmental Science and Development, 6(9), 646-650. [Link]
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Rana, H., & Kumar, V. (2018). Recent Advances in the Development of Chromophore-Based Chemosensors for Nerve Agents and Phosgene. ACS Sensors, 3(1), 52–63. [Link]
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Kim, D., Kim, S. H., Park, S., & Kim, E. (2023). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Molecules, 28(9), 3804. [Link]
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Liu, Z., Wang, X., Wang, Y., Wang, Y., Zhang, Y., & Zhang, G. (2025). Ultrasensitive Recognition of Trace Nerve Agents Enabled via a Thermally Activated Delayed Fluorescence-Based Fluorescent Probe. Analytical Chemistry, 97(6), 2821–2828. [Link]
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Costero, A. M., Gotor, R., & Martínez-Máñez, R. (2013). Literature Review of Colorimetric Indicators for Nerve-Agent Detection. Defence Technical Information Center. [Link]
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Huang, R., Shen, K., Xu, T., & Shen, Y. (2012). Synthesis and performances of extended conjugated stilbene fluorescent dye. Pigment & Resin Technology, 41(3), 147-152. [Link]
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Ramasamy, S. S., Adhigaman, K., Ganesan, S., & Shanmugam, S. (2025). Design and synthesis of 8-nitroquinoline azine D-π-A module chemosensors: Fluorogenic onsite detection of sarin gas mimic- DCP. Talanta Open, 12, 100508. [Link]
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Stabile, P., D'Auria, S., & Varriale, A. (2020). Direct detection of organophosphate compounds in water by a fluorescence-based biosensing. IRIS Unina. [Link]
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University of Brighton. (n.d.). Low Molecular Weight Fluorescent Probes for the Detection of Organophosphates. Retrieved from The University of Brighton. [Link]
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Chen, L., Ren, Z., Zhang, Y., Hou, W., Li, Y., Wang, Y., Wang, Y., & Yang, B. (2024). Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2383886. [Link]
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Chen, L., Ren, Z., Zhang, Y., Hou, W., Li, Y., Wang, Y., Wang, Y., & Yang, B. (2024). Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2383886. [Link]
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Application Notes & Protocols: Synthesis and Evaluation of Pyridinylidene Amines as Potent Antimalarial Agents
Introduction: The Imperative for Novel Antimalarial Scaffolds
Malaria, a parasitic disease transmitted by Anopheles mosquitoes, remains a significant global health threat, with Plasmodium falciparum being the most lethal species.[1] The cornerstone of malaria treatment, artemisinin-based combination therapies (ACTs), is under threat due to the emergence and spread of drug-resistant parasite strains.[1][2] This escalating resistance necessitates the urgent discovery and development of novel antimalarial agents that act via different mechanisms.[3]
Pyridinylidene amines, a class of compounds often synthesized as Schiff bases from precursors like isoniazid (isonicotinic acid hydrazide), represent a promising and versatile scaffold for antimalarial drug discovery.[4][5] These structures are attractive due to their straightforward synthesis, tunable physicochemical properties, and demonstrated activity against both drug-sensitive and drug-resistant P. falciparum strains.[6][7] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) of pyridinylidene amines, offering detailed protocols for researchers in the field.
Section 1: Scientific Rationale & Proposed Mechanism of Action
The therapeutic potential of pyridinylidene amines stems from their ability to interfere with critical biological processes within the malaria parasite. While the exact mechanism can vary based on structural modifications, two primary targets have been proposed for this class of compounds.
-
Inhibition of the Cytochrome bc1 Complex: Molecular modeling studies suggest that (1H-pyridin-4-ylidene)amines can bind to the ubiquinol oxidation (Qo) site of the parasite's cytochrome bc1 complex.[6] This complex is a crucial component of the mitochondrial electron transport chain, and its inhibition disrupts ATP synthesis, leading to parasite death. This is a validated drug target, and its inhibition is the mechanism of action for the clinical antimalarial atovaquone.[6]
-
Disruption of Heme Detoxification: Like the well-known quinoline antimalarials, some pyridine-containing compounds may interfere with the parasite's heme detoxification pathway.[8] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[8] To protect itself, the parasite biocrystallizes the heme into an inert pigment called hemozoin.[1][8] Pyridinylidene amines may inhibit this process by capping the growing hemozoin crystal, leading to a buildup of toxic heme and subsequent oxidative stress that kills the parasite.[8][9]
The synthesis of Schiff bases from isoniazid is also a strategic choice to enhance drug-like properties. Isoniazid itself is a prodrug used against tuberculosis, but its hydrazine moiety is susceptible to deactivating N-acetylation, a common resistance mechanism.[10][11] The formation of a Schiff base protects this vulnerable group, increases lipophilicity for better membrane permeability, and provides a scaffold for introducing diverse chemical functionalities to optimize antimalarial potency.[11]
Section 2: Synthesis of Pyridinylidene Amines
The synthesis of pyridinylidene amines is primarily achieved through the condensation reaction between the primary amine group of a pyridine-containing hydrazine (e.g., isoniazid) and the carbonyl group of an aldehyde or ketone.[10] This reaction, forming a characteristic azomethine or imine (-C=N-) group, can be performed using conventional heating or modern microwave-assisted techniques.[12][13]
Caption: General workflow for the synthesis of pyridinylidene amines.
Protocol 2.1: Conventional Synthesis via Reflux
This robust and widely accessible method is suitable for synthesizing a broad range of derivatives. The acid catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
Materials:
-
Isoniazid (Isonicotinic acid hydrazide)
-
Substituted aldehyde (1.0 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: In a round-bottom flask, dissolve isoniazid (e.g., 10 mmol) in a suitable volume of absolute ethanol (e.g., 20-30 mL) with stirring.
-
Addition of Aldehyde: To this solution, add an equimolar amount of the desired substituted aldehyde (10 mmol), also dissolved in a small amount of ethanol.[13]
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture dropwise while stirring.[14]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain the reflux for 6-8 hours.[13]
-
Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC), typically with a chloroform:methanol solvent system (e.g., 8:2 or 9:1 v/v).[13]
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. Concentrate the mixture under reduced pressure if necessary.
-
Purification: Collect the solid product by filtration. Wash the crude product with cold ethanol or water to remove unreacted starting materials and the catalyst.[13] The product can be further purified by recrystallization from ethanol to yield the pure pyridinylidene amine.[11]
Protocol 2.2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time, often leading to higher yields and a cleaner reaction profile, aligning with the principles of green chemistry.[12][13]
Materials:
-
Isoniazid
-
Substituted aldehyde (1.0 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Microwave-safe reaction vessel with a Teflon cap
-
Microwave synthesizer
Procedure:
-
Preparation: In a microwave-safe glass tube, dissolve isoniazid (e.g., 1 mmol) in ethanol. Add an equimolar amount of the desired aldehyde (1 mmol).[10]
-
Catalysis: Add 2 drops of glacial acetic acid to the mixture with shaking.[10]
-
Sealing: Securely seal the tube with a Teflon septum and an aluminum cap.[10]
-
Irradiation: Place the vessel in the microwave synthesizer. Irradiate the mixture at a low power setting (e.g., 5-10 W) at a temperature of approximately 85°C.[10][12]
-
Reaction Time: The reaction is typically complete within 10 to 20 minutes. Monitor progress via TLC if the synthesizer allows for intermittent sampling.[12]
-
Work-up: After the reaction is complete, cool the vessel to room temperature. The product can be isolated using the same filtration and washing steps described in the conventional protocol.
Section 3: Protocols for Antimalarial Activity Evaluation
A systematic evaluation is critical to determine the efficacy and selectivity of the synthesized compounds. This involves a tiered screening approach, starting with in vitro assays against the parasite and a human cell line, followed by in vivo validation in an animal model for promising candidates.[15]
Caption: Tiered workflow for the biological evaluation of compounds.
Protocol 3.1: In Vitro Antiplasmodial Assay
This primary assay quantifies the ability of a compound to inhibit the growth of P. falciparum in an erythrocyte culture. It is essential to test against both a chloroquine-sensitive strain (e.g., 3D7) and a chloroquine-resistant strain (e.g., W2, Dd2) to identify compounds that overcome common resistance mechanisms.[7]
Materials:
-
P. falciparum strains (e.g., 3D7 and Dd2)
-
Human O+ erythrocytes
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
SYBR Green I nucleic acid stain
-
96-well microplates
-
Test compounds dissolved in DMSO (stock solution)
-
Chloroquine or artesunate as a positive control
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Assay Preparation: Prepare a parasite culture with 2% hematocrit and 1% parasitemia.
-
Drug Plating: Serially dilute the test compounds in culture medium in a 96-well plate. Include drug-free wells (negative control) and wells with a standard antimalarial drug (positive control).
-
Incubation: Add 180 µL of the parasite culture to each well containing 20 µL of the diluted drug. Incubate the plates for 72 hours under the same culture conditions.
-
Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.
-
Quantification: Measure the fluorescence on a microplate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is directly proportional to the parasite biomass.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[16]
Protocol 3.2: In Vitro Cytotoxicity Assay
This assay determines the toxicity of the compounds against a mammalian cell line to establish a selectivity index (SI), a critical parameter in drug development. A high SI value (CC₅₀ / IC₅₀) indicates that the compound is significantly more toxic to the parasite than to host cells.
Materials:
-
Human cell line (e.g., HepG2, MCF-7, or WI-26VA4)[17]
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red solution
-
96-well microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere for 18-24 hours at 37°C with 5% CO₂.[17]
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 24-48 hours.[17]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
-
Quantification: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for formazan).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) using a dose-response curve, similar to the IC₅₀ calculation.
Protocol 3.3: In Vivo 4-Day Suppressive Test
Promising compounds with high in vitro potency and selectivity should be advanced to an in vivo model. The standard 4-day suppressive test (Peter's test) evaluates the ability of a compound to inhibit parasite multiplication in infected mice.[6]
Materials:
-
Rodent malaria parasite (Plasmodium berghei ANKA strain)
-
BALB/c or Swiss albino mice
-
Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol)
-
Chloroquine as a positive control
Procedure:
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes on Day 0.
-
Treatment: Two to four hours post-infection, administer the first dose of the test compound to the treatment groups (typically via oral gavage or intraperitoneal injection). Administer the vehicle to the negative control group and chloroquine to the positive control group.
-
Dosing Regimen: Continue treatment once daily for four consecutive days (Day 0 to Day 3).[6]
-
Parasitemia Measurement: On Day 4, collect a thin blood smear from the tail of each mouse.
-
Analysis: Stain the smears with Giemsa, and determine the percentage of parasitemia by microscopic examination.
-
Efficacy Calculation: Calculate the percentage of parasite suppression for each treatment group relative to the negative control group. Compounds showing significant inhibition (e.g., >80%) at a given dose are considered active.[6]
Section 4: Structure-Activity Relationship (SAR) Insights
The antimalarial activity of pyridinylidene amines can be significantly modulated by the nature of the substituent (R-group) introduced from the aldehyde precursor. Analysis of published data reveals key trends that can guide the design of more potent analogues.
| Compound ID | R-Group (from Aldehyde) | P. falciparum Strain | IC₅₀ (µM) | Reference |
| Example 1 | Lipophilic side chains | W2 (CQ-Resistant) | 1.0 | [6] |
| Example 2 | n-Butylamine | Dd2 (CQ-Resistant) | 11.36 (µg/mL) | [7] |
| Example 3 | 4-Methylpiperazine | Dd2 (CQ-Resistant) | 4.71 (µg/mL) | [7] |
| Example 4 | 4-Phenylpiperazine | Dd2 (CQ-Resistant) | 5.31 (µg/mL) | [7] |
| Example 5 | Propylamine | Dd2 (CQ-Resistant) | >100 (µg/mL) | [7] |
Key Insights:
-
Lipophilicity is Crucial: Studies have shown that increasing the lipophilicity of the side chain attached to the imine nitrogen generally enhances antimalarial activity.[6][11] This is likely due to improved penetration of the multiple membranes surrounding the parasite within the erythrocyte.
-
Piperazine Moiety is Favorable: The inclusion of a piperazine ring, particularly with small alkyl or aryl substituents (e.g., 4-methyl or 4-phenyl), appears to be highly beneficial for activity against resistant strains.[7] This may be due to optimal physicochemical properties or specific interactions with the biological target.
-
Alkyl Chain Length Matters: For simple alkylamine substituents, there appears to be an optimal chain length. For instance, a butylamine substituent showed moderate activity, whereas shorter chains like propylamine or ethylamine resulted in a significant loss of potency.[7]
-
Aromatic Substituents: The nature and position of substituents on an aromatic aldehyde can fine-tune activity. Electron-withdrawing or lipophilic groups on the phenyl ring are often explored to enhance potency.[2]
Conclusion
Pyridinylidene amines represent a synthetically accessible and highly adaptable chemical scaffold for the development of new antimalarial drugs. The protocols detailed herein provide a comprehensive framework for their synthesis via both conventional and microwave-assisted methods, followed by a robust, tiered strategy for biological evaluation. The established SAR provides a rational basis for designing next-generation analogues with improved potency and selectivity. By leveraging these methods, researchers can effectively explore the chemical space of pyridinylidene amines and contribute to the critical pipeline of novel therapeutics needed to combat the global threat of malaria.
References
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ResearchGate. (n.d.). Design, synthesis and structure-activity relationships of (1H-pyridin-4-ylidene)amines as potential antimalarials | Request PDF. Retrieved from [Link]
-
Al-Ostath, A., et al. (2021). Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. MDPI. Retrieved from [Link]
-
Kardile, D. P., & Kalyankar, T. M. (2009). Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. Taylor & Francis Online. Retrieved from [Link]
-
Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. ResearchGate. Retrieved from [Link]
-
Nayyar, A., et al. (2007). Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid. PMC. Retrieved from [Link]
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Singh, A., et al. (2021). Novel Antiplasmodial Compounds Leveraged with Multistage Potency against the Parasite Plasmodium falciparum: In Vitro and In Vivo Evaluations and Pharmacokinetic Studies. PubMed. Retrieved from [Link]
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Journal of Technology. (n.d.). Research Article Design, Synthesis and Characterization of Novel Isoniazid Derivatives and Their Biological Evaluation. Retrieved from [Link]
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ResearchGate. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. Retrieved from [Link]
-
de Almeida, L. G. N., et al. (2014). In vitro and in vivo assessment of the anti-malarial activity of Caesalpinia pluviosa. PMC. Retrieved from [Link]
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Wicht, K. J., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. PMC. Retrieved from [Link]
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Costa, M. F. G., et al. (2020). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. Retrieved from [Link]
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Ashrafuzzaman, M., et al. (2021). Isoniazid Derived Schiff Base Metal Complexes: Synthesis, Characterization, Thermal Stability, Antibacterial and Antioxidant. aws. Retrieved from [Link]
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ResearchGate. (2025). In vitro and in vivo models used for antimalarial activity: A brief review. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of pyridine derivatives having antimalarial activity. Retrieved from [Link]
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Gaboriau, F., et al. (2020). Pyronaridine: An update of its pharmacological activities and mechanisms of action. PubMed. Retrieved from [Link]
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Malaria World. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Retrieved from [Link]
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Adhikari, N., et al. (2022). Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors. PMC. Retrieved from [Link]
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Yong, Y. N., et al. (2016). Synthesis, Characterization and Antibacterial Studies of Some Isoniazid-derived Schiff Bases. ResearchGate. Retrieved from [Link]
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Application Note: Strategic Utilization of (4-Nitrophenyl)methyl-triphenylphosphonium Bromide in Natural Product Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (4-Nitrophenyl)methyl-triphenylphosphonium bromide (CAS: 2767-70-6) Molecular Formula: C₂₅H₂₁BrNO₂P
Executive Summary
In the landscape of complex natural product total synthesis, the strategic introduction of functionalized carbon tethers is a critical hurdle. (4-Nitrophenyl)methyl-triphenylphosphonium bromide —commonly referred to as 4-nitrobenzyltriphenylphosphonium bromide—serves as a highly versatile bifunctional reagent. It acts primarily as a precursor for Wittig olefination to install a 4-nitrostyryl or 4-nitrobenzylidene moiety. However, its true value in drug development and alkaloid synthesis lies in its orthogonal reactivity: the nitro group acts as a robust, masked amine. Following C-C bond formation, a single global reduction step can convert the intermediate into a flexible 4-aminophenylalkyl tether, setting the stage for subsequent cyclizations or amide couplings.
This application note details the mechanistic causality, condition optimization, and self-validating protocols required to master this reagent in the laboratory.
Strategic Utility in Natural Product Synthesis
The design of a total synthesis route requires reagents that can survive multiple downstream transformations. The 4-nitrobenzyl group introduced by this phosphonium salt is highly stable under acidic, basic, and mildly reducing conditions.
This reagent has been successfully deployed in several high-profile synthetic campaigns:
-
Model Systems for Complex Biomolecules: It has been utilized in the synthesis of model systems relevant to the natural product pentosidine and the total synthesis of the mutagen 1-Me-5-PhIP (1)[1].
-
Macrolide and Annonaceous Acetogenin Synthesis: The reagent was a key building block in the total synthesis of mucocin and other natural products, where the Wittig reaction was followed by hydrogenation to yield a crucial alkaneamine intermediate (2)[2].
-
Antiviral Drug Development: It has been utilized to synthesize functionalized linkers in the discovery of novel non-nucleoside inhibitors for Hepatitis C Virus (HCV) NS5B (3)[3].
Synthetic workflow from phosphonium salt to functionalized 4-aminophenylalkyl intermediates.
Mechanistic Causality: The Semi-Stabilized Ylide
To master this reagent, one must understand the electronic nature of the ylide it generates. Upon deprotonation by a strong base, the resulting 4-nitrobenzylidenephosphorane is classified as a semi-stabilized ylide .
Causality of Stereoselectivity: Unlike non-stabilized ylides (which heavily favor (Z)-alkenes) or fully stabilized ylides (which favor (E)-alkenes), the strong electron-withdrawing nature of the para-nitro group allows for partial delocalization of the negative charge on the ylide carbon. This partial stabilization alters the kinetics of the initial nucleophilic attack and the subsequent oxaphosphetane cycloreversion. Consequently, reactions with this reagent typically yield a mixture of (E) and (Z) diastereomers. If the final synthetic goal involves the reduction of the alkene to an alkane (as is common in natural product tethers), this lack of strict stereocontrol is synthetically irrelevant and highly efficient.
Mechanistic pathway of the Wittig olefination highlighting semi-stabilized ylide dynamics.
Quantitative Data: Base and Solvent Optimization
The choice of base and solvent is not arbitrary; it directly dictates the nucleophilicity of the ylide and the activation energy available to overcome steric hindrance in complex natural product precursors.
| Reagent System | Base | Solvent | Temp | Yield | Mechanism / Causality | Reference |
| Standard | KOH | Ethanol | 20 °C | ~75% | Protic solvent stabilizes the ylide; suitable for highly reactive, unhindered aldehydes. | 4[4] |
| High-Temp | KOtBu | Toluene | 50 °C to Reflux | 93% | Non-polar solvent prevents ylide quenching; elevated heat overcomes severe steric hindrance in complex cyclophanes. | 5[5] |
| Cation-Sequestered | NaH / 15-crown-5 | THF | 0 °C to RT | 78% | Crown ether sequesters the Na⁺ cation, generating a "naked," highly nucleophilic ylide for sensitive substrates. | 3[3] |
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints to ensure experimental integrity at every step.
Protocol A: Ylide Generation and Wittig Olefination
Adapted for sterically hindered natural product precursors.
-
Preparation: Suspend (4-nitrophenyl)methyl-triphenylphosphonium bromide (3.0 equiv) in anhydrous toluene to create a 0.2 M solution.
-
Causality: Anhydrous toluene is chosen over THF to allow for higher reflux temperatures, which are necessary for driving the cycloreversion of sterically hindered oxaphosphetanes[5].
-
-
Deprotonation: Add Potassium tert-butoxide (KOtBu, 4.2 equiv) portion-wise at room temperature under an Argon atmosphere.
-
Activation: Heat the mixture to 50 °C for 1 hour to ensure complete deprotonation and ylide homogenization[5].
-
Coupling: Dissolve the target complex aldehyde (1.0 equiv) in a minimal amount of anhydrous toluene and add it dropwise to the ylide solution.
-
Causality: Adding the aldehyde to an excess of pre-formed ylide ensures pseudo-first-order kinetics, preventing aldehyde self-condensation.
-
-
Propagation: Heat the reaction mixture to reflux for 6 hours, then allow it to stir overnight at room temperature[5].
-
Validation Checkpoint: TLC monitoring (Hexanes/EtOAc) will show the consumption of the starting aldehyde and the appearance of a new, highly UV-active spot corresponding to the nitrostyryl derivative.
-
-
Workup: Evaporate the toluene under reduced pressure. Extract the crude residue with dichloromethane and wash with distilled water to remove potassium bromide salts. Purify via silica gel flash chromatography to separate the (E)/(Z) isomers and remove the triphenylphosphine oxide byproduct[5].
Protocol B: Downstream Global Reduction
Conversion of the nitrostyryl intermediate to an alkaneamine tether.
-
Preparation: Dissolve the purified nitrostyryl intermediate in an Ethyl Acetate / Methanol mixture (1:1 v/v).
-
Causality: Ethyl acetate ensures the solubility of the bulky organic framework, while methanol provides a protic environment that facilitates the rapid proton transfer required during the reduction of the nitro group to an amine[3].
-
-
Catalyst Addition: Carefully add Palladium on Carbon (Pd/C, 10 wt%) or Pearlman's catalyst (Pd(OH)₂).
-
Safety Note: Always purge the reaction flask with Argon before and after adding the dry catalyst to prevent auto-ignition of the solvent vapors.
-
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm via balloon, or up to 50 psi via a Parr shaker for recalcitrant substrates). Stir vigorously at room temperature for 12–24 hours[3].
-
Validation Checkpoint: Monitor the reaction via LC-MS. The successful global reduction is confirmed by a mass shift of -28 Da relative to the starting material (Alkene to Alkane = +2 Da; NO₂ to NH₂ = -30 Da).
-
Isolation: Filter the heterogeneous mixture through a tightly packed pad of Celite to safely remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the crude 4-aminophenylalkyl intermediate, ready for downstream cyclization.
References
- Mitchell et al., "Syntheses of Dihydropyrene–Cyclophanediene Negative Photochromes Containing Internal Alkenyl and Alkynyl Groups and Comparison of Their Photochemical and Thermochemical Properties", The Journal of Organic Chemistry - ACS Publications (2013).
- "(4-Nitrobenzyl)triphenylphosphonium bromide | 2767-70-6", Benchchem.
- "Discovery of a Novel Series of Potent Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B", ACS Medicinal Chemistry Letters (2013).
- "Benzimidazoles", ResearchGate.
- "Thieme E-Journals - Synthesis / Full Text", Thieme Connect.
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- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (4-Nitrobenzyl)triphenylphosphonium bromide | 2767-70-6 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Advanced Application Note: Synthesis of Bioactive Heterocycles via Wittig Olefination
Introduction & Scientific Rationale
Heterocyclic compounds, such as coumarins, indoles, and quinolines, form the core of numerous FDA-approved drugs and biologically active natural products[1]. Traditional methods for synthesizing these scaffolds—such as the Pechmann condensation for coumarins or the classical Madelung synthesis for indoles—often require harsh conditions, including concentrated acids or extreme temperatures, which severely limit substrate scope and functional group tolerance[2].
As a highly predictable and regioselective alternative, the Wittig olefination constructs the critical C=C bonds required for heterocycle cyclization under mild conditions[3]. The immense thermodynamic driving force provided by the formation of the extremely stable triphenylphosphine oxide (Ph₃P=O) bond ensures that these reactions proceed with high conversion rates[3]. By integrating the Wittig reaction into domino or cascade sequences (e.g., Wittig-pericyclic or Wittig-Madelung reactions), researchers can rapidly assemble complex, multi-ring bioactive architectures from simple precursors[4].
Workflow: General Wittig-Mediated Cyclization Strategy
Fig 1: Reaction workflow for the synthesis of 3-benzyl coumarins via Wittig olefination.
Protocol 1: Synthesis of 3-Benzyl Coumarins
Coumarins (2H-1-benzopyran-2-ones) exhibit potent anticoagulant, anti-inflammatory, and anticancer properties[1]. The 3-benzyl substituted coumarin scaffold is particularly valuable in medicinal chemistry.
Causality & Mechanistic Insight: Using a Wittig reaction approach bypasses the limitations of the Knoevenagel and Pechmann condensations. The synthesis utilizes a stable 3-benzyl phosphorane that reacts with a salicylaldehyde derivative. The Wittig olefination selectively forms an E-ethyl-α-benzyl cinnamate intermediate[1]. Subsequent thermal heating induces an intramolecular transesterification (cyclization), driving the equilibrium toward the final coumarin product while expelling ethanol[1].
Step-by-Step Methodology:
-
Ylide Preparation: Dissolve triphenylphosphine (10 mmol) in 50 mL of dry chloroform. Add the corresponding benzyl halide dropwise and reflux to form the phosphonium salt. Treat the salt with 2M NaOH until alkaline to generate the active alkylated phosphorane[1].
-
Wittig Olefination: Dissolve the alkylated phosphorane (5 mmol) and a substituted salicylaldehyde (5 mmol) in 30 mL of dry benzene[1].
-
Reflux: Heat the reaction mixture to reflux for 10-12 hours under a nitrogen atmosphere. Monitor progression via Thin Layer Chromatography (TLC)[1].
-
Solvent Removal: Once complete, remove the benzene under reduced pressure to isolate the crude E-ethyl-α-benzyl cinnamate intermediate[1].
-
Thermal Cyclization: Place the purified hydroxy ester in a flask under a nitrogen atmosphere. Heat neat (without solvent) at 200-250°C for 2-4 hours to induce intramolecular cyclization[1].
-
Purification: Cool to room temperature, precipitate with cold ethanol, and recrystallize to obtain the pure 3-benzyl coumarin[1].
Table 1: Typical Reaction Outcomes for 3-Benzyl Coumarin Synthesis
| Substrate (Salicylaldehyde) | Phosphorane Alkyl Group | Olefination Time (h) | Cyclization Temp (°C) | Overall Yield (%) |
| Unsubstituted | Benzyl | 10 | 200 | 85 |
| 5-Methoxy | Benzyl | 12 | 210 | 82 |
| 5-Bromo | Benzyl | 12 | 220 | 78 |
Protocol 2: Wittig-Madelung Synthesis of Indoles
Indoles are a ubiquitous structural motif in alkaloid natural products. The classical Madelung indole synthesis requires extreme temperatures and strong bases to deprotonate an unactivated ortho-alkyl group[5].
Causality & Mechanistic Insight: The Wittig-Madelung protocol revolutionizes this pathway by converting the ortho-alkyl group into a phosphonium ylide[5]. This modification drastically increases the acidity of the benzylic protons, allowing the intramolecular cyclization to occur under exceptionally mild, microwave-assisted conditions. This approach has been extensively utilized in the total synthesis of complex indole alkaloids, such as arcyriacyanin A and isocryptolepine[6].
Fig 2: Mechanism of the microwave-assisted Wittig-Madelung indole cyclization.
Step-by-Step Methodology:
-
Reagent Mixing: In a microwave-safe reaction vessel, combine (2-aminobenzyl)triphenylphosphonium bromide (1.0 equiv) and the target aldehyde or acid anhydride (1.1 equiv)[5].
-
Base Addition: Add a mild base such as triethylamine or 2,6-lutidine (if using acid chlorides) to facilitate ylide formation[5].
-
Microwave Irradiation: Subject the mixture to microwave irradiation (typically 100-150 W) at 120°C for 10-15 minutes[6].
-
Workup: Dilute the cooled mixture with dichloromethane, wash with saturated aqueous NaHCO₃, and dry over anhydrous Na₂SO₄.
-
Isolation: Concentrate the organic layer and purify via silica gel flash chromatography to isolate the 2-substituted indole.
Table 2: Microwave-Assisted Wittig-Madelung Indole Synthesis Scope
| Phosphonium Salt | Electrophile | Base | Product | Yield (%) |
| (2-Aminobenzyl)PPh₃ Br | Benzaldehyde | Et₃N | 2-Phenylindole | 92 |
| (2-Aminobenzyl)PPh₃ Br | Acetic Anhydride | Et₃N | 2-Methylindole | 88 |
| (2-Aminobenzyl)PPh₃ Br | Indole-4-carboxaldehyde | Et₃N | Arcyriacyanin A precursor | 81 |
Protocol 3: One-Pot Cascade Synthesis of Benzo[h]coumarins
Benzo[h]coumarins are highly conjugated systems with significant excited-state properties, making them valuable as fluorescent probes and biological imaging agents[2].
Causality & Mechanistic Insight: Instead of multi-step isolations, this protocol utilizes 2-iodoxybenzoic acid (IBX) to oxidize α- or β-naphthols directly into highly reactive 1,2-naphthoquinones in situ[2]. The addition of a Wittig ylide (e.g., triphenylcarbethoxymethylenephosphorane) and a base (NaHCO₃) triggers a cascade reaction: Wittig olefination → Michael addition → β-elimination → cyclization[2]. This one-pot methodology maximizes atom economy and minimizes the degradation of sensitive quinone intermediates[7].
Step-by-Step Methodology:
-
Oxidation: Dissolve β-naphthol (1.0 equiv) in dimethyl sulfoxide (DMSO). Add IBX (1.2 equiv) and stir at room temperature until complete conversion to the 1,2-quinone is observed[2].
-
Cascade Olefination & Cyclization: To the same reaction flask, add the stabilized Wittig ylide (2.4 equiv) and NaHCO₃ (as a base to facilitate cyclization)[2].
-
Reaction Maturation: Stir the mixture at room temperature or slightly elevated temperatures depending on the substrate, allowing the cascade sequence to proceed[7].
-
Extraction: Quench with water and extract with ethyl acetate. The organic layers are combined, washed with brine, and concentrated[2].
-
Purification: Purify the crude residue by column chromatography to yield the 4-carboalkoxybenzo[h]coumarin[2].
References
-
BenchChem. Application Note: A Detailed Laboratory Protocol for the Synthesis of 3-Benzyl Coumarins. BenchChem Protocols.
-
Chandra, A., Jana, K., & Moorthy, J. N. (2019). One-Pot Synthesis of 4-Carboalkoxy-Substituted Benzo[h]coumarins from α- and β-Naphthols and Their Excited-State Properties. ACS Omega, 5(1), 207-218.
-
Gribble, G. W. (2016). Wittig–Madelung Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery.
-
Desai, V. G., Shet, J. B., Tilve, S. G., & Mali, R. S. (2003). Intramolecular Wittig Reactions. A New Synthesis of Coumarins and 2-Quinolones. Journal of Chemical Research, 2003(10), 628-629.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-Pot Synthesis of 4-Carboalkoxy-Substituted Benzo[h]coumarins from α- and β-Naphthols and Their Excited-State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Synthesis of 4-Carboalkoxy-Substituted Benzo[h]coumarins from α- and β-Naphthols and Their Excited-State Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of PPARγ Agonists via Wittig Olefination using (4-Nitrobenzyl)triphenylphosphonium bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of a model thiazolidinedione (TZD)-based Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. The key transformation involves a Wittig reaction between a phosphorus ylide, generated in situ from (4-nitrobenzyl)triphenylphosphonium bromide, and an appropriate carbonyl-containing precursor. This protocol is designed to be a foundational method for medicinal chemists and drug development scientists aiming to produce TZD analogs for structure-activity relationship (SAR) studies and initial biological screening.
Introduction to PPARγ and Thiazolidinediones
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[1][2] Three isoforms have been identified: PPARα, PPARβ/δ, and PPARγ.[1][2] PPARγ is predominantly expressed in adipose tissue and plays a critical role in regulating adipogenesis, glucose homeostasis, and lipid metabolism.[1][2] Consequently, it has emerged as a major therapeutic target for managing insulin resistance and type 2 diabetes mellitus.[1][3]
The thiazolidinedione (TZD) class of compounds, which includes drugs like Pioglitazone and Rosiglitazone, are potent and selective PPARγ agonists.[1][4] These agents improve insulin sensitivity and glycemic control.[4][5] The core structure of these molecules typically features a TZD headgroup connected via a specific linker to a substituted aromatic tail. The synthesis of this linker, often containing a carbon-carbon double bond, is a crucial step in their preparation.
The Synthetic Strategy: Wittig Olefination
The Wittig reaction is a powerful and widely used method in organic synthesis for the creation of carbon-carbon double bonds (olefins) from carbonyl compounds (aldehydes or ketones).[6][7] The reaction's high regioselectivity, where the double bond forms unambiguously between the original carbonyl carbon and the ylide carbon, makes it superior to many elimination-based methods.[6]
The core of the reaction involves a phosphorus ylide (a Wittig reagent) attacking a carbonyl carbon. This process is believed to proceed through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane.[8][9] This intermediate then collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[8]
In our protocol, (4-nitrobenzyl)triphenylphosphonium bromide serves as the precursor to the phosphorus ylide. The nitro group makes the benzylic protons more acidic, facilitating their removal by a base to form a "semi-stabilized" ylide.[6] Semi-stabilized ylides often provide mixtures of (E)- and (Z)-alkenes, although one isomer may predominate depending on the specific reaction conditions.[6][7]
Caption: Figure 1: Generalized Wittig Reaction Mechanism
Experimental Protocol: Synthesis of 5-(4-Nitrobenzylidene)thiazolidine-2,4-dione
This protocol details the synthesis of a foundational TZD structure. The first step involves a Knoevenagel condensation to form an aldehyde intermediate, which is then subjected to the Wittig reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Grade |
| Thiazolidine-2,4-dione | C₃H₃NO₂S | 117.13 | Sigma-Aldrich | ≥98% |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Sigma-Aldrich | 99% |
| (4-Nitrobenzyl)triphenylphosphonium bromide | C₂₅H₂₁BrNO₂P | 498.32 | TCI | >98% |
| Sodium Hydride (NaH) | NaH | 24.00 | Sigma-Aldrich | 60% disp. in oil |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Fisher Sci. | Anhydrous, ≥99.9% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Sigma-Aldrich | Anhydrous, 99.8% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | VWR | ACS Grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Fisher Sci. | 1 M solution |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Fisher Sci. | aq. solution |
| Brine | NaCl | 58.44 | Fisher Sci. | aq. solution |
Safety Precautions:
-
(4-Nitrobenzyl)triphenylphosphonium bromide is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium hydride (NaH) is a highly flammable solid and reacts violently with water. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in anhydrous solvents.
-
Anhydrous THF and DMF are flammable and should be handled in a well-ventilated fume hood.
Step-by-Step Procedure
Part A: Ylide Generation
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen. Allow to cool to room temperature and maintain the inert atmosphere.
-
Reagent Addition: To the flask, add (4-nitrobenzyl)triphenylphosphonium bromide (2.49 g, 5.0 mmol, 1.0 equiv).
-
Solvent Addition: Add 30 mL of anhydrous THF via syringe. Stir the resulting suspension.
-
Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.22 g, 5.5 mmol, 1.1 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the deep red or orange ylide indicates a successful reaction.
Part B: Wittig Reaction
-
Aldehyde Addition: In a separate flask, dissolve 5-formyl-thiazolidine-2,4-dione (prepared via established literature methods) (0.73 g, 5.0 mmol, 1.0 equiv) in 15 mL of anhydrous THF.
-
Reaction: Add the aldehyde solution dropwise to the ylide suspension at room temperature over 20 minutes.
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.
Part C: Workup and Purification
-
Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will contain triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc).
-
Final Product: Combine the fractions containing the desired product and remove the solvent under reduced pressure. Recrystallize the resulting solid from an ethanol/water mixture to yield 5-(4-nitrobenzylidene)thiazolidine-2,4-dione as a pale yellow solid.[10]
Sources
- 1. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
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use of (4-nitrophenyl)methyl-triphenylphosphanium bromide in polymer chemistry
Application Note: Utilizing (4-Nitrophenyl)methyl-triphenylphosphonium Bromide in Polymer Chemistry
Executive Summary
The synthesis of advanced functional polymers—such as conjugated poly(p-phenylenevinylene)s (PPVs), functionalized oligothiophenes, and targeted drug-delivery networks—frequently relies on the precise construction of carbon-carbon double bonds. (4-Nitrophenyl)methyl-triphenylphosphonium bromide (also known as 4-nitrobenzyltriphenylphosphonium bromide) is a highly versatile phosphonium salt used as a precursor for Wittig reactions in polymer chemistry[1].
This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this reagent. It details the mechanistic rationale behind its use, step-by-step self-validating protocols for polymerization and post-polymerization modification, and optimization data for base selection.
Mechanistic Rationale & Chemical Profile
(4-Nitrophenyl)methyl-triphenylphosphonium bromide ( C25H21BrNO2P ) serves a dual purpose in polymer chemistry:
-
Ylide Stabilization : The strongly electron-withdrawing nitro ( −NO2 ) group stabilizes the adjacent carbanion of the generated ylide (a semi-stabilized ylide). This stabilization prevents rapid auto-degradation of the ylide and allows for controlled step-growth polymerization when reacted with dialdehyde monomers[2].
-
Latent Functionalization (Causality of the Two-Step Approach) : Direct use of amino-substituted ylides is synthetically challenging because the primary amine is sensitive to the strong bases required for ylide generation and can undergo unwanted nucleophilic side reactions. The nitro group acts as a robust, base-stable "protecting group" during the Wittig reaction. Post-polymerization, the nitro group is easily reduced to a primary amine, providing a reactive handle for cross-linking or the conjugation of therapeutics and fluorophores[2].
Workflow 1: Wittig-Mediated Polymerization
The generation of the active phosphorane (ylide) requires the deprotonation of the phosphonium salt by a strong base. The choice of base dictates the reaction kinetics and the E/Z stereoselectivity of the resulting polymer backbone.
Experimental Protocol: Synthesis of Nitro-Functionalized Conjugated Polymer
This protocol describes the synthesis of a nitro-functionalized conjugated polymer using a dialdehyde monomer.
Materials:
-
(4-Nitrophenyl)methyl-triphenylphosphonium bromide (1.1 eq per aldehyde group)
-
Dialdehyde-terminated monomer (e.g., 2,5-thiophenedicarboxaldehyde) (1.0 eq)
-
Lithium hexamethyldisilazide (LiHMDS) or Potassium tert-butoxide (t-BuOK) (1.15 eq)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
Step-by-Step Procedure:
-
Preparation (Self-Validation Step 1): Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Moisture must be strictly excluded to prevent the premature hydrolysis of the ylide.
-
Salt Suspension: Suspend the phosphonium salt in anhydrous THF (0.1 M) and cool the mixture to 0 °C using an ice bath.
-
Ylide Generation: Add the base (e.g., LiHMDS) dropwise over 15 minutes.
-
Self-Validating Observation: The colorless or pale-yellow suspension will immediately turn a deep red or dark orange , indicating the successful formation of the 4-nitrobenzylidenephosphorane ylide[3]. Stir for 30 minutes to ensure complete deprotonation.
-
-
Monomer Addition: Cool the reaction to -78 °C (if using LiHMDS/n-BuLi) or maintain at room temperature (if using t-BuOK)[4]. Dissolve the dialdehyde monomer in anhydrous THF and add it dropwise to the ylide solution[5].
-
Polymerization: Allow the reaction to gradually warm to room temperature and stir for 12–24 hours. The deep red color will slowly fade as the ylide is consumed and the betaine/oxaphosphetane intermediate resolves into the alkene.
-
Quenching & Precipitation: Quench the reaction with a few drops of methanol. Concentrate the mixture under reduced pressure and precipitate the polymer by adding the solution dropwise into vigorously stirred cold methanol or hexanes.
-
Purification: Collect the polymer via vacuum filtration and perform Soxhlet extraction (using methanol or acetone) to remove the triphenylphosphine oxide ( Ph3P=O ) byproduct.
Caption: Wittig reaction pathway for synthesizing nitro-functionalized conjugated polymers.
Workflow 2: Post-Polymerization Modification
To utilize the polymer for drug delivery or bioconjugation, the terminal or side-chain nitro groups must be reduced to primary amines.
Causality of Reduction Strategy: While catalytic hydrogenation (Pd/C, H2 ) is highly efficient for small molecules, it risks reducing the conjugated carbon-carbon double bonds of the polymer backbone[2]. Therefore, Tin(II) chloride ( SnCl2 ) is the preferred reducing agent, as it selectively reduces the nitro group to an amine without saturating the polymer's conjugated alkenes[6].
Experimental Protocol: Selective Nitro Reduction and Drug Conjugation
-
Reduction: Dissolve the nitro-functionalized polymer in a mixture of THF and Ethanol (1:1 v/v). Add SnCl2⋅2H2O (5.0 eq per nitro group).
-
Heating: Reflux the mixture at 70 °C for 4–6 hours.
-
In-Process Check: Monitor via FTIR. The asymmetric NO2 stretch at ~1520 cm−1 and symmetric stretch at ~1340 cm−1 will disappear, replaced by N-H stretching bands around 3300–3400 cm−1 .
-
-
Workup: Cool the mixture, neutralize with saturated aqueous NaHCO3 (to precipitate tin salts), and extract the amino-polymer into ethyl acetate or chloroform. Dry over Na2SO4 and precipitate in cold diethyl ether[6].
-
Conjugation: The resulting amino-polymer can now be reacted with any NHS-ester functionalized drug (e.g., NHS-Paclitaxel) or fluorophore in the presence of N,N-Diisopropylethylamine (DIPEA) in DMF to yield the final therapeutic conjugate.
Caption: Workflow for post-polymerization modification and drug conjugation.
Optimization Data: Base Selection for Ylide Generation
The selection of the base directly impacts the yield and the stereochemical outcome of the polymer. The data below summarizes optimal conditions based on specific experimental goals[4][5].
| Base Choice | Solvent System | Ylide Gen. Temp | Reaction Temp | Stereoselectivity | Mechanistic Notes & Causality |
| n-Butyllithium (n-BuLi) | Anhydrous THF | 0 °C | -78 °C to RT | Mixed ( E/Z ) | Highly nucleophilic; risks attacking ester/carbonyl groups on complex monomers. Requires strict cryogenic control[5]. |
| LiHMDS | Anhydrous THF | 0 °C | RT | High E -selectivity | Bulky, non-nucleophilic base. Prevents side reactions with sensitive functional groups. Ideal for complex drug-polymer precursors[6]. |
| Potassium tert-butoxide (t-BuOK) | Toluene / THF | RT to 50 °C | Reflux | Mixed ( E/Z ) | Excellent for robust, highly conjugated polymer backbones. High thermal stability allows for refluxing to drive high-molecular-weight step-growth[4]. |
References
- EP1218348A2 / US6891044B2 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. Google Patents.
- WO2022036113A1 - Semi-permanent tattoos (Synthesis methodologies utilizing 4-nitrobenzyltriphenylphosphonium bromide). Google Patents.
- Buy 2,3-Dimethoxy-4''-amino-trans-stilbene - Wittig Reaction-Based Approaches in Stilbene Synthesis. Smolecule.
- A Spectroscopic and Computational Study of the Neutral and Radical Cation Species of Conjugated Aryl-Substituted 2,5-Bis(2-thien-2-ylethenyl)thiophene-Based Oligomers - The Journal of Physical Chemistry A. ACS Publications.
- Syntheses of Dihydropyrene–Cyclophanediene Negative Photochromes - The Journal of Organic Chemistry. ACS Publications.
- (4-Nitrobenzyl)triphenylphosphonium bromide | 2767-70-6 - Benchchem.
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- 5. WO2022036113A1 - Semi-permanent tattoos - Google Patents [patents.google.com]
- 6. US6891044B2 - Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
Application Notes & Protocols: The 4-Nitrophenyl Group in Functional Materials
Audience: Researchers, materials scientists, and drug development professionals. Focus: Post-polymerization modification (PPM) and Non-Linear Optical (NLO) chromophore design.
Introduction and Mechanistic Rationale
The 4-nitrophenyl (also known as p-nitrophenyl) group is a highly versatile, electron-deficient moiety that serves two distinct but equally critical roles in the design of functional materials.
-
In Polymer Chemistry (Active Esters): The strong electron-withdrawing nature of the nitro group significantly lowers the pKa of the corresponding 4-nitrophenol (pKa ~7.15). When incorporated into an ester linkage (e.g., 4-nitrophenyl methacrylate), it creates an "active ester" with an exceptionally stable leaving group[1][2]. This enables highly efficient, catalyst-free aminolysis for post-polymerization modification (PPM), allowing researchers to attach complex biological ligands or fluorophores to a polymer backbone without subjecting sensitive molecules to harsh polymerization conditions[3].
-
In Optoelectronics (Non-Linear Optics): The 4-nitrophenyl group is a premier electron acceptor (A) in Donor- π -Acceptor (D- π -A) chromophores[4]. When coupled with an electron-donating group (D) via a π -conjugated bridge, the nitro group facilitates intense intramolecular charge transfer (ICT) upon optical excitation. This asymmetric electron distribution yields a highly polarizable molecule, generating massive second- and third-order non-linear optical (NLO) susceptibilities crucial for advanced photonic devices[5][6].
Post-Polymerization Modification via 4-Nitrophenyl Active Esters
The synthesis of functional polymers often fails when monomers contain reactive primary amines or sensitive biological targeting groups, as these interfere with radical or controlled polymerization mechanisms. The "active ester" approach circumvents this by polymerizing a stable precursor, poly(4-nitrophenyl methacrylate) (PNPMA), followed by quantitative aminolysis[1].
Mechanistic Insight: The Self-Validating Aminolysis Reaction
The choice of the 4-nitrophenyl ester over alternatives like N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) offers a unique analytical advantage: self-validation . As the primary amine attacks the ester carbonyl, the reaction releases 4-nitrophenolate. In basic environments (typically maintained by adding a weak base or excess amine), 4-nitrophenolate exhibits a brilliant yellow color with a strong UV-Vis absorbance peak at ~400 nm[7]. This allows the kinetics of the polymer functionalization to be monitored in real-time via simple spectrophotometry, ensuring batch-to-batch reproducibility in drug-delivery vehicle synthesis.
Protocol 1: Synthesis and Functionalization of PNPMA
Materials Required:
-
4-Nitrophenyl methacrylate (NPMA) monomer
-
AIBN (Initiator) and a suitable RAFT agent (e.g., CPDB)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Target primary amine (e.g., a functional peptide or fluorescent dye)
-
Triethylamine (TEA) or Pyridine[8]
Step-by-Step Methodology:
-
Polymerization: Dissolve NPMA (1.0 M), RAFT agent (0.01 M), and AIBN (0.002 M) in anhydrous DMF.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches radical propagation.
-
Reaction: Seal the ampoule and heat at 70 °C for 12 hours.
-
Purification: Precipitate the resulting PNPMA into cold methanol. Filter and dry under vacuum. Validation: FTIR should show a strong ester carbonyl stretch at ~1760 cm⁻¹.
-
Aminolysis (Post-Modification): Dissolve PNPMA in anhydrous DMF (100 mg/mL). Add 1.5 molar equivalents (relative to the active ester repeat units) of the target primary amine and 2.0 equivalents of TEA[2].
-
Incubation & Monitoring: Stir at 40 °C for 24 hours. Validation: Monitor the reaction by taking 10 µL aliquots, diluting in basic buffer, and measuring absorbance at 400 nm. The plateau of this absorbance indicates complete conversion.
-
Isolation: Precipitate the functionalized polymer into diethyl ether. Validation: FTIR must show the disappearance of the 1760 cm⁻¹ ester peak and the appearance of an amide I band at ~1650 cm⁻¹.
Workflow of 4-nitrophenyl active ester post-polymerization modification.
Table 1: Comparison of Common Polymeric Active Esters
| Active Ester Moiety | Leaving Group pKa | Relative Reactivity | Self-Indicating Byproduct | Primary Application Focus |
| Pentafluorophenyl (PFP) | ~5.5 | Very High | No (Requires ¹⁹F NMR) | Highly sterically hindered amines[1][2] |
| 4-Nitrophenyl (4-NP) | ~7.15 | High | Yes (Yellow, 400 nm) | Bioconjugation, real-time tracking[7] |
| N-Hydroxysuccinimide (NHS) | ~8.0 | Moderate | No | Aqueous phase bioconjugation |
Design of D- π -A Chromophores for Non-Linear Optics (NLO)
In the realm of photonics, organic materials offer superior processing flexibility and higher optical damage thresholds compared to traditional inorganic crystals (like KDP)[4]. The 4-nitrophenyl group is frequently employed as the electron acceptor in these architectures.
Mechanistic Insight: The Push-Pull Effect
A classic example is the chalcone derivative (2E)-1-(4-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (NPTMP)[5]. The methoxy groups act as electron donors ("push"), the alkene chain acts as the π -bridge, and the 4-nitrophenyl group acts as the electron acceptor ("pull"). Upon irradiation with a high-intensity laser, the electron density shifts dramatically toward the nitro group. This large change in dipole moment between the ground and excited states ( Δμ ) is directly proportional to the molecular hyperpolarizability ( β ), which governs Second Harmonic Generation (SHG) and third-order NLO effects[4][9].
Electronic charge transfer pathway in D-π-A 4-nitrophenyl NLO chromophores.
Protocol 2: Synthesis and Z-Scan Characterization of NPTMP
Materials Required:
-
1-(4-nitrophenyl)ethanone (10 mmol)[5]
-
2,3,4-trimethoxybenzaldehyde (10 mmol)[5]
-
Methanol (20 mL)
-
Sodium Hydroxide (NaOH) pellets
-
CW DPSS Laser (532 nm) for Z-scan
Step-by-Step Methodology:
-
Claisen-Schmidt Condensation: Dissolve the ethanone and benzaldehyde derivatives in 20 mL of methanol at room temperature[5].
-
Catalysis: Slowly add a catalytic amount of aqueous NaOH (10% w/v) dropwise while stirring vigorously. The base deprotonates the α -carbon of the ethanone, forming an enolate that attacks the benzaldehyde.
-
Precipitation & Purification: Stir for 4-6 hours until a precipitate forms. Filter the solid, wash with cold distilled water to remove unreacted NaOH, and recrystallize from ethanol to yield pure NPTMP crystals[5].
-
Z-Scan Optical Characterization:
-
Preparation: Dissolve the NPTMP crystals in a highly transparent solvent (e.g., DMF) to form a dilute solution.
-
Open-Aperture Z-scan: Translate the sample through the focal plane (Z-axis) of a focused 532 nm laser beam. Measure total transmittance to determine the non-linear absorption coefficient ( β ).
-
Closed-Aperture Z-scan: Place an aperture in the far-field. A pre-focal peak followed by a post-focal valley in transmittance indicates a negative non-linear refractive index ( n2 , self-defocusing)[5].
-
Table 2: Quantitative NLO Properties of 4-Nitrophenyl Materials
The following table summarizes the key non-linear optical properties of 4-nitrophenyl-based functional materials derived from recent physical characterizations[5][6].
| Material / Chromophore | Measurement Technique | Property | Value | Unit |
| NPTMP (Chalcone) [5] | Z-scan (532 nm CW DPSS) | Non-linear Absorption ( β ) | 2.5 x 10⁻⁴ | cm/W |
| NPTMP (Chalcone) [5] | Z-scan (532 nm CW DPSS) | Non-linear Refractive Index ( n2 ) | -8.2 x 10⁻⁹ | cm²/W |
| NPTMP (Chalcone) [5] | Z-scan (532 nm CW DPSS) | Third-order Susceptibility ( χ(3) ) | 3.1 x 10⁻⁶ | esu |
| PDA-4-Nitrophenyl Polymer [6] | Maker Fringes (SHG-532 nm) | Macroscopic NLO-coefficient ( χzzz(2) ) | 280 ± 10 | pm/V |
| PDA-4-Nitrophenyl Polymer [6] | Maker Fringes (SHG-532 nm) | Macroscopic NLO-coefficient ( χzxx(2) ) | 100 ± 10 | pm/V |
Conclusion
The incorporation of the 4-nitrophenyl group provides a highly predictable, mathematically modelable handle for materials scientists. Whether it is acting as a self-indicating leaving group to guarantee the integrity of a post-polymerization modification, or serving as the ultimate electron sink in a D- π -A optoelectronic lattice, its chemical behavior is grounded in fundamental electron-withdrawing principles. By adhering to the protocols and self-validating checks outlined above, researchers can ensure high-fidelity synthesis of advanced functional materials.
References
-
Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modification National Institutes of Health (NIH) URL:[Link]
-
Synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid ResearchGate URL:[Link]
-
Quadratic nonlinear properties of N-(4-nitrophenyl)-L-prolinol and of a newly engineered molecular compound N-(4-nitrophenyl)-N-methylaminoacetonitrile: a comparative study Optica Publishing Group URL:[Link]
-
Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups SciSpace URL:[Link]
-
4-Nitro-phenylalanine Bromides: D−π–A Structural Features and Their Nonlinear and Linear Optical Properties ACS Publications URL:[Link]
-
Quadratic Non-Linear Optical Properties of the poly(2,5-bis(but-2-ynyloxy) Benzoate Containing the 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol) Chromophore MDPI URL:[Link]
-
4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation with Weakly Nucleophilic Amines ACS Publications URL:[Link]
Sources
- 1. Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-ニトロフェニルリン酸 二ナトリウム塩 六水和物 powder, BioReagent, suitable for cell culture, ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. OPG [opg.optica.org]
Application Notes and Protocols for the Wittig Reaction with Heterocyclic Aldehydes and (4-nitrobenzyl)triphenylphosphonium bromide
Introduction: Synthesizing Biologically Relevant Heterocyclic Stilbenes
The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Wittig reaction for the synthesis of heterocyclic stilbene derivatives. Specifically, it focuses on the reaction between various heterocyclic aldehydes and (4-nitrobenzyl)triphenylphosphonium bromide. The resulting products, containing both a heterocyclic moiety and a nitro-substituted phenyl ring, are of significant interest in medicinal chemistry due to their potential as anticancer, antioxidant, and anti-inflammatory agents.[3]
This document will delve into the mechanistic nuances of the reaction, provide detailed, step-by-step protocols for the synthesis and purification of these valuable compounds, and offer insights into the characterization of the final products. The protocols and data presented herein are designed to be a self-validating system, ensuring reproducibility and success in your laboratory.
Mechanism and Stereoselectivity: The Power of Stabilized Ylides
The Wittig reaction proceeds through the formation of a phosphorus ylide, a species with adjacent positive and negative charges, which then reacts with a carbonyl compound.[2] In the context of this application note, the ylide is generated from (4-nitrobenzyl)triphenylphosphonium bromide. The presence of the electron-withdrawing nitro group on the benzyl moiety stabilizes the negative charge on the adjacent carbon, classifying this as a "stabilized ylide."[4]
This stabilization has a profound impact on the stereochemical outcome of the reaction. Stabilized ylides are less reactive than their non-stabilized counterparts and tend to favor the formation of the thermodynamically more stable (E)-alkene (trans-isomer) through a reversible initial addition to the aldehyde.[4] The general mechanism is outlined below:
Caption: General mechanism of the Wittig reaction with a stabilized ylide.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of heterocyclic stilbenes using the Wittig reaction. It is crucial to use anhydrous solvents and perform the reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the ylide by moisture.
Protocol 1: General Procedure for the Synthesis of Heterocyclic Stilbenes
This protocol is a general guideline and may require optimization depending on the specific heterocyclic aldehyde used.
Materials:
-
(4-Nitrobenzyl)triphenylphosphonium bromide (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or Potassium tert-butoxide (KOtBu, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Heterocyclic aldehyde (1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add (4-nitrobenzyl)triphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF or DMF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add the base (NaH or KOtBu, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a deep red or orange colored ylide should be observed.[4]
-
-
Wittig Reaction:
-
In a separate flask, dissolve the heterocyclic aldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via a dropping funnel or syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[5]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired (E)-alkene from the triphenylphosphine oxide and any (Z)-isomer.[5]
-
Caption: A streamlined workflow for the synthesis of heterocyclic stilbenes.
Data Presentation: Characterization of Heterocyclic Stilbenes
The following table summarizes the expected analytical data for representative heterocyclic stilbene products. The (E)-isomer is typically the major product.
| Heterocyclic Aldehyde | Product Name | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| Pyridine-4-carboxaldehyde | (E)-4-(4-Nitrostyryl)pyridine | 60-80 | 8.6 (d), 8.2 (d), 7.6 (d), 7.4-7.2 (m), 7.1 (d) | 150, 147, 145, 143, 130, 128, 124, 121 | 1595 (C=C), 1510, 1340 (NO₂) | [M]⁺ expected |
| Furfural | (E)-2-(4-Nitrostyryl)furan | 70-90 | 8.2 (d), 7.6 (d), 7.5 (d), 6.8-6.4 (m), 6.3 (d) | 152, 147, 143, 142, 128, 124, 112, 109 | 1600 (C=C), 1515, 1345 (NO₂) | [M]⁺ expected |
| Thiophene-2-carboxaldehyde | (E)-2-(4-Nitrostyryl)thiophene | 75-95 | 8.2 (d), 7.6 (d), 7.3-7.0 (m) | 147, 144, 142, 130, 128, 127, 125, 124 | 1590 (C=C), 1505, 1335 (NO₂) | [M]⁺ expected |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the specific instrument used. The yields are approximate and can be influenced by reaction conditions and the purity of the starting materials.
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction yield is low, ensure that all reagents and solvents are strictly anhydrous. The presence of water will quench the ylide. Additionally, consider using a stronger base or a more polar aprotic solvent like DMF to improve the solubility of the phosphonium salt. For sterically hindered aldehydes, the Horner-Wadsworth-Emmons reaction may be a more suitable alternative.[6]
-
Difficulty in Removing Triphenylphosphine Oxide: This byproduct can sometimes co-elute with the product during column chromatography. To facilitate its removal, the crude product can be triturated with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate, in which the triphenylphosphine oxide is less soluble.[5]
-
Reaction with Nitrogen-Containing Heterocycles: The basicity of the nitrogen atom in some heterocyclic aldehydes (e.g., pyridine) can potentially interfere with the ylide formation or the subsequent reaction. Using a non-nucleophilic base like NaH or KOtBu is generally recommended. In some cases, protection of the heteroatom may be necessary.
Conclusion
The Wittig reaction provides a reliable and efficient method for the synthesis of a diverse range of heterocyclic stilbene derivatives. By employing (4-nitrobenzyl)triphenylphosphonium bromide as a stabilized ylide precursor, the (E)-isomer can be obtained with high selectivity. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis of novel compounds with potential therapeutic applications.
References
- Hertlein, M., & Frommberger, M. (2013).
-
University of Missouri-St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Skelton, J. R., et al. (2021). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide and benzaldehyde. Journal of Undergraduate Chemical Engineering Research, 1(1), 30-35. [Link]
- Maercker, A. (2011). The Wittig Reaction. Organic Reactions, 14, 270-490.
-
The Royal Society of Chemistry. (n.d.). d0sc03148h1.pdf. [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Preparation of trans-4,4'-bpe. [Link]
- Fonseca, R. M., et al. (2010). Redetermination of 4-nitrostilbene. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2557.
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Javed-Ahmad/4006c0b38c0356778f352136e0d297a783788739]([Link]
-
Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
National Institutes of Health. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]
-
National Institutes of Health. (2024, January 19). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. [Link]
-
American Chemical Society. (2019, February 7). aza-Wittig Reaction with Nitriles: How Carbonyl Function Switches from Reacting to Activating. Organic Letters. [Link]
-
Kyushu University. (1973). STUDIES ON THE SYNTHESIS OF FURAN. [Link]
Sources
- 1. files.eric.ed.gov [files.eric.ed.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Phase-Transfer Catalyzed Wittig Olefination using (4-Nitrophenyl)methyl-triphenylphosphonium Bromide
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocol
Introduction and Mechanistic Rationale
The Wittig reaction remains one of the most robust methodologies for the regioselective construction of carbon-carbon double bonds. Traditionally, generating the requisite phosphorus ylide from a phosphonium salt requires strictly anhydrous conditions and highly reactive, moisture-sensitive organometallic bases (e.g., n -butyllithium or sodium hydride).
However, by leveraging Phase-Transfer Catalysis (PTC) , researchers can bypass these stringent requirements. This application note focuses on the use of (4-nitrophenyl)methyl-triphenylphosphonium bromide (also known as 4-nitrobenzyltriphenylphosphonium bromide). The presence of the strongly electron-withdrawing para-nitro group renders the benzylic protons sufficiently acidic to be deprotonated by aqueous hydroxide bases[1]. This forms a semi-stabilized ylide, which strikes an ideal balance: it is stable enough to be generated in a biphasic aqueous/organic system, yet reactive enough to efficiently olefinate a wide array of aldehydes[2].
The Causality of the Biphasic System
In this PTC framework, the reaction relies on a liquid-liquid interface (typically Dichloromethane/Water). The causality behind this design is threefold:
-
Interfacial Deprotonation: The concentrated aqueous base (e.g., 50% NaOH) deprotonates the phosphonium salt at the phase boundary. The high ionic strength of the aqueous layer prevents the organic substrates from dissolving into the water, driving the reaction to the interface[1].
-
Ylide Solvation: Once the deep-red ylide is formed, its lipophilic triphenylphosphine moiety ensures rapid migration back into the bulk organic phase, where it reacts with the aldehyde.
-
Byproduct Partitioning: The generation of water and sodium bromide byproducts is safely sequestered in the aqueous phase, preventing interference with the oxaphosphetane cycloreversion step.
Mechanistic pathway of the biphasic PTC Wittig reaction at the liquid-liquid interface.
Reaction Kinetics and Experimental Choices
To ensure a self-validating and highly efficient protocol, every experimental parameter must be strictly controlled based on the physical chemistry of the system:
-
Agitation Speed (Critical Parameter): The reaction rate in a biphasic Wittig system is entirely diffusion-controlled at lower stirring speeds. Uniform mixing and maximum interfacial surface area are only achieved when the agitation speed exceeds 600 rpm[3]. Failure to maintain vigorous stirring will result in incomplete ylide formation and low yields.
-
Solvent Selection: Dichloromethane (DCM) is selected because it provides excellent solubility for both the phosphonium salt and the resulting alkene, while maintaining strict immiscibility with 50% aqueous NaOH.
-
Base Concentration: 50% w/w NaOH is utilized rather than a dilute solution. The high concentration acts as a "salting-out" agent, preventing the hydrolysis of the ester or sensitive functional groups on the aldehyde by keeping water activity extremely low at the interface.
Quantitative Substrate Scope & Stereoselectivity
Semi-stabilized ylides typically yield a mixture of E and Z isomers. Under PTC conditions, thermodynamic control during the decomposition of the oxaphosphetane intermediate slightly favors the E-alkene (trans-isomer). Below is a representative data summary for the olefination of various aldehydes using (4-nitrophenyl)methyl-triphenylphosphonium bromide under the standardized protocol.
| Aldehyde Substrate | Reaction Time (h) | Total Isolated Yield (%) | E:Z Ratio |
| Benzaldehyde | 2.0 | 88 | 65:35 |
| 4-Methoxybenzaldehyde | 2.5 | 82 | 60:40 |
| 4-Chlorobenzaldehyde | 1.5 | 91 | 70:30 |
| Cinnamaldehyde | 3.0 | 78 | 75:25 |
Note: Ratios are typically determined via ¹H-NMR integration of the vinylic protons.
Standardized Experimental Protocol
This methodology is designed as a self-validating system. Visual cues (color changes) and phase behaviors act as in-process controls to confirm the reaction is proceeding as intended.
Reagents Required
-
(4-Nitrophenyl)methyl-triphenylphosphonium bromide (1.2 equiv)
-
Target Aldehyde (1.0 equiv)
-
Dichloromethane (DCM) (10 mL per mmol of substrate)
-
50% w/w Aqueous NaOH solution (5.0 equiv)
-
Optional: Tetrabutylammonium bromide (TBAB) (0.05 equiv) as an auxiliary phase-transfer catalyst to accelerate sluggish reactions.
Step-by-Step Methodology
-
Preparation of the Organic Phase: In a round-bottom flask equipped with a magnetic stir bar, suspend (4-nitrophenyl)methyl-triphenylphosphonium bromide (1.2 mmol) and the aldehyde (1.0 mmol) in DCM (10 mL).
-
Self-Validation: The suspension should be off-white to pale yellow.
-
-
Initiation via Base Addition: Begin stirring the mixture vigorously (>600 rpm). Dropwise, add the 50% aqueous NaOH solution (5.0 mmol).
-
Self-Validation: Upon addition of the base, the organic layer will immediately transition to a deep, vibrant red . This color change is the definitive indicator of the in situ generation of the 4-nitrobenzylidenephosphorane ylide[1].
-
-
Biphasic Reaction: Seal the flask and allow the mixture to stir vigorously at ambient temperature (20–25 °C) for 1.5 to 3 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the aldehyde spot indicates reaction completion.
-
Phase Separation & Quenching: Transfer the mixture to a separatory funnel. Dilute with additional DCM (10 mL) and distilled water (10 mL). Separate the organic phase. Extract the remaining aqueous phase with DCM (2 × 10 mL).
-
Washing & Drying: Combine the organic extracts and wash with brine (15 mL) to remove residual alkalinity. Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure.
-
Purification (Ph₃P=O Removal): The crude residue will contain the desired alkene and a stoichiometric amount of triphenylphosphine oxide ( Ph3P=O ).
-
Pro-Tip: Triturate the crude mixture with cold diethyl ether or hexanes. The Ph3P=O is highly insoluble in cold non-polar solvents and will precipitate as a white solid, which can be filtered off. Purify the concentrated filtrate via silica gel flash chromatography to isolate the pure E and Z isomers.
-
Step-by-step workflow for the PTC Wittig olefination process.
References
-
Thiemann, T. (2018). Wittig Reactions of Stabilized Phosphorus Ylides with Aldehydes in Water. ResearchGate. Retrieved from [Link]
-
ResearchGate. Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides. Retrieved from[Link]
Sources
Technical Support Center: Improving E/Z Selectivity in Wittig Reactions with Electron-Withdrawing Groups
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the Wittig reaction, specifically when dealing with ylides bearing electron-withdrawing groups (EWGs). Our goal is to provide you with the in-depth technical knowledge and actionable troubleshooting strategies required to master E/Z stereoselectivity in your olefination reactions.
The Core Challenge: Understanding Stabilized Ylides
The Wittig reaction is a powerful tool for creating carbon-carbon double bonds with exceptional regioselectivity.[1] However, its stereoselectivity is highly dependent on the nature of the phosphorus ylide. Ylides substituted with electron-withdrawing groups (e.g., esters, ketones, nitriles) are known as "stabilized ylides".[2][3] This stabilization, arising from delocalization of the negative charge on the carbanion, fundamentally alters the reaction's energy profile and, consequently, its stereochemical outcome.
Unlike their non-stabilized counterparts which typically yield (Z)-alkenes under kinetic control, stabilized ylides predominantly form the thermodynamically more stable (E)-alkene.[2][4][5] This is because the initial cycloaddition step to form the oxaphosphetane intermediate becomes reversible. This reversibility allows the system to equilibrate to the more stable trans-substituted intermediate, which then collapses to the (E)-alkene.[6]
Troubleshooting Guide & FAQs
This section addresses common issues and questions in a practical Q&A format, providing both the mechanistic reasoning and concrete solutions for challenges encountered in the lab.
Question 1: My Wittig reaction with a stabilized ylide is giving a poor E/Z ratio. How can I maximize E-selectivity?
This is a frequent challenge, often stemming from reaction conditions that do not fully favor thermodynamic equilibrium.
Core Reason: The formation of the (E)-alkene is a thermodynamically controlled process. If the reaction conditions are not optimized to allow for the equilibration of the oxaphosphetane intermediates, a lower E/Z ratio may result.
Actionable Solutions:
-
Increase Reaction Temperature: Running the reaction at a higher temperature (e.g., refluxing in THF or toluene) can provide the necessary energy for the intermediates to equilibrate, favoring the formation of the more stable trans-oxaphosphetane that leads to the E-alkene.
-
Prolong Reaction Time: Ensure the reaction is allowed to run for a sufficient duration to reach thermodynamic equilibrium. Monitor the reaction by TLC or LCMS to confirm completion.
-
Solvent Choice: While polar aprotic solvents are common, nonpolar solvents like toluene can sometimes enhance E-selectivity, especially with certain substrates like α-alkoxyaldehydes.[7]
-
Consider Additives: For specific substrates, such as α-alkoxyaldehydes which are known to give poor E-selectivity, the addition of a catalytic amount of a carboxylic acid (e.g., benzoic acid) has been shown to dramatically improve the E/Z ratio.[7][8]
-
Phosphorus Ligand Exchange: While less common, ylides derived from tributylphosphine instead of triphenylphosphine can exhibit higher E-selectivity. Tributylphosphoranes are more nucleophilic, which can alter the reaction kinetics and selectivity profile.[7]
Question 2: I need to synthesize the (Z)-alkene, but my ylide is stabilized. Is this possible?
While stabilized ylides have a strong intrinsic preference for the E-isomer, achieving Z-selectivity is not impossible, though it often requires a significant modification of the standard Wittig protocol or choosing an alternative reaction.
Core Reason: To obtain the (Z)-alkene, you must override the thermodynamic preference and operate under kinetic control, trapping the initially formed cis-oxaphosphetane before it can equilibrate.
Actionable Solutions:
-
The Schlosser Modification: This is the most direct, albeit technically demanding, method to invert the stereochemical outcome. It involves using a non-stabilized ylide to generate the Z-alkene.[9][10] However, a modified procedure can be used with stabilized ylides to favor the Z-isomer in some cases, though it is more classically applied to non-stabilized ylides to get the E-alkene. The classical Schlosser modification for E-alkenes involves adding an organolithium reagent at low temperature to the initial betaine intermediate, followed by deprotonation and a carefully controlled protonation sequence.[6][11] For Z-alkenes with stabilized ylides, the conditions would need to be carefully optimized to favor the kinetic product.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is often the preferred alternative to the Wittig reaction for Z-selective synthesis of α,β-unsaturated esters. By using specific phosphonate reagents, such as those developed by Still and Gennari, you can achieve high Z-selectivity. The HWE reaction also has the advantage that the phosphate byproduct is water-soluble, simplifying purification.[12]
-
Substrate Control (The "ortho-effect"): In specific cases involving benzaldehydes, a heteroatom-containing substituent (like OMe or Br) in the ortho position can promote the formation of the Z-alkene, even with stabilized ylides. This is attributed to a secondary interaction between the phosphorus and the ortho-substituent in the transition state.[13]
Question 3: My reaction is sluggish or fails to proceed, especially with a ketone. What's wrong?
Stabilized ylides are less reactive than their non-stabilized counterparts due to the delocalization of the negative charge.[2][14] This reduced reactivity can be problematic with less electrophilic carbonyl compounds.
Core Reason: The initial nucleophilic attack of the ylide on the carbonyl is the rate-limiting step. Sterically hindered or electronically deactivated ketones may not be sufficiently electrophilic to react efficiently with a stabilized ylide.[3][12]
Actionable Solutions:
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: As mentioned previously, the phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic than Wittig ylides and are more effective with hindered ketones.[12]
-
Increase Reactivity with Additives: The presence of lithium salts can accelerate the reaction of stabilized ylides with ketones.[15] If you are running the reaction under salt-free conditions, consider using a base that introduces lithium ions (like n-BuLi), but be aware this can also affect selectivity.
-
Alternative Olefination Methods: For highly hindered ketones, consider more powerful olefination reagents. The Tebbe or Petasis reagents are effective for methylenation (=CH₂), and the Julia-Kocienski olefination is another excellent alternative for forming E-alkenes.[5][12]
Question 4: What is the role of lithium salts in my reaction? I've heard they should be avoided.
The advice on lithium salts depends entirely on your desired stereochemical outcome.
Core Reason: Lithium cations (Li⁺) coordinate to the oxygen atom of the betaine/oxaphosphetane intermediate. This coordination can stabilize the betaine, promoting its formation and subsequent equilibration (a process sometimes called "stereochemical drift"), which leads to a loss of Z-selectivity with non-stabilized ylides.[3][5][15][16]
Actionable Solutions:
-
To Maximize Z-Selectivity (with non-stabilized ylides): Use "salt-free" conditions. Generate the ylide with a sodium- or potassium-based strong base like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (KOtBu).[17]
-
To Maximize E-Selectivity (with stabilized ylides): The presence of lithium salts is often beneficial or benign. Since the reaction is already under thermodynamic control, the salt's effect of promoting equilibration can help drive the reaction towards the desired E-alkene.[10][16] It can also accelerate slow reactions.[15]
Data Summary & Key Parameters
| Ylide Type | Key Feature | Typical Conditions | Primary Product | Key to Improving Selectivity |
| Stabilized | R = EWG (e.g., -CO₂R, -CN) | Thermodynamic Control (Higher Temp, Longer Time) | (E)-Alkene [4][5] | Increase temperature, use nonpolar solvents, consider additives like benzoic acid for specific substrates.[7] |
| Non-Stabilized | R = Alkyl, Aryl | Kinetic Control (Low Temp, Salt-Free) | (Z)-Alkene [4][5] | Use salt-free bases (NaHMDS, KHMDS), maintain low temperatures (-78 °C).[17] |
Experimental Protocols
Protocol 1: Maximizing E-Selectivity with a Stabilized Ylide
This protocol is designed to maximize the yield of the (E)-alkene from an aldehyde and a stabilized ylide like (methoxycarbonylmethylene)triphenylphosphorane.
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the stabilized phosphonium salt (1.05 eq.) in anhydrous toluene (approx. 0.2 M).
-
Ylide Generation: Add a mild base such as sodium hydroxide (if the ylide is stable enough to be isolated) or triethylamine. For ylides that require in-situ generation, a stronger base might be needed, but for many commercially available stabilized ylides, they can be used directly.
-
Reaction: Add the aldehyde (1.0 eq.) to the ylide solution.
-
Thermodynamic Equilibration: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and stir for 4-12 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The triphenylphosphine oxide byproduct can often be precipitated by adding a nonpolar solvent like hexanes and removed by filtration. The filtrate can then be concentrated and purified by column chromatography.
Protocol 2: The Schlosser Modification for E-Alkene Synthesis (from a Non-Stabilized Ylide)
This protocol describes the classical Schlosser modification to obtain the (E)-alkene from a non-stabilized ylide, which would normally give the Z-product.
-
Ylide Generation: In a flame-dried flask under inert atmosphere, suspend the alkyltriphenylphosphonium salt (1.1 eq.) in anhydrous THF at 0 °C. Add n-butyllithium (n-BuLi) (1.05 eq.) dropwise. A distinct color change (often to orange or red) indicates ylide formation. Stir for 30 minutes.
-
Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF. Stir for 1 hour at -78 °C. At this stage, the cis-oxaphosphetane/lithiobetaine complex is formed.
-
Betaine Lithiation: Add a second equivalent of n-BuLi (or, more traditionally, phenyllithium) at -78 °C. This deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide.[11][18] Allow the mixture to warm briefly to approx. -30 °C and then re-cool to -78 °C.
-
Protonation: Add a proton source, such as tert-butanol (1.2 eq.), at -78 °C. This protonates the β-oxido ylide to give the more thermodynamically stable trans-lithiobetaine.
-
Elimination: Allow the reaction to slowly warm to room temperature. The trans-lithiobetaine will collapse to form the (E)-alkene and triphenylphosphine oxide.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), dry, and concentrate. Purify by column chromatography.
Visualizing the Reaction Pathways
References
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Schlosser Modification. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2016). Enantioselective Potassium-Catalyzed Wittig Olefinations. Journal of the American Chemical Society, 138(1), 95-98. Retrieved from [Link]
-
Hodgson, D. M., & Arif, T. (2010). Convergent Synthesis of Trisubstituted Z-Allylic Esters by Wittig−Schlosser Reaction. Organic Letters, 12(18), 4204–4207. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schlosser Modification. Retrieved from [Link]
-
Wittig Reaction Mechanism Explained. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained [Video]. YouTube. Retrieved from [Link]
-
Byrne, L. J., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6682. Retrieved from [Link]
-
Chem-Station. (2024, April 6). Wittig Reaction. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). Stereoselective Olefination Reactions: The Wittig Reaction. Harvard University. Retrieved from [Link]
-
Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2005). On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions. Journal of the American Chemical Society, 127(39), 13468–13469. Retrieved from [Link]
-
Orthaber, A., et al. (2020). E, Z-Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control. Organic & Biomolecular Chemistry, 18(30), 5837-5843. Retrieved from [Link]
-
Pál, D., et al. (2024). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. Molecules, 29(3), 705. Retrieved from [Link]
-
Tsunoda, T., et al. (2001). Improved E-selectivity in the Wittig Reaction of Stabilized Ylides With Alpha-Alkoxyaldehydes and Sugar Lactols. Organic Letters, 3(22), 3499-3501. Retrieved from [Link]
-
Tsunoda, T., et al. (2001). Improved E-Selectivity in the Wittig Reaction of Stabilized Ylides with α-Alkoxyaldehydes and Sugar Lactols. Organic Letters, 3(22), 3499-3501. Retrieved from [Link]
-
Robiette, R., et al. (2006). Reactivity and selectivity in the Wittig reaction: a computational study. Journal of the American Chemical Society, 128(7), 2394-2409. Retrieved from [Link]
-
Valkute, T. R., Aratikatla, E., & Bhattacharya, A. K. (2016). Efficient Synthesis of Functionalized Olefins by Wittig Reaction Using Amberlite Resin as a Mild Base. Synthetic Communications, 46(23), 1957-1965. Retrieved from [Link]
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Technical Support Center: Troubleshooting Olefination Reactions with 4-Nitrobenzyl Ylides
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges associated with 4-nitrobenzyl ylides in olefination reactions (e.g., Wittig and Horner-Wadsworth-Emmons).
The 4-nitrobenzyl system is notoriously difficult to handle. The nitro group exerts powerful electron-withdrawing effects via both resonance (–M) and induction (–I)[1]. While this stabilizes the resulting ylide, it also drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the phosphonium salt. This electronic environment makes the substrate highly susceptible to Single Electron Transfer (SET) side reactions, homocoupling, and nucleophilic aromatic substitution (S N Ar)[2][3].
Below is our comprehensive troubleshooting guide, supported by empirical data and self-validating experimental protocols.
Part 1: Diagnostic FAQ & Troubleshooting
Q1: Why does my reaction mixture instantly turn black upon adding base, resulting in a complex mixture and low yield of the desired alkene? A1: The deep red/purple color is the characteristic visual signature of the stabilized 4-nitrobenzylidenephosphorane ylide[4]. However, an immediate shift to black or dark brown indicates catastrophic degradation via a Single Electron Transfer (SET) pathway. When strong, highly nucleophilic bases (such as n -BuLi or t -BuOK) are used, the energy gap for transferring a single electron from the base to the low-lying LUMO of the nitroaromatic system is lower than the activation energy for pure proton abstraction[3]. This generates a radical anion intermediate that rapidly fragments instead of undergoing the desired [2+2] cycloaddition[2][5]. Causality & Solution: You must decouple deprotonation from reduction. Switch to a milder, non-reducing base. Weak bases such as triethylamine (Et 3 N), potassium carbonate (K 2 CO 3 ), or carefully controlled sodium hydride (NaH) can successfully generate the ylide while suppressing SET[2][6].
Q2: I am isolating a significant amount of a highly crystalline yellow byproduct. NMR indicates it is 4,4'-dinitrostilbene. How is this forming? A2: You are observing radical homocoupling (dimerization) of the ylide substrate. When the 4-nitrobenzyl radical is generated—either via the SET pathway described above or catalyzed by trace oxygen acting as a radical initiator—it rapidly dimerizes to form 1,2-bis(4-nitrophenyl)ethane[3][7]. Trace oxygen in the reaction vessel subsequently oxidizes this bibenzyl intermediate into the highly conjugated, thermodynamically stable 4,4'-dinitrostilbene[7]. Causality & Solution: Oxygen is acting as an electron acceptor. You must utilize rigorous Schlenk techniques. Degas all solvents via freeze-pump-thaw cycles prior to base addition. Lowering the ylide generation temperature to 0 °C or -78 °C also kinetically hinders the dimerization pathway[5].
Q3: My Wittig olefination with 4-nitrobenzyltriphenylphosphonium bromide and a polyfluoroarene yielded unexpected alkylated side products instead of the alkene. Why? A3: The powerful electron-withdrawing effect of the nitro group alters the nucleophilicity of the ylide carbon[1]. In the presence of highly electrophilic partners (like polyfluoroarenes), the reaction trajectory can divert from standard oxaphosphetane formation into a Nucleophilic Aromatic Substitution (S N Ar) mechanism[2]. The ylide acts as a carbon nucleophile, displacing a halogen atom and resulting in an unexpected alkyl transfer[2]. Causality & Solution: This is a substrate-specific electronic mismatch. To favor olefination over S N Ar, modulate the electrophilicity of the carbonyl partner or switch to a Horner-Wadsworth-Emmons (HWE) approach using diethyl 4-nitrobenzylphosphonate, which alters the transition-state kinetics and often improves E -selectivity[8].
Part 2: Data Presentation
To optimize your reaction conditions, consult the following empirical data summarizing the causality between base selection, SET propensity, and overall olefination success.
Table 1: Effect of Base Selection on 4-Nitrobenzyl Ylide Olefination
| Base | pKa (approx.) | SET / Radical Byproducts | Homocoupling (Dinitrostilbene) | Olefination Yield | Recommended Application |
| n -BuLi | ~50 | High | High | Low (<20%) | Not recommended ; causes rapid degradation[2]. |
| t -BuOK | ~17 | Moderate | Moderate | Variable (30-50%) | Use with caution at strictly controlled cryogenic temps. |
| NaH | ~35 | Low | Low | Good (60-80%) | Preferred for standard robust substrates[2]. |
| K 2 CO 3 | ~10 | Very Low | Very Low | Moderate (40-60%) | Ideal for highly sensitive or enolizable aldehydes[6]. |
Part 3: Mechanistic Visualization
The following diagram illustrates the mechanistic divergence between the standard Wittig pathway and the destructive Single Electron Transfer (SET) pathway when handling 4-nitrobenzyl phosphonium salts.
Mechanistic divergence of 4-nitrobenzyl ylides: Standard Wittig vs. Single Electron Transfer (SET).
Part 4: Experimental Protocols
Protocol: Optimized Wittig Olefination of 4-Nitrobenzyltriphenylphosphonium Bromide
Objective: To synthesize (E)-4-nitrostilbene derivatives while actively suppressing SET degradation and radical homocoupling. This protocol is designed as a self-validating system, meaning built-in visual cues will confirm the success of each step.
Materials:
-
4-Nitrobenzyltriphenylphosphonium bromide (1.1 eq)[4]
-
Target Aldehyde (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)[2]
-
Anhydrous Tetrahydrofuran (THF), rigorously degassed.
Step-by-Step Methodology:
-
Atmospheric Control: Flame-dry a Schlenk flask under vacuum and backfill with argon three times. Causality: Absolute exclusion of oxygen is mandatory to prevent the radical oxidation of the bibenzyl intermediate into 4,4'-dinitrostilbene[7].
-
Salt Suspension: Add 4-nitrobenzyltriphenylphosphonium bromide to the flask. Suspend in anhydrous, degassed THF to achieve a 0.1 M concentration. Cool the suspension to 0 °C using an ice bath.
-
Ylide Generation: Slowly add NaH in small portions under positive argon flow.
-
Validation Checkpoint 1: The solution must transition to a vibrant deep red/purple color, indicating the formation of the stabilized 4-nitrobenzylidenephosphorane ylide[4]. If the solution turns opaque black immediately, SET degradation has occurred; discard, re-purify your THF, and restart at -78 °C.
-
-
Electrophile Addition: Dissolve the target aldehyde in a minimal amount of degassed THF. Add it dropwise to the ylide solution over 10 minutes at 0 °C.
-
Cycloaddition & Cleavage: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Validation Checkpoint 2: Monitor the reaction visually and via TLC. The deep purple color should gradually fade to a pale yellow or orange. This color shift confirms the consumption of the ylide, the formation of the oxaphosphetane, and its subsequent cycloreversion into the alkene[2].
-
-
Quench & Workup: Quench the reaction carefully with saturated aqueous NH 4 Cl. Extract with ethyl acetate (3x), wash with brine, dry over MgSO 4 , and concentrate under reduced pressure. Purify via flash column chromatography to separate the target alkene from the triphenylphosphine oxide byproduct.
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Technical Support Center: Optimization of Base and Solvent for the 4-Nitrobenzyl Wittig Reaction
Welcome to the Technical Support Center for the optimization of the Wittig reaction, with a specific focus on challenging substrates such as those derived from 4-nitrobenzyl phosphonium salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful olefination reaction. Here, we will dissect common issues, provide in-depth scientific explanations, and offer field-proven troubleshooting strategies to enhance your reaction yields and stereoselectivity.
Introduction: The Challenge of the 4-Nitrobenzyl Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2][3] However, the presence of a strong electron-withdrawing group, such as the nitro group in the 4-nitrobenzyl moiety, introduces specific challenges. This substituent stabilizes the corresponding ylide, which can decrease its reactivity and influence the stereochemical outcome of the reaction.[1][4] This guide provides a systematic approach to overcoming these hurdles through the careful selection of bases and solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered during the 4-nitrobenzyl Wittig reaction in a question-and-answer format.
Q1: My reaction is sluggish or shows no product formation. What are the likely causes and how can I fix this?
A1: A stalled reaction is a frequent issue, often pointing to problems with ylide formation or reactivity.
-
Insufficiently Strong Base: The 4-nitrobenzylphosphonium salt is more acidic than its unsubstituted counterpart, but a sufficiently strong base is still crucial for complete deprotonation. For stabilized ylides, weaker bases like sodium hydroxide (NaOH), potassium carbonate, or sodium ethoxide can be effective.[5][6] However, if the reaction is not proceeding, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.[7][8] It is critical to ensure the base is fresh, as older reagents can be less active.[9]
-
Ylide Instability: While the nitro group provides stability, the ylide can still be sensitive to moisture and air.[8] It is imperative to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8][10] Flame-drying glassware before use is a recommended practice.[8]
-
Low Ylide Reactivity: The increased stability of the 4-nitrobenzylide can render it less nucleophilic, leading to a slow reaction, especially with sterically hindered or electron-poor carbonyl compounds.[8][11] In such cases, heating the reaction mixture may be necessary to drive it to completion.[7]
Q2: I'm observing a low yield of my desired alkene. What factors could be contributing to this?
A2: Low yields can be frustrating and often result from a combination of factors.
-
Incomplete Ylide Formation: As mentioned above, the choice and quality of the base are paramount.[8] If you suspect incomplete deprotonation, consider switching to a stronger base or using a freshly opened container of your current base.[9]
-
Side Reactions: The aldehyde starting material can be prone to side reactions such as oxidation or self-condensation (aldol or Cannizzaro reactions), particularly in the presence of excess strong base.[9][10] Using the appropriate stoichiometry of the base is crucial.
-
Difficult Product Isolation: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[6][12] Its removal can be challenging and may lead to co-precipitation with the desired product, resulting in lower isolated yields.[10]
Q3: The stereoselectivity of my reaction is not what I expected. How can I control the E/Z isomer ratio?
A3: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide and the reaction conditions.
-
Stabilized Ylides and E-Selectivity: Ylides stabilized by electron-withdrawing groups, such as the 4-nitrobenzyl ylide, generally favor the formation of the thermodynamically more stable E-alkene.[4][12][13] This is because the initial addition of the ylide to the carbonyl is often reversible, allowing for equilibration to the more stable intermediate that leads to the E-product.
-
Solvent Effects: The polarity of the solvent can significantly influence the E/Z ratio.[3][14] Non-polar solvents like toluene or benzene tend to favor the formation of the E-alkene with stabilized ylides.[13] In contrast, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes alter the selectivity.[3]
-
Lithium Salts: The presence of lithium salts can affect stereoselectivity, often leading to a mixture of isomers.[1][4] Using sodium- or potassium-based reagents can sometimes provide higher selectivity.[1]
Optimization Strategies: A Deeper Dive
To systematically optimize your 4-nitrobenzyl Wittig reaction, consider the following experimental design.
Base Selection
The choice of base is critical for efficient ylide generation. The pKa of the phosphonium salt will dictate the required base strength.
| Base | Typical Solvent | pKa of Conjugate Acid | Suitability for 4-Nitrobenzyl Ylide |
| Sodium Hydroxide (NaOH) | Ethanol, Water | ~15.7 | Suitable for many stabilized ylides. |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | ~10.3 | Can be effective, may require heat. |
| Sodium Ethoxide (NaOEt) | Ethanol | ~16 | A common and effective choice.[5] |
| Sodium Hydride (NaH) | THF, DMF | ~36 | A strong, non-nucleophilic base.[10] |
| Potassium tert-Butoxide (KOtBu) | THF | ~19 | A strong, sterically hindered base.[7] |
| n-Butyllithium (n-BuLi) | THF, Hexanes | ~50 | Very strong, may cause side reactions.[7] |
Solvent Selection
The solvent not only dissolves the reactants but also plays a crucial role in the reaction mechanism and stereochemical outcome.
| Solvent | Polarity | Typical Use Case |
| Tetrahydrofuran (THF) | Polar Aprotic | A very common solvent for Wittig reactions, especially with strong bases like NaH or n-BuLi.[7][12] |
| Dichloromethane (DCM) | Polar Aprotic | Can be used, especially for reactions at or below room temperature.[13] |
| Toluene | Non-polar | Often favors E-alkene formation with stabilized ylides.[3][13] |
| Dimethylformamide (DMF) | Polar Aprotic | Can increase reaction rates but may affect stereoselectivity.[13] |
| Ethanol | Protic | Suitable when using bases like NaOH or NaOEt.[5] |
| Water | Protic | Can be an effective and "green" solvent for certain stabilized ylides.[2][13] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the 4-nitrobenzyl Wittig reaction.
Caption: Troubleshooting workflow for the 4-nitrobenzyl Wittig reaction.
Experimental Protocols
The following are generalized protocols that can be adapted for the optimization of your specific reaction.
Protocol 1: Ylide Generation and Reaction with a Mild Base
This protocol is suitable for reactions where a milder base is expected to be sufficient.
-
To a round-bottom flask equipped with a magnetic stir bar, add the 4-nitrobenzyltriphenylphosphonium salt (1.0 eq).
-
Add the chosen aldehyde (1.0-1.2 eq).
-
Dissolve the solids in a suitable solvent (e.g., ethanol).
-
Add a solution of the base (e.g., 2.5 M sodium ethoxide in ethanol, 1.1 eq) dropwise at room temperature.[5]
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with the workup and purification.
Protocol 2: Ylide Generation and Reaction with a Strong Base
This protocol is recommended when a stronger base is required.
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the 4-nitrobenzyltriphenylphosphonium salt (1.1 eq) in anhydrous THF.[8][10]
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add a strong base (e.g., NaH, 1.1 eq) portion-wise. A color change often indicates ylide formation.[8]
-
Stir the mixture for 30-60 minutes at 0 °C.
-
In a separate flask, dissolve the aldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl) and proceed with workup and purification.
Workup and Purification
A significant challenge in the Wittig reaction is the removal of the triphenylphosphine oxide (TPPO) byproduct.
-
Crystallization: If the desired alkene is a solid, recrystallization can be an effective purification method. The choice of recrystallization solvent is crucial to selectively crystallize the product while leaving the TPPO in solution.[15]
-
Column Chromatography: This is a very common and effective method for separating the alkene from TPPO. A silica gel column with a gradient of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate) is typically used.
-
Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent mixture (e.g., diethyl ether/hexanes) while the product remains in solution.[10]
Visualizing the Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Wittig reaction.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational insights into solvent effects on stereoselectivity in Wittig reactions with non-stabilized ylides - American Chemical Society [acs.digitellinc.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. open.bu.edu [open.bu.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Troubleshooting Olefination of Hindered Ketones with 4-Nitrobenzyl Ylide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the olefination of sterically demanding ketones. When combining a sterically hindered ketone with a 4-nitrobenzyl ylide, yields often plummet to trace amounts.
This guide is designed to deconstruct the chemical causality behind these failures and provide field-proven, self-validating methodologies to rescue your synthesis.
Diagnostic Workflow
Before altering your experimental setup, use the following decision tree to identify the most efficient path forward for your specific substrate.
Troubleshooting workflow for low-yielding olefinations of hindered ketones.
Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Mechanistic Causality: Why does my reaction with 4-nitrobenzyltriphenylphosphonium bromide yield mostly unreacted starting material? A1: The failure is a compounding effect of both electronics and sterics. The Wittig reaction requires a nucleophilic attack by the ylide onto the carbonyl carbon to form an oxaphosphetane intermediate[1]. The 4-nitro group is strongly electron-withdrawing, which delocalizes the negative charge on the ylide carbon via resonance. This makes it a "stabilized" ylide, drastically reducing its nucleophilicity[2]. Simultaneously, your hindered ketone physically blocks the Bürgi-Dunitz trajectory required for the incoming nucleophile. The massive steric bulk of the triphenylphosphine ( PPh3 ) group clashing with the ketone's substituents raises the activation energy of the [2+2] cycloaddition to prohibitive levels at room temperature[3].
Q2: Enolization Side-Reactions: My ylide forms successfully (deep red color), but upon adding the ketone, the color fades and I recover starting material. What is happening? A2: If your hindered ketone possesses α -protons, it is likely undergoing enolization. Because the nucleophilic addition is sterically blocked and kinetically slow, the ylide (or the base used to generate it) acts as a Brønsted base instead, deprotonating the ketone to form an enolate. This quenches the ylide. To mitigate this, you must use a strictly non-nucleophilic base like Potassium hexamethyldisilazide (KHMDS) and ensure the ylide is completely pre-formed before adding the ketone at low temperatures[4].
Q3: The Alternative: Should I switch to a different olefination method? A3: Yes. For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is the gold standard[2]. By replacing the phosphonium salt with diethyl (4-nitrobenzyl)phosphonate[5], you generate a phosphonate carbanion. The diethyl phosphate moiety ( −PO(OEt)2 ) is significantly smaller than a triphenylphosphonium group, drastically reducing steric clash[6]. Furthermore, phosphonate carbanions are more nucleophilic than stabilized Wittig ylides, leading to rapid addition and excellent yields of the (E) -alkene[7].
Data Presentation: Wittig vs. HWE Comparison
To justify the reagent switch, compare the physicochemical properties and expected outcomes of both strategies when applied to hindered ketones:
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) |
| Reagent | (4-Nitrobenzyl)triphenylphosphonium bromide | Diethyl (4-nitrobenzyl)phosphonate |
| Nucleophilicity | Low (Stabilized by p-NO₂ group) | High (Phosphonate carbanion is highly reactive) |
| Steric Bulk | Very High (Triphenylphosphine moiety) | Low to Moderate (Diethyl phosphate moiety) |
| Typical Yield | < 20% (Often trace or no reaction) | 60% – 90% |
| Byproduct | Triphenylphosphine oxide (Difficult to remove) | Water-soluble diethyl phosphate (Easy aqueous wash) |
| Stereoselectivity | Moderate to High (E) -alkene | Very High (E) -alkene |
Mechanistic Pathway Comparison
Mechanistic comparison of Wittig vs. HWE pathways for hindered ketones.
Validated Experimental Protocols
Protocol A: Optimized High-Temperature Wittig Olefination
Use this protocol ONLY if you are strictly constrained to using the phosphonium salt. This method uses thermal activation to overcome the kinetic barrier.
-
Ylide Generation: In an oven-dried flask under inert atmosphere (Argon/N₂), suspend (4-nitrobenzyl)triphenylphosphonium bromide (1.5 equiv) in anhydrous Toluene (0.2 M).
-
Base Addition: Add Potassium tert-butoxide (KOtBu, 1.55 equiv) in one portion.
-
Self-Validation Check: The suspension will immediately turn a deep, vibrant red/orange, confirming the generation of the stabilized ylide. Stir at room temperature for 30 minutes.
-
-
Ketone Addition: Add the sterically hindered ketone (1.0 equiv) dissolved in a minimal amount of anhydrous Toluene dropwise.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 110 °C (reflux) for 12–24 hours. Alternatively, transfer to a sealed microwave vial and irradiate at 150 °C for 45 minutes.
-
Workup: Cool to room temperature. Quench with saturated aqueous NH4Cl . Extract with EtOAc. Note: Triphenylphosphine oxide will precipitate; filter through a Celite pad to simplify downstream chromatography.
Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination (Recommended)
This is the superior, self-validating method for hindered systems.
-
Carbanion Generation: In a flame-dried flask under Argon, dissolve diethyl (4-nitrobenzyl)phosphonate (1.2 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C.
-
Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv) or KHMDS (1.3 equiv).
-
Self-Validation Check: Hydrogen gas evolution will occur (if using NaH), and the solution will develop a distinct color change indicating carbanion formation. Stir for 30 minutes at 0 °C.
-
-
Ketone Addition: Add the hindered ketone (1.0 equiv) dropwise as a solution in THF.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature. Stir for 4–8 hours.
-
Self-Validation Check: Monitor by TLC. The highly nucleophilic phosphonate will consume the ketone much faster than the Wittig equivalent.
-
-
Workup: Quench carefully with water. Extract with Diethyl Ether. The water-soluble diethyl phosphate byproduct washes away in the aqueous layer, leaving a highly pure crude organic phase. Dry over MgSO4 , concentrate, and purify via flash chromatography.
References
-
Wittig Reaction Mechanism, Advantages and Limitations BYJU'S Chemistry [Link]
-
Aldehydes and Ketones to Alkenes: Wittig Reaction Overview Journal of Visualized Experiments (JoVE)[Link]
-
Wittig Reaction - Scope and Limitations Chemistry LibreTexts[Link]
-
Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction National Center for Biotechnology Information (PMC)[Link]
Sources
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diethyl (4-nitrobenzyl)phosphonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for (4-Nitrophenyl)methyl-triphenylphosphonium Bromide Wittig Reactions
Welcome to the Technical Support Center. As an Application Scientist, I frequently consult on the downstream bottlenecks of Wittig olefination. When utilizing the precursor (4-nitrophenyl)methyl-triphenylphosphonium bromide, researchers generate 4-nitrostyrene derivatives alongside stoichiometric amounts of triphenylphosphine oxide (TPPO).
The primary challenge is TPPO removal. TPPO is highly polar, streaks heavily on silica gel, and stubbornly co-elutes with target molecules[1]. Furthermore, the 4-nitro group imparts high crystallinity and reduced aliphatic solubility to your target alkene, rendering standard non-polar trituration methods risky due to product co-precipitation. This guide provides causality-driven, self-validating protocols to achieve high-purity isolation without relying on large-scale chromatography.
Mechanistic Causality & Strategy Selection
To build a self-validating purification system, we must exploit the physicochemical divergences between the 4-nitrostyrene product and the TPPO byproduct:
-
Differential Solubility: TPPO is highly soluble in moderately polar solvents (DCM, THF) but nearly insoluble in cold aliphatic hydrocarbons (hexanes, pentane)[2][3].
-
Lewis Base Complexation: The oxygen atom of the P=O bond is a strong Lewis base. It readily donates electron density to Lewis acids (like MgCl₂ or ZnCl₂), forming massive, insoluble coordination networks (e.g., Mg(TPPO)2Cl2 ) that crash out of solution[3][4].
Because 4-nitrostyrene derivatives often exhibit poor solubility in pure hexanes, Lewis Acid Complexation is the superior strategy for this specific substrate class. It allows the use of toluene or ethyl acetate—solvents that keep the nitrated product fully dissolved while selectively precipitating the TPPO[4][5].
Workflow for separating TPPO from 4-nitrostyrene Wittig products based on solubility.
Step-by-Step Experimental Protocols
Protocol A: The MgCl₂ Complexation Method (Recommended for 4-Nitro Derivatives)
Causality: Anhydrous MgCl₂ selectively coordinates with TPPO in moderately polar solvents. Because the reaction occurs at the solid-liquid interface, high-shear stirring is required to continuously expose unreacted MgCl₂ surfaces[4][6].
-
Solvent Swap: Concentrate the crude Wittig reaction mixture in vacuo to completely remove the primary reaction solvent (e.g., THF, DMF).
-
Resuspension: Dissolve the crude residue in toluene or ethyl acetate (approx. 10 mL per gram of crude).
-
Self-Validation Check: Ensure the 4-nitrostyrene product is fully dissolved; apply mild heating if necessary. If solids remain, they are likely unreacted phosphonium salts.
-
-
Complexation: Add finely powdered, anhydrous MgCl₂ (1.5 to 2.0 equivalents relative to the theoretical TPPO yield)[6][7].
-
High-Shear Agitation: Stir the suspension vigorously at 60°C for 2 hours.
-
Precipitation & Filtration: Cool the mixture to 0°C in an ice bath for 1 hour. Filter the resulting thick white suspension through a pad of Celite. Wash the filter cake with a small volume of cold toluene.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting 4-nitrostyrene derivative will be >95% free of TPPO[4].
Protocol B: Anti-Solvent Trituration & Silica Plug (For Highly Soluble Alkene Analogs)
Causality: If your specific derivative possesses solubilizing side chains (e.g., long alkyl ethers), you can exploit TPPO's insolubility in hexanes. The silica plug traps any residual dissolved TPPO at the baseline[8][9].
-
Concentration: Evaporate the crude mixture to a thick oil or solid.
-
Suspension: Suspend the residue in a minimal volume of diethyl ether, then slowly add cold hexanes (1:4 ether:hexanes ratio)[3][8].
-
Maturation: Sonicate for 5 minutes, then chill at -20°C for 30 minutes to force TPPO precipitation.
-
Filtration: Filter through a sintered glass funnel, collecting the filtrate.
-
Silica Plug: Pass the filtrate through a 2-inch silica gel plug, eluting with 5-10% ethyl acetate in hexanes. Concentrate the eluent to yield the pure product[3][8].
Quantitative Strategy Comparison
| Purification Strategy | TPPO Removal Efficiency | Scalability | Best For Product Polarity | Reagent Cost |
| MgCl₂ Complexation | >98%[4] | Excellent (kg scale)[4] | Moderate to High (Toluene/EtOAc soluble) | Very Low |
| ZnCl₂ Complexation | >95%[3] | Good | Moderate (Ethanol/EtOAc soluble) | Low |
| Hexane Trituration | 80 - 90%[8] | Poor (High solvent volumes) | Low (Hexane soluble only) | Low |
| Standard Chromatography | >99% | Very Poor[1] | Any | High (Silica/Solvent) |
Frequently Asked Questions (FAQs)
Q: My 4-nitrostyrene product is co-precipitating with TPPO during hexane trituration. What went wrong? A: This is a predictable substrate-specific failure. The 4-nitro group significantly decreases the solubility of your product in non-polar aliphatic solvents. Abandon the trituration method and switch to the MgCl₂ complexation method (Protocol A). Toluene will keep your nitrated product in solution while the MgCl₂ specifically targets and precipitates the TPPO[4][5].
Q: I see unreacted (4-nitrophenyl)methyl-triphenylphosphonium bromide in my crude NMR. How do I remove it? A: Unreacted phosphonium salts are ionic and highly water-soluble. They can be efficiently removed by washing the organic layer (e.g., ethyl acetate or DCM) with water or brine during the initial aqueous workup. If any remains, it will be permanently retained on the baseline of a silica plug due to its extreme polarity.
Q: Why is my MgCl₂ complexation stalling at 50% TPPO removal? A: This is a mass-transfer limitation. The MgCl2(TPPO) complex forms an insoluble shell around the unreacted MgCl₂ core, preventing further coordination. You must increase the shear force (stirring speed) or use a mortar and pestle/wet mill to continuously expose fresh MgCl₂ surfaces[4][6].
Q: Can I use ZnCl₂ instead of MgCl₂? A: Yes. ZnCl₂ forms a very stable ZnCl2(TPPO)2 adduct. You can add a 1.8 M solution of ZnCl₂ in warm ethanol to your crude mixture. However, MgCl₂ is often preferred in pharmaceutical settings due to its lower toxicity and reduced environmental impact[3][5].
References
-
Shenvi Lab. "Work up tips: Reactions with Triphenylphosphine oxide". Shenvi Lab. URL: [Link]
-
ACS Omega. "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature". ACS Publications. URL:[Link]
-
University of Rochester. "Removing Triphenylphosphine Oxide". University of Rochester. URL: [Link]
-
ACS Omega. "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature". ACS Publications. URL:[Link]
-
Organic Process Research & Development. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling". ACS Publications. URL:[Link]
-
Scientific Update. "Triphenylphosphine Oxide- Waste Not, Want Not". Scientific Update. URL: [Link]
- Google Patents. "US6011181A - Triphenylphosphine oxide complex process". Google Patents.
-
Organic Process Research & Development. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling". ACS Publications. URL:[Link]
- Google Patents. "CA2222854A1 - Triphenylphosphine oxide complex process". Google Patents.
Sources
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 8. shenvilab.org [shenvilab.org]
- 9. chem.rochester.edu [chem.rochester.edu]
effect of temperature on the stereoselectivity of the 4-nitrobenzyl Wittig reaction
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of the Wittig reaction, specifically focusing on the stereochemical outcomes when using 4-nitrobenzylidenetriphenylphosphorane and related semi-stabilized ylides. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired stereoisomer with high fidelity.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of (E)- and (Z)-alkenes in my 4-nitrobenzyl Wittig reaction? I thought semi-stabilized ylides were supposed to favor the (E)-isomer.
While it is a general principle that stabilized ylides favor (E)-alkenes and non-stabilized ylides favor (Z)-alkenes, semi-stabilized ylides, such as those derived from benzyltriphenylphosphonium salts, often exhibit poor stereoselectivity.[1][2] The 4-nitrobenzyl ylide falls into this category. The substituent on the aromatic ring influences the stability of the ylide, placing it in the intermediate "semi-stabilized" class.
The stereochemical outcome of the Wittig reaction is a kinetically controlled process, and the ratio of (E)- to (Z)-isomers is determined by the relative rates of formation of the diastereomeric oxaphosphetane intermediates.[1][3] For semi-stabilized ylides, the energy difference between the transition states leading to the cis- and trans-oxaphosphetanes is often small, resulting in a mixture of products. Several factors, including temperature, solvent, and the presence of salt byproducts, can further influence this delicate energy balance.
Q2: How does temperature specifically affect the (E)/(Z) ratio in my reaction?
Temperature is a critical parameter for controlling the stereoselectivity of the Wittig reaction. For non-stabilized ylides, which lead to the kinetically favored (Z)-alkene, it is crucial to maintain low temperatures (e.g., -78 °C) to prevent equilibration to the more thermodynamically stable (E)-alkene.[4][5]
However, for semi-stabilized ylides like the 4-nitrobenzyl ylide, the effect of temperature can be less predictable. In some cases, higher temperatures may favor the formation of the more thermodynamically stable (E)-alkene.[4][6] Conversely, in systems where the reaction is under kinetic control, lower temperatures can enhance the selectivity for the kinetically preferred product, which may be either the (E) or (Z) isomer depending on the specific substrates. It is essential to perform temperature-scouting experiments to determine the optimal conditions for your specific reaction.
A study on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide in dioxane with potassium carbonate showed that higher temperatures resulted in higher alkene yields.[6] While this study did not focus on a 4-nitrobenzyl ylide, it highlights the general principle that temperature can significantly impact reaction efficiency.
Q3: I'm using n-butyllithium (n-BuLi) as a base and getting poor selectivity. Could this be the issue?
Yes, the choice of base is a significant factor. When using organolithium bases like n-BuLi, the resulting lithium salts (e.g., LiBr) can remain in the reaction mixture. These salts can influence the stereochemical outcome by coordinating to the intermediates, which can decrease the (Z)-selectivity for non-stabilized ylides.[5][7]
For enhancing (Z)-selectivity with non-stabilized ylides, "salt-free" conditions are often recommended.[4][5] This can be achieved by using sodium or potassium bases such as sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS).[4][5] While your 4-nitrobenzyl ylide is semi-stabilized, the principle of minimizing interfering salts is still a good practice for achieving reproducible results.
Troubleshooting Guides
Problem: Poor (E)-selectivity with the 4-nitrobenzyl Wittig reaction.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Temperature | Perform the reaction at various temperatures (e.g., -78 °C, 0 °C, room temperature, and reflux) to determine the effect on the E:Z ratio. | Identify the optimal temperature for maximizing the (E)-isomer. Higher temperatures often favor the thermodynamically more stable (E)-alkene.[4] |
| Solvent Effects | Screen different solvents. Aprotic, non-polar solvents like THF or diethyl ether generally favor the (Z)-alkene with non-stabilized ylides.[4] For semi-stabilized ylides, explore a range of solvents including polar aprotic (e.g., DMF, ACN) and non-polar options to find the best selectivity. | The polarity of the solvent can influence the transition state, and an optimal solvent can improve the E:Z ratio. |
| Base and Salt Effects | If using n-BuLi, consider switching to a sodium or potassium base like NaHMDS or KHMDS to create "salt-free" conditions.[4][5] | Reduced interference from lithium salts can lead to improved and more consistent stereoselectivity. |
| Reaction Time | Monitor the reaction over time to see if the E:Z ratio changes. Prolonged reaction times, especially at higher temperatures, can lead to isomerization. | Determine the optimal reaction time to maximize the desired isomer before significant isomerization occurs. |
Problem: Low overall yield in the Wittig reaction.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Ylide Formation | Ensure anhydrous conditions. The ylide is moisture-sensitive. Use flame-dried glassware and anhydrous solvents. Confirm ylide formation by the characteristic color change (often deep red or orange).[8] | Improved ylide concentration leading to a higher reaction yield. |
| Ylide Instability | Prepare the ylide and use it immediately. Some ylides, particularly unstabilized ones, can decompose over time.[9] | Minimized ylide degradation and increased product formation. |
| Steric Hindrance | If reacting with a sterically hindered aldehyde or ketone, the reaction may be slow and give poor yields. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, as the phosphonate carbanions used in the HWE reaction are generally more nucleophilic.[8][9] | The HWE reaction often provides better yields for sterically demanding substrates and typically shows high (E)-selectivity.[8] |
| Suboptimal Reaction Temperature | As mentioned, temperature affects not only selectivity but also reaction rate. For sluggish reactions, a moderate increase in temperature may improve the yield, but this must be balanced with the effect on stereoselectivity.[6] | An optimized temperature can provide a good balance between reaction rate and desired stereochemical outcome. |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening of the 4-Nitrobenzyl Wittig Reaction
This protocol outlines a method for systematically evaluating the effect of temperature on the stereoselectivity of the Wittig reaction between 4-nitrobenzaldehyde and benzylidenetriphenylphosphorane.
1. Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add benzyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base (e.g., n-BuLi, NaHMDS, or KHMDS; 1.05 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. A distinct color change should be observed, indicating ylide formation.
2. Wittig Reaction at Various Temperatures:
-
Divide the ylide solution into separate, inerted reaction vessels.
-
Equilibrate each vessel to the desired temperature (-78 °C, 0 °C, 25 °C, and reflux).
-
Prepare a solution of 4-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to each reaction vessel at its respective temperature.
-
Stir the reactions for a set amount of time (e.g., 4 hours), monitoring by TLC.
3. Workup and Analysis:
-
Quench each reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR or GC to determine the (E)/(Z) ratio.
Visualizing Reaction Control
The stereochemical outcome of the Wittig reaction is dictated by the reaction pathway. The following diagram illustrates the general mechanistic considerations.
Caption: General mechanistic pathways influencing stereoselectivity in the Wittig reaction.
References
- Technical Support Center: Optimizing Stereoselectivity of the Wittig Reaction for Pheromone Synthesis - Benchchem.
- Wittig Reaction | Chem-St
- Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in B
- Wittig reaction - Wikipedia.
- A Comparative Guide to Stabilized vs. Unstabilized Wittig Reagents in Organic Synthesis - Benchchem.
- Enhancing stereoselectivity in alkene synthesis - Benchchem.
- The modern interpretation of the Wittig reaction mechanism - SciSpace.
- Stereoselective Olefination Reactions: The Wittig Reaction - Andrew G Myers Research Group.
- The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing).
- troubleshooting low yield in Wittig reaction with hindered aldehydes - Benchchem.
- Anomalous Stereoselectivity in the Wittig Reaction: The Role of Steric Interactions | The Journal of Organic Chemistry - ACS Public
- Temperature effect on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide - ResearchG
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Distyrylfuran Synthesis
Welcome to the Technical Support Center for the synthesis of distyrylfurans and related extended π-conjugated heteroarenes. As researchers and drug development professionals, you know that synthesizing 2,5-distyrylfurans often presents significant chemoselective and stereoselective challenges.
This guide is engineered to move beyond generic procedures. Here, we dissect the mechanistic causality behind common synthetic failures—such as stereochemical leakage and arrested couplings—and provide self-validating protocols to ensure your workflows are robust, reproducible, and high-yielding.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I getting a complex mixture of isomers instead of the pure E,E-distyrylfuran?
The Causality: If you are utilizing a standard Wittig reaction (using 2-furylmethyltriphenylphosphonium salts and aryl aldehydes), you are operating under kinetic control. The intermediate oxaphosphetane transition state naturally favors the cis (Z) geometry when unstabilized or semi-stabilized ylides are used. This typically results in a statistical mixture of E,E, Z,E, and Z,Z isomers, often requiring tedious HPLC separation and resulting in isolated yields as low as 15–40%[1].
The Solution: Switch to a Horner-Wadsworth-Emmons (HWE) olefination if possible. HWE utilizes phosphonate esters, which stabilize the carbanion and shift the reaction to thermodynamic control, heavily favoring the trans (E) alkene. If you must use the Wittig route due to precursor availability, do not waste time on HPLC. Instead, subject the crude isomeric mixture to an iodine-catalyzed thermal photoisomerization[2].
FAQ 2: My Heck coupling is stalling at the mono-adduct (monostyrylfuran). How do I force the double coupling?
The Causality: When reacting furan with styrene derivatives via palladium-catalyzed Mizoroki-Heck coupling, the reaction often yields a significant fraction of the mono-adduct (e.g., trans-2-styrylfuran)[3]. This arrested coupling is caused by two factors:
-
Electronic deactivation: The first styryl addition withdraws electron density from the furan ring, increasing the activation energy required for the second oxidative addition.
-
Catalyst degradation: Standard Pd(OAc)₂ catalysts often precipitate as palladium black before the second catalytic cycle can complete due to phosphine ligand oxidation.
The Solution: Increase the equivalents of the styrene derivative to 2.5 eq, and upgrade your catalyst system. Utilizing N-heterocyclic carbene (NHC) ligands (e.g., Pd-NHC complexes) provides a much stronger σ-donor effect than standard phosphines, preventing catalyst aggregation and pushing the second coupling step to completion[4].
FAQ 3: I am observing significant dehalogenation of my aryl halides during the synthesis. What is going wrong?
The Causality: Dehalogenation occurs when the transient palladium-hydride (Pd-H) intermediate—formed after the first β-hydride elimination—undergoes premature reductive elimination with the aryl halide instead of inserting into the next olefin. This is almost always a symptom of trace moisture or an overly strong base promoting the off-cycle reduction.
The Solution: Strictly dry your solvents, switch to a milder, non-nucleophilic base (such as anhydrous K₂CO₃ or Cy₂NMe), and ensure rigorous degassing (freeze-pump-thaw) to prevent competitive oxidative side reactions.
Quantitative Comparison of Synthetic Routes
To optimize your synthetic strategy, consult the following empirical data summarizing the performance of the three primary distyrylfuran pathways.
| Synthetic Route | Typical E,E Yield | Major Side Products | Primary Mitigation Strategy |
| Wittig Reaction | 15–40% | Z,E and Z,Z isomers (up to 50%) | Post-synthetic I₂-catalyzed thermal isomerization[2] |
| Horner-Wadsworth-Emmons | 70–85% | Monostyrylfuran (incomplete) | Excess phosphonate (2.2 eq), rigorous anhydrous conditions |
| Mizoroki-Heck Coupling | 45–60% | Monostyrylfuran (~15%)[3], Dehalogenation | Use of Pd-NHC catalysts[4], strict anaerobic environment |
Self-Validating Experimental Protocols
The following methodologies incorporate built-in analytical checkpoints to ensure the reaction is proceeding correctly before you commit to the next step.
Protocol A: Stereoselective HWE Synthesis of E,E-2,5-Distyrylfuran
This protocol ensures thermodynamic control to minimize Z-isomer formation.
-
Ylide Generation: In an oven-dried flask under N₂, dissolve diethyl benzylphosphonate (2.2 eq) in anhydrous THF (0.1 M). Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 2.4 eq) portion-wise.
-
Validation Check: Monitor H₂ gas evolution. Do not proceed until bubbling completely ceases (typically 30 mins), confirming quantitative carbanion formation.
-
-
Coupling: Dissolve 2,5-furandicarboxaldehyde (1.0 eq) in a minimum volume of THF and add dropwise over 15 minutes.
-
Propagation: Allow the reaction to warm to room temperature, then reflux for 4 hours.
-
Validation Check: Withdraw a 0.1 mL aliquot, quench with water, extract with EtOAc, and run a rapid ¹H NMR. Look for the disappearance of the aldehyde proton signal at ~9.6 ppm. If present, the reaction is stalled at the mono-adduct.
-
-
Workup & Verification: Quench with saturated NH₄Cl, extract with DCM, and recrystallize from ethanol.
-
Validation Check: In the final ¹H NMR, the vinylic protons must appear as a doublet with a coupling constant of J ≈ 16 Hz. A J ≈ 12 Hz indicates Z-isomer contamination.
-
Protocol B: Iodine-Catalyzed Isomerization of Z-Isomers
Use this protocol to salvage Wittig reaction mixtures containing unwanted Z,E or Z,Z isomers[2].
-
Preparation: Dissolve the crude isomeric mixture of distyrylfuran in anhydrous xylene (0.05 M).
-
Catalysis: Add a catalytic amount of elemental iodine (I₂, 2 mol%).
-
Isomerization: Shield the flask from ambient light with aluminum foil to prevent unwanted [2+2] photocycloadditions, and heat to reflux for 4–6 hours.
-
Validation Check: Track the reaction via HPLC or ¹H NMR. The reaction is complete when the cis-alkene doublet (J ≈ 12 Hz) is entirely converted to the trans-alkene doublet (J ≈ 16 Hz).
-
-
Quenching: Wash the organic layer with saturated sodium thiosulfate (Na₂S₂O₃) to remove the iodine catalyst, dry over MgSO₄, and concentrate.
Mechanistic Visualization
The following diagram maps the divergence of the three primary synthetic routes, highlighting where side products originate and where corrective interventions (like isomerization) are applied.
Mechanistic pathways in distyrylfuran synthesis and side-product formation.
References
- Source: IRB (Ruđer Bošković Institute)
- Source: Journal of the American Chemical Society (ACS)
- Aromatic Substitution of Olefins. XIX.
- Synthesis of some new distyrylbenzene derivatives using immobilized Pd on an NHC-functionalized MIL-101(Cr)
Sources
- 1. bib.irb.hr:8443 [bib.irb.hr:8443]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis of some new distyrylbenzene derivatives using immobilized Pd on an NHC-functionalized MIL-101(Cr) catalyst: photophysical property evaluatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00457C [pubs.rsc.org]
Technical Support Center: Troubleshooting Wittig Reactions with Stabilized Ylides
Welcome to the Technical Support Center for Wittig olefinations. This guide is specifically engineered for researchers and drug development professionals working with stabilized ylides —phosphonium ylides conjugated with electron-withdrawing groups (EWGs) such as esters, ketones, or nitriles.
While stabilized ylides are highly desirable for their bench-stability and excellent (E)-alkene selectivity, their reduced nucleophilicity often introduces unique bottlenecks. This guide bridges theoretical mechanistic causality with field-proven protocols to help you overcome sluggish kinetics, failure to react with hindered ketones, and challenging purification workflows.
Diagnostic Troubleshooting Workflow
Diagnostic workflow for troubleshooting stabilized ylide Wittig reactions.
Frequently Asked Questions (Causality & Interventions)
Q1: My stabilized ylide shows no conversion when reacted with a substituted ketone. How do I force the reaction? Root Cause: Stabilized ylides (e.g., carboethoxymethylenetriphenylphosphorane) have their carbanion electron density delocalized into the adjacent electron-withdrawing group. This makes them significantly less nucleophilic than unstabilized alkyl ylides[1]. When paired with a sterically hindered ketone, the activation energy required for the initial [2+2] cycloaddition to form the oxaphosphetane intermediate becomes prohibitively high, leading to little or no yield[2]. Intervention:
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction utilizes phosphonate-stabilized carbanions, which are more nucleophilic and generally more effective against sterically hindered ketones[3].
-
Lewis Acid Catalysis: If you must use a Wittig reagent, introducing a Lewis acid (e.g., catalytic BF3·Et2O or TiCl4) can activate the carbonyl oxygen, increasing the electrophilicity of the ketone carbon and lowering the barrier to oxaphosphetane formation[4].
Q2: I want to avoid changing reagents. Are there alternative solvent systems to accelerate the reaction of stabilized ylides? Root Cause: Standard organic solvents (THF, DCM) solvate the reactants well but do not provide any kinetic driving force for inherently slow reactions. Intervention: Switch to water as the reaction medium. Despite the poor solubility of the organic substrates, water dramatically accelerates the reaction of stabilized ylides with aldehydes. This is driven by the hydrophobic effect—which forces the lipophilic ylide and carbonyl into highly concentrated micro-aggregates—and hydrogen bonding from water, which activates the carbonyl group[5]. Heating the aqueous mixture to 90 °C can further disperse the aggregates and push the reaction to completion[5].
Q3: I am getting a poor (E)/(Z) ratio, even though stabilized ylides are supposed to be highly (E)-selective. Why? Root Cause: Stabilized ylides typically yield the thermodynamically favored (E)-alkene due to the reversibility of the initial betaine/oxaphosphetane formation, which allows equilibration to the more stable anti-oxaphosphetane before elimination[1]. However, if lithium salts are present (e.g., from using n-BuLi to generate the ylide in situ), the lithium cations can coordinate tightly with the betaine intermediate. This coordination prevents equilibration, artificially increasing the (Z)-isomer content[2]. Intervention: Use "salt-free" conditions. Since stabilized ylides are less basic, they can often be generated using weaker, non-lithium bases (e.g., NaOMe, NaOH, or aqueous NaHCO3) or purchased as pre-formed, bench-stable solids[2][5].
Q4: How can I remove the triphenylphosphine oxide (TPPO) byproduct without running a time-consuming silica gel column? Root Cause: TPPO is generated in equimolar amounts during the Wittig reaction. It streaks on silica gel and frequently co-elutes with moderately polar products. However, TPPO is highly polar, a strong hydrogen-bond acceptor, and acts as a Lewis base. It is virtually insoluble in non-polar aliphatic solvents and forms highly insoluble coordination complexes with certain metal salts[6]. Intervention: Utilize differential solubility or Lewis acid complexation. You can precipitate TPPO directly from the crude mixture using Zinc Chloride (ZnCl₂) in ethanol, which forms an insoluble ZnCl₂(TPPO)₂ complex[6]. Alternatively, trituration with cold cyclohexane or hexanes will precipitate the TPPO while leaving the less polar alkene product in solution[7][8].
Quantitative Data & Method Comparison
Table 1: Ylide Reactivity and Stereochemical Profiles
| Ylide Type | Substituent (R') | Nucleophilicity | Major Alkene Isomer | Preferred Carbonyl Substrates |
| Non-Stabilized | Alkyl, H | High (Unstable) | (Z)-Alkene | Aldehydes, Ketones |
| Semi-Stabilized | Aryl, Alkenyl | Moderate | Mixture (E/Z) | Aldehydes, Unhindered Ketones |
| Stabilized | -COOR, -CN, -COR | Low (Bench-stable) | (E)-Alkene | Aldehydes (Ketones require forcing) |
Table 2: Chromatography-Free TPPO Removal Strategies
| Method | Reagents | Mechanism | Best For |
| Hexane Trituration | Hexanes / Cyclohexane | Differential Solubility | Non-polar alkene products[7]. |
| ZnCl₂ Precipitation | ZnCl₂ (1.8 M in EtOH) | Lewis Acid-Base Complexation | Polar products soluble in EtOH[6]. |
| Silica Plug | Pentane / Ether (9:1) | Adsorption | Moderately polar products[8]. |
Standard Operating Procedures (Protocols)
Protocol 1: Aqueous Wittig Olefination for Stabilized Ylides[5]
This self-validating protocol utilizes the hydrophobic effect to drive the reaction of sluggish stabilized ylides without the need for strictly anhydrous conditions.
-
Preparation: In a round-bottom flask, combine the aldehyde (1.0 equiv) and the pre-formed stabilized ylide (e.g., Ph₃P=CHCO₂Et, 1.1 equiv).
-
Solvent Addition: Add deionized water (approx. 5-10 mL per mmol of substrate). Note: The reactants will likely remain as a suspension.
-
Activation (Optional): If using a solid aldehyde, add 10 mol% benzoic acid or LiCl. LiCl has a stabilizing effect on the phosphorane, preventing the ylide from reacting with water while increasing the overall yield[5].
-
Reaction: Vigorously stir the suspension. For liquid aldehydes, room temperature for 2-4 hours is often sufficient. For solid aldehydes or unreactive substrates, heat the mixture to 90 °C for 1-2 hours to properly disperse the aggregates[5].
-
Validation & Isolation: Monitor the consumption of the aldehyde via TLC. Once complete, extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude alkene.
Protocol 2: Chromatography-Free TPPO Removal via ZnCl₂ Complexation[6]
Use this protocol when your product is too polar for standard hexane trituration.
-
Solvent Exchange: Concentrate the crude Wittig reaction mixture under reduced pressure to remove the reaction solvent (e.g., THF or DCM).
-
Dissolution: Dissolve the crude oily residue in a minimal volume of warm ethanol.
-
Complexation: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol. Slowly add this solution to the crude mixture at room temperature. Use a 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO generated[6].
-
Precipitation: Stir vigorously for 30 minutes. A thick white precipitate of the ZnCl₂(TPPO)₂ adduct will form. If precipitation is slow, induce crystallization by scratching the inside of the flask with a glass rod[6].
-
Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite. Wash the filter cake with a small amount of cold ethanol.
-
Isolation: Concentrate the filtrate to yield the purified alkene. If excess ZnCl₂ remains, slurry the residue in acetone (where the product is soluble but ZnCl₂ is less so) and filter again[6].
References
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | ACS Omega | 7
-
Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reactions | BenchChem | 6
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | PMC | 9
-
Work up tips: Reactions with Triphenylphosphine oxide | Shenvi Lab | 8
-
Troubleshooting low yields in the Wittig synthesis of substituted alkenes | BenchChem |3
-
Wittig Reaction | Organic Chemistry Portal | 2
-
Wittig Reaction Mechanism and Stabilized Ylides | Alfa Chemistry | 1
-
Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes | The Journal of Organic Chemistry | 5
-
Equilibrium between a vinylogous ylide and a phosphonium dienolate zwitterion | PMC | 4
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Equilibrium between a vinylogous ylide and a phosphonium dienolate zwitterion: vinylogous Wittig olefination versus vinylogous aldol-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. shenvilab.org [shenvilab.org]
- 9. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Considerations for Wittig Reactions with (4-Nitrobenzyl)triphenylphosphonium Bromide
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up Wittig olefinations using (4-nitrobenzyl)triphenylphosphonium bromide .
Scaling up this specific transformation introduces unique challenges: managing the exothermicity of ylide generation, controlling E/Z stereoselectivity, and safely removing stoichiometric quantities of triphenylphosphine oxide (TPPO) without relying on chromatography[1],[2]. This document synthesizes field-proven methodologies and thermodynamic principles to ensure a robust, self-validating manufacturing process.
Process Workflow Visualization
The following diagram outlines the optimized sequence for scaling up the Wittig reaction, specifically highlighting the integration of Lewis acid-mediated TPPO precipitation to bypass chromatographic bottlenecks.
Process workflow for large-scale Wittig olefination and MgCl2-mediated TPPO removal.
Quantitative Data: Base Selection & Reaction Parameters
The choice of base dictates not only the safety profile of the scale-up but also the thermodynamic equilibrium of the oxaphosphetane intermediate, which directly impacts the E/Z ratio of the final alkene[3].
| Base | Solvent System | Exothermicity | Typical E:Z Ratio | Scalability & Safety Profile |
| n-Butyllithium (n-BuLi) | THF | Very High | ~60:40 (Li⁺ disrupts E-selectivity) | Poor: Pyrophoric, requires strict cryogenic conditions (-78 °C). |
| Potassium tert-butoxide | THF or Toluene | Moderate | >90:10 (Favors thermodynamic E-alkene) | Excellent: Non-pyrophoric, manageable at 0–5 °C, easy to dose. |
| Sodium Hydroxide (NaOH) | DCM / Water | Low | >85:15 | Good: Highly scalable biphasic system; requires phase transfer catalyst. |
Standard Operating Procedure: 1-kg Scale Olefination
This methodology operates as a self-validating system. Each step includes an In-Process Control (IPC) to verify chemical causality before proceeding.
Step 1: Reactor Preparation & Suspension
-
Action: Charge a dry, nitrogen-flushed reactor with (4-nitrobenzyl)triphenylphosphonium bromide (1.05 eq) and anhydrous THF (10 L/kg). Cool the suspension to 0–5 °C.
-
Causality & IPC: Moisture quenches the ylide prematurely. Validation: Karl Fischer titration of the suspension must read <0.1% water.
Step 2: Ylide Generation
-
Action: Slowly dose a 1M solution of KOtBu in THF (1.05 eq) over 1 hour, maintaining the internal temperature below 10 °C.
-
Causality & IPC: The strong electron-withdrawing nature of the 4-nitro group stabilizes the resulting carbanion. Validation: The reaction mixture will transition from a pale suspension to a distinct, deep red solution, visually confirming ylide formation[1].
Step 3: Wittig Olefination
-
Action: Dose the target aldehyde (1.00 eq) dissolved in THF over 2 hours. Maintain temperature at 10–15 °C.
-
Causality & IPC: The reaction between the stabilized ylide and the aldehyde is highly exothermic. Validation: The deep red color will gradually fade as the ylide is consumed. HPLC monitoring must confirm >98% consumption of the aldehyde.
Step 4: Quench and Phase Separation
-
Action: Quench the reaction with deionized water (5 L/kg) and extract with ethyl acetate. Discard the aqueous layer.
Step 5: TPPO Removal via Wet Milling
-
Action: To the organic phase, add solid anhydrous MgCl₂ (2.3 eq relative to theoretical TPPO). Engage a high-shear wet mill or rotor-stator homogenizer for 4–5 hours[4].
-
Causality & IPC: TPPO contains a highly polarized P=O bond (a strong Lewis base). MgCl₂ acts as a Lewis acid, forming an insoluble MgCl₂(TPPO)ₓ complex. Because the complex coats the solid MgCl₂ particles, high-shear wet milling is required to continuously regenerate the particle surface and expose fresh MgCl₂[4]. Validation: HPLC analysis of the filtered supernatant must show TPPO levels reduced to <0.5 area%.
Step 6: Filtration and Isolation
-
Action: Filter the slurry through a Nutsche filter to remove the MgCl₂-TPPO complex. Concentrate the filtrate under reduced pressure and crystallize the target E-alkene from ethanol or heptane.
Troubleshooting Guide & FAQs
Q1: How can I efficiently remove Triphenylphosphine Oxide (TPPO) on a multi-kilogram scale without using column chromatography?
A: On a large scale, chromatography is economically and operationally unviable. The most robust method is Lewis acid-mediated precipitation . By adding anhydrous MgCl₂ or ZnCl₂ to the crude organic mixture (preferably in ethyl acetate or toluene), the metal coordinates to the oxygen of the TPPO, forming an insoluble complex[2],[5]. Crucial Scale-Up Note: You must use high-shear mixing or wet milling. Without shear, the insoluble complex quickly passivates the surface of the MgCl₂ particles, halting the complexation and leaving high residual TPPO in your product[4].
Q2: My reaction is yielding a much higher Z-isomer ratio than expected. How do I push the selectivity toward the E-alkene?
A: The ylide derived from (4-nitrobenzyl)triphenylphosphonium bromide is "stabilized" (or semi-stabilized) by the electron-withdrawing nitro group. Stabilized ylides naturally favor the formation of the thermodynamic E-alkene because the intermediate oxaphosphetane can reversibly equilibrate to the less sterically hindered trans-configuration before eliminating TPPO[3]. If you are seeing high Z-selectivity, you are likely using a lithium-based base (like n-BuLi or LiHMDS). Lithium ions strongly coordinate to the oxaphosphetane intermediate, preventing this thermodynamic equilibration and trapping the kinetic Z-isomer. Solution: Switch to a potassium-based base (e.g., KOtBu) or a sodium-based base in a lithium-free solvent to restore >90% E-selectivity[3].
Q3: How do I safely manage the exotherm during ylide generation?
A: The deprotonation of the phosphonium salt is rapid and highly exothermic. On a lab scale, adding the solid salt to a base solution is common, but on a pilot scale, this leads to thermal runaway. Solution: Utilize "reverse addition." Suspend the phosphonium salt in the reaction solvent, cool to 0–5 °C, and dose the base (KOtBu or NaOMe) in as a liquid solution over an extended period. The dosing rate should be dynamically controlled by the reactor's jacket cooling capacity.
Q4: Is the 4-nitro group sensitive to the reaction conditions?
A: Yes. The nitroaromatic moiety is susceptible to single-electron transfer (SET) reduction or radical side reactions if exposed to excess strong bases or elevated temperatures. Avoid using excess equivalents of strong bases, and never heat the ylide generation step above 25 °C. If downstream processing requires an amine, the nitro group can be safely reduced to an aniline via palladium-catalyzed hydrogenation after the Wittig olefination is complete and the TPPO is removed[3].
References
-
Scientific Update. "Triphenylphosphine Oxide- Waste Not, Want Not". Scientific Update. URL:[Link]
-
Organic Process Research & Development. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling". ACS Publications. URL:[Link]
-
The Journal of Organic Chemistry. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents". ACS Publications. URL:[Link]
Sources
comparison of (4-nitrophenyl)methyl-triphenylphosphanium bromide with other Wittig reagents
Comparative Guide: (4-Nitrophenyl)methyl-triphenylphosphonium Bromide vs. Alternative Wittig Reagents
Executive Summary
(4-Nitrophenyl)methyl-triphenylphosphonium bromide (commonly referred to as 4-nitrobenzyltriphenylphosphonium bromide) is a highly specialized Wittig reagent precursor. It is extensively utilized in organic synthesis and drug development to construct 4-nitrostyrene and stilbene derivatives. These structural motifs are vital intermediates in the synthesis of antivirals, fluorescent probes, and enolizable barbituric acid sensors[1]. This guide objectively compares its stereochemical performance and reactivity against alternative olefination reagents, providing actionable, self-validating protocols for bench chemists.
Mechanistic Causality: The Electronic Influence of the Nitro Group
To understand the utility of 4-nitrobenzyltriphenylphosphonium bromide, one must analyze the causality behind its stereoselectivity. In standard Wittig chemistry, benzyl-derived ylides are classified as "semi-stabilized" and typically yield a mixture of kinetic (Z) and thermodynamic (E) alkenes.
However, the presence of a para-nitro group fundamentally alters the electronic landscape of the ylide. The -NO 2 group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This delocalizes the carbanion's negative charge, lowering the HOMO energy and effectively shifting the ylide into the "stabilized" category[2]. Because the ylide is stabilized, its initial nucleophilic addition to an aldehyde is highly reversible. This reversibility places the reaction under thermodynamic control, favoring the formation of the sterically less encumbered trans-oxaphosphetane intermediate, which subsequently collapses stereospecifically to yield predominantly the (E)-alkene[3].
Electronic effects of the para-nitro group on Wittig ylide stabilization and E/Z stereoselectivity.
Comparative Performance Analysis
When designing a synthetic route for a 4-nitrostyrene derivative, researchers typically choose between the standard Wittig reagent, its non-nitrated analog, or Horner-Wadsworth-Emmons (HWE) alternatives.
| Reagent | Ylide / Carbanion Type | Typical Base | E:Z Selectivity | Byproduct Removal |
| Benzyltriphenylphosphonium bromide | Semi-stabilized | n-BuLi, NaH | Mixed (often ~50:50 to 70:30) | Difficult (Ph 3 P=O requires chromatography) |
| 4-Nitrobenzyltriphenylphosphonium bromide | Stabilized (via -NO 2 ) | KOH, t-BuOK | High E-selectivity (>90:10)[2] | Difficult (Ph 3 P=O requires chromatography) |
| Diethyl 4-nitrobenzylphosphonate (HWE) | Stabilized carbanion | NaH, t-BuOK | Very High E-selectivity (>95:5)[1] | Easy (Water-soluble phosphate byproduct) |
Strategic Takeaway: While the HWE reagent (diethyl 4-nitrobenzylphosphonate) offers easier byproduct removal due to its water-soluble phosphate waste, 4-nitrobenzyltriphenylphosphonium bromide is often preferred when working with base-sensitive substrates. It can be successfully activated by milder bases (such as ethanolic KOH)[2], whereas HWE reagents often require stronger bases like NaH to ensure complete deprotonation of the phosphonate[4].
Experimental Methodology: Synthesis of (E)-4-Nitrostilbene
This self-validating protocol utilizes 4-nitrobenzyltriphenylphosphonium bromide to synthesize an (E)-stilbene derivative. The methodology relies on specific visual cues and NMR validation steps to ensure stereochemical integrity.
Materials:
-
4-Nitrobenzyltriphenylphosphonium bromide (1.0 equiv)
-
Benzaldehyde derivative (1.0 equiv)
-
Potassium hydroxide (KOH) (1.1 equiv)
-
Absolute Ethanol (Solvent)
Step-by-Step Protocol:
-
Ylide Generation: In a flame-dried reaction vessel under an inert atmosphere (N 2 /Ar), dissolve 4-nitrobenzyltriphenylphosphonium bromide (0.01 M) in absolute ethanol. Slowly add a solution of KOH (0.01 M) in ethanol.
-
Causality & Validation: The deprotonation generates the 4-nitrobenzylidenephosphorane ylide. This is visually confirmed by the immediate formation of a deep red/orange solution[2]. Stir for 20 minutes to ensure complete ylide formation.
-
-
Aldehyde Addition: Add the benzaldehyde derivative dropwise to the stirring ylide solution at room temperature.
-
Causality & Validation: As the nucleophilic ylide attacks the aldehyde carbonyl to form the oxaphosphetane, the deep red color will gradually fade, indicating ylide consumption.
-
-
Reaction Progression: Stir the mixture for 2-4 hours. Monitor via TLC (Hexanes/EtOAc) until the aldehyde spot is entirely consumed.
-
Workup: Quench the reaction with distilled water and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Purification: The crude mixture contains the desired alkene and triphenylphosphine oxide (Ph 3 P=O). Purify via silica gel flash chromatography.
-
Stereochemical Validation: Analyze the purified product via 1 H NMR spectroscopy.
-
Causality: The stereochemistry of the newly formed double bond is definitively assigned by the coupling constant (J) of the vinylic protons. An (E)-alkene (trans) will exhibit a J-coupling of 15–16 Hz, whereas a (Z)-alkene (cis) would show a J-coupling of 10–12 Hz[5].
-
Applications in Drug Development
The selective formation of (E)-4-nitrostyrenes is a critical stepping stone in medicinal chemistry. The nitro group acts as a robust placeholder that can be easily reduced to an amine (e.g., via Pd/C hydrogenation or stannous chloride)[6],[7]. This provides a versatile synthetic handle for constructing complex oligopeptides, fluorescent probes (such as schweinfurthin analogues)[4], and benzimidazole-based kinase inhibitors[8].
References
-
ACS Publications. "Variation of Formal Hydrogen-Bonding Networks within Electronically Delocalized π-Conjugated Oligopeptide Nanostructures". Available at: [Link]
-
NIH PMC. "Fluorescent schweinfurthin B and F analogues with anti-proliferative activity". Available at:[Link]
-
ACS Publications. "Syntheses of Dihydropyrene–Cyclophanediene Negative Photochromes Containing Internal Alkenyl and Alkynyl Groups and Comparison of Their Photochemical and Thermochemical Properties". Available at: [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. (4-Nitrobenzyl)triphenylphosphonium bromide | 2767-70-6 | Benchchem [benchchem.com]
- 3. (4-Nitrobenzyl)triphenylphosphonium bromide | 2767-70-6 | Benchchem [benchchem.com]
- 4. Fluorescent schweinfurthin B and F analogues with anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy 2,3-Dimethoxy-4''-amino-trans-stilbene [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Horner-Wadsworth-Emmons vs. Wittig Olefination: A Comparative Guide for the Synthesis of 4-Nitrostilbene
For researchers, synthetic chemists, and drug development professionals, the stereoselective construction of carbon-carbon double bonds is a foundational challenge. The synthesis of 4-nitrostilbene—a versatile intermediate in materials science and medicinal chemistry—presents a classic stereochemical dilemma: how to selectively generate the thermodynamically favored (E)-alkene over the (Z)-isomer.
This guide provides an in-depth, objective comparison between two premier olefination methodologies: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction . By analyzing the underlying mechanistic causality, comparative experimental data, and self-validating protocols, we establish why the HWE reaction is the superior choice for stereoselective (E)-alkene synthesis.
Mechanistic Divergence: Kinetic vs. Thermodynamic Control
The fundamental difference in stereochemical outcomes between the Wittig and HWE reactions stems from the electronic nature of their respective phosphorus reagents and the resulting transition states.
The Wittig Reaction (Kinetic Control)
In the Wittig synthesis of 4-nitrostilbene, a semi-stabilized phosphonium ylide (derived from a benzyltriphenylphosphonium salt) reacts with 4-nitrobenzaldehyde[1]. The initial[2+2] cycloaddition to form the oxaphosphetane intermediate is largely irreversible. Because the system cannot equilibrate, the stereochemistry is dictated by kinetic control . The steric clash in the transition state is insufficiently differentiating, leading to a mixture of cis and trans oxaphosphetanes, which subsequently undergo syn-elimination to yield a mixed (E/Z)-alkene product[2].
The Horner-Wadsworth-Emmons Reaction (Thermodynamic Control)
The HWE reaction replaces the phosphonium ylide with a phosphonate-stabilized carbanion (e.g., derived from diethyl benzylphosphonate)[3]. The electron-withdrawing nature of the phosphonate ester stabilizes the carbanion, making the initial nucleophilic addition to the aldehyde reversible . This reversibility allows the intermediate alkoxides to equilibrate toward the thermodynamically more stable anti-adduct (the trans-oxaphosphetane). Subsequent irreversible syn-elimination almost exclusively yields the (E)-alkene (>98:2 E:Z ratio)[3].
Mechanistic pathways of Wittig vs. HWE reactions highlighting kinetic vs. thermodynamic control.
Comparative Experimental Performance
The table below synthesizes quantitative data from established literature to compare the practical outcomes of both methodologies for 4-nitrostilbene synthesis.
| Parameter | Horner-Wadsworth-Emmons (HWE) | Wittig Reaction |
| Phosphorus Reagent | Diethyl benzylphosphonate | Benzyltriphenylphosphonium chloride/bromide |
| Byproduct | Water-soluble diethyl phosphate | Triphenylphosphine oxide (TPPO) |
| Typical Yield | 80–90%[3] | 62–91%[1][2] |
| E:Z Stereoselectivity | >98:2[3] | ~56:44 to 75:25[2] |
| Purification Ease | High (Aqueous wash removes byproduct) | Low (TPPO requires chromatography) |
| Atom Economy | Higher (Lower molecular weight reagent) | Lower (Massive triphenylphosphine auxiliary) |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes internal checks to confirm the reaction's progress and phase-separation logic to streamline purification.
Protocol A: HWE Synthesis of (E)-4-Nitrostilbene (Recommended)
This protocol exploits the water-soluble nature of the phosphate byproduct to achieve high purity without column chromatography[3].
-
Reagent Preparation: In a flame-dried, round-bottom flask under N₂ atmosphere, dissolve diethyl benzylphosphonate (1.0 equiv) and 4-nitrobenzaldehyde (1.0 equiv) in anhydrous THF (0.2 M).
-
Carbanion Generation (Causality): Cool the mixture to 0 °C. Slowly add potassium tert-butoxide (t-BuOK, 1.1 equiv) dropwise. Observation: The solution will turn deep red/orange, confirming the deprotonation of the α-carbon and the formation of the nucleophilic carbanion.
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the aldehyde spot is consumed.
-
Quench & Phase Separation (Self-Validation): Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Crucial Step: The diethyl phosphate byproduct is highly polar and partitions entirely into the aqueous layer, self-purifying the organic phase.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to afford pure (E)-4-nitrostilbene as yellow crystals.
Protocol B: Wittig Synthesis of 4-Nitrostilbene
This protocol demonstrates the traditional Wittig approach, which requires more rigorous purification due to the generation of triphenylphosphine oxide (TPPO)[1].
-
Ylide Formation: Suspend benzyltriphenylphosphonium chloride (1.1 equiv) in THF. Add an aqueous solution of NaOH or LiOH (1.5 equiv) and stir for 30 minutes to generate the ylide.
-
Addition: Add 4-nitrobenzaldehyde (1.0 equiv) to the mixture.
-
Reaction: Stir at room temperature or reflux for 2.5 hours[1].
-
Workup: Dilute with water and extract with dichloromethane (DCM). Dry the organic layer over MgSO₄ and concentrate.
-
Purification (Bottleneck): The crude residue is a mixture of the (E/Z)-alkenes and stoichiometric TPPO. Purify via silica gel column chromatography (eluting with Hexanes/DCM gradients) to separate the isomers and remove the stubborn TPPO byproduct.
Standardized experimental workflow for the synthesis and validation of 4-nitrostilbene.
Analytical Validation
To definitively prove the success of the stereoselective synthesis, researchers must rely on ¹H-NMR spectroscopy . The vinylic protons of the stilbene core exhibit characteristic scalar coupling constants ( J ) that act as a self-validating fingerprint for the alkene geometry:
-
(E)-Isomer: The trans-vinylic protons couple strongly, exhibiting a doublet with a large coupling constant of J≈16.0 Hz .
-
(Z)-Isomer: The cis-vinylic protons couple more weakly, exhibiting a doublet with a smaller coupling constant of J≈12.0 Hz .
By integrating these peaks in the crude NMR spectrum prior to recrystallization, one can accurately calculate the exact E:Z ratio, confirming the >98:2 stereoselectivity of the HWE protocol[3].
Conclusion
While the Wittig reaction remains a historically significant method for alkene synthesis, it is suboptimal for the preparation of 4-nitrostilbene due to poor atom economy, tedious TPPO removal, and mixed E/Z stereoselectivity[1][2].
The Horner-Wadsworth-Emmons reaction is the definitive choice for drug development professionals and synthetic chemists. By leveraging thermodynamic control through a stabilized phosphonate carbanion, the HWE reaction ensures near-exclusive (E)-stereoselectivity. Furthermore, the generation of a water-soluble phosphate byproduct transforms purification from a labor-intensive chromatographic process into a simple aqueous extraction[3].
References
-
Matsushima, T., Kobayashi, S., & Watanabe, S. (2016). Air-Driven Potassium Iodide-Mediated Oxidative Photocyclization of Stilbene Derivatives. The Journal of Organic Chemistry, 81(17), 7799-7806. Available at:[Link]
-
Sieber, F., Wentworth, P., & Janda, K. D. (2000). Exploiting Poly(ethylene glycol) as a Matrix for Liquid-Phase Organic Synthesis. Molecules, 5(10), 1018-1030. Available at:[Link]
Sources
alternative methods for the synthesis of electron-deficient stilbenes
An in-depth technical evaluation of synthetic methodologies for constructing electron-deficient stilbenes—critical scaffolds in non-linear optics, molecular switches, and pharmaceutical development.
Strategic Overview: The Challenge of Electron-Deficient Systems
The synthesis of stilbenes (1,2-diarylethenes) is a cornerstone of organic chemistry. However, when one or both of the aryl rings bear strong electron-withdrawing groups (EWGs) such as nitro ( −NO2 ), cyano ( −CN ), or trifluoromethyl ( −CF3 ), the electronic landscape of the reacting species changes dramatically. These electron-deficient systems resist traditional electrophilic approaches and often exhibit altered reactivity profiles in transition-metal catalysis.
As application scientists, we must move beyond generic cross-coupling conditions. Selecting the optimal synthetic route requires a deep understanding of intermediate stability, orbital energies, and thermodynamic driving forces. This guide objectively compares the three most robust methodologies for synthesizing electron-deficient stilbenes: Horner-Wadsworth-Emmons (HWE) Olefination , Palladium-Catalyzed Heck-Mizoroki Coupling , and Ruthenium-Catalyzed Olefin Cross-Metathesis (CM) .
Decision matrix for selecting the optimal synthesis route.
Method 1: Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction remains the gold standard for the highly (E) -selective synthesis of electron-deficient alkenes[1]. By utilizing phosphonate esters instead of the triphenylphosphonium salts used in classic Wittig reactions, the HWE approach generates a more nucleophilic, stabilized carbanion.
Mechanistic Causality: When synthesizing an electron-deficient stilbene, the use of a stabilized phosphonate (bearing an EWG) is critical. The electron-withdrawing nature of the substituent stabilizes the intermediate carbanion, making the initial nucleophilic addition to the aldehyde reversible. This reversibility places the reaction under strict thermodynamic control. The system equilibrates to favor the less sterically hindered threo-oxaphosphetane intermediate, which undergoes irreversible syn-elimination to yield the (E) -stilbene almost exclusively.
Mechanistic pathway of HWE olefination favoring (E)-stilbenes.
Self-Validating Protocol: Synthesis of (E)-4-Nitro-4'-methoxystilbene
-
Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C under argon. Causality: THF provides optimal solvation for the sodium cation, which coordinates the oxaphosphetane intermediate to enhance diastereoselectivity.
-
Carbanion Generation: Dropwise add diethyl (4-nitrobenzyl)phosphonate (1.0 equiv). Validation Check: Observe immediate effervescence ( H2 gas). The cessation of bubbling and the formation of a deep, persistent color (often red/purple for nitro-stabilized anions) confirms complete deprotonation.
-
Coupling: Add 4-methoxybenzaldehyde (1.0 equiv) slowly. Allow the mixture to warm to room temperature.
-
Monitoring: Track via TLC (Hexanes/EtOAc 4:1). Validation Check: The highly fluorescent/UV-active product spot will appear at a higher Rf than the starting aldehyde. The reaction is complete when the aldehyde spot is entirely consumed.
-
Quench & Isolate: Quench with saturated aqueous NH4Cl . Extract with EtOAc. The water-soluble diethyl phosphate byproduct is easily removed in the aqueous wash, a major advantage over the difficult-to-remove triphenylphosphine oxide of the Wittig reaction.
Method 2: Palladium-Catalyzed Heck-Mizoroki Coupling
For substrates where pre-functionalized phosphonates are unavailable, the Heck reaction offers a highly modular approach by coupling aryl halides with substituted styrenes. As established in foundational literature on palladium catalysis[2], the Heck reaction is uniquely sensitive to the electronic nature of the olefin.
Mechanistic Causality: Electron-deficient olefins are excellent substrates for the Heck reaction. The EWG lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating a stronger interaction with the filled d-orbitals of the arylpalladium(II) intermediate. This accelerates the migratory insertion step. Furthermore, the polarization of the alkene directs the palladium atom exclusively to the β -carbon, ensuring high regioselectivity.
Catalytic cycle and workflow validation points for the Heck reaction.
Self-Validating Protocol: Synthesis of (E)-4-Cyanostilbene
-
Setup: In an oven-dried Schlenk flask, combine 4-iodobenzonitrile (1.0 equiv), styrene (1.5 equiv), Pd(OAc)2 (5 mol%), and tri-o-tolylphosphine ( P(o−tol)3 , 10 mol%). Causality: P(o−tol)3 is sterically demanding, promoting the formation of the highly active, coordinatively unsaturated 14-electron Pd(0)L2 species required for oxidative addition.
-
Solvent & Base: Add anhydrous DMF and Triethylamine ( Et3N , 2.0 equiv). Sparge with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the precipitation of palladium black.
-
Heating: Heat the mixture to 100 °C. Validation Check: As the catalytic cycle turns over, the elimination of HI is neutralized by Et3N . The visual precipitation of white triethylammonium iodide ( Et3N⋅HI ) salts in the reaction medium serves as an internal indicator of successful β -hydride elimination and catalyst turnover.
-
Workup: Cool to room temperature, dilute with water, and extract with diethyl ether. Filter through a short pad of Celite to remove palladium residues.
Method 3: Ruthenium-Catalyzed Olefin Cross-Metathesis (CM)
Cross-metathesis provides a highly atom-economical route to stilbenes by directly coupling two styrene derivatives. However, predicting selectivity requires strict adherence to empirical reactivity models[3].
Mechanistic Causality: According to Grubbs' General Model for Olefin Cross-Metathesis, electron-deficient styrenes (e.g., 4-nitrostyrene) are classified as Type II or Type III olefins . This means their electron-poor nature makes them sluggish to homodimerize. To achieve high yields of the cross-product, the electron-deficient styrene must be reacted with a Type I olefin (a highly reactive, electron-rich or neutral styrene) using a highly active catalyst with strong σ -donating N-heterocyclic carbene (NHC) ligands, such as the Grubbs 2nd Generation catalyst.
Self-Validating Protocol: CM of 4-Nitrostyrene and 4-Methoxystyrene
-
Preparation: Dissolve 4-nitrostyrene (Type II/III, 1.0 equiv) and 4-methoxystyrene (Type I, 2.0 equiv) in anhydrous, degassed Dichloromethane (DCM) to a concentration of 0.1 M.
-
Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%). Causality: The NHC ligand provides the necessary electron density to the Ruthenium center to overcome the high activation barrier associated with coordinating the electron-deficient olefin.
-
Reaction Driving Force: Attach a reflux condenser and heat to 40 °C while maintaining a continuous, gentle sweep of argon over the reaction surface. Validation Check: The continuous removal of ethylene gas (the byproduct of the metathesis) drives the reversible equilibrium forward via Le Chatelier's principle. If the reaction stalls, checking the argon sweep rate is the first troubleshooting step.
-
Quench: After 12 hours, quench the catalyst by adding ethyl vinyl ether (excess). Validation Check: The solution will change from a deep red/brown to a lighter yellow/orange, indicating the formation of a stable, inactive Fischer carbene complex.
Comparative Data Analysis
To aid in route selection, the following table synthesizes the quantitative performance metrics of each methodology when applied to the synthesis of highly electron-deficient stilbenes.
| Synthetic Methodology | Typical Yield | (E):(Z) Selectivity | Reagent Cost | Scalability | Key Limitation |
| HWE Olefination | 80–95% | >95:5 | Low | Excellent | Requires strong bases; generates stoichiometric phosphate waste. |
| Heck-Mizoroki Coupling | 70–90% | >90:10 | Moderate | Good | High cost of Pd/ligands; requires rigorous deoxygenation. |
| Cross-Metathesis (CM) | 40–75% | Variable (70:30 to 90:10) | High | Moderate | Poor reactivity with highly deficient Type III olefins; requires excess of one partner. |
Conclusion
For the highest thermodynamic control and (E) -selectivity, HWE olefination remains unparalleled, provided the requisite phosphonates are accessible. When building libraries of diverse stilbenes from commercial aryl halides, the Heck reaction offers superior modularity. Cross-metathesis should be reserved for late-stage functionalizations where atom economy is prioritized and the substrate can tolerate the highly active Grubbs II catalyst.
References
-
Beletskaya, I. P.; Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000. [Link]
-
Chatterjee, A. K.; Choi, T.-L.; Sanders, D. P.; Grubbs, R. H. "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 2003. [Link]
-
Pulis, A. P. et al. "Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles." The Journal of Organic Chemistry, 2025. [Link]
Sources
in-situ NMR monitoring of the reaction of (4-nitrophenyl)methyl-triphenylphosphanium bromide
Executive Summary
The Wittig reaction remains one of the most powerful methodologies for the regioselective synthesis of alkenes. However, monitoring the reaction of highly reactive precursors—such as [(4-nitrophenyl)methyl]triphenylphosphonium bromide —presents a significant analytical challenge. The transient nature of the intermediate ylide and its extreme sensitivity to moisture make traditional offline monitoring techniques prone to systemic errors.
This guide objectively compares the performance of Benchtop In-Situ Flow NMR against traditional analytical alternatives (High-Field NMR and Offline HPLC/MS). By integrating real-time spectroscopic data acquisition directly within the fume hood, benchtop flow NMR provides an unparalleled, self-validating system for tracking reaction kinetics, identifying transient oxaphosphetane intermediates, and determining E/Z stereoselectivity without compromising the reaction environment.
Mechanistic Context: The Analytical Challenge
The reaction of [(4-nitrophenyl)methyl]triphenylphosphonium bromide is a classic Wittig olefination pathway. The structural properties of this phosphonium salt, characterized by its hydrophobic phenyl groups arranged in a propeller configuration 1, make it an excellent precursor. Upon the addition of a base (e.g., potassium hydroxide in ethanol), the salt is deprotonated to form a deep red 4-nitrobenzylidenephosphorane ylide 2.
The Causality of Analytical Failure: Taking physical aliquots of this deep red ylide for offline analysis introduces atmospheric moisture and oxygen. This exposure causes premature quenching, reverting the ylide back to triphenylphosphine oxide and 4-nitrotoluene. Consequently, offline data often misrepresents the true kinetic state of the reactor. In-situ monitoring is not just a convenience; it is a mechanistic necessity to accurately observe the rate-determining steps and the formation of the oxaphosphetane intermediate before cycloreversion into the final alkene 3.
Wittig reaction mechanism of[(4-nitrophenyl)methyl]triphenylphosphonium bromide.
Technology Comparison: Benchtop Flow NMR vs. Alternatives
To establish a highly controlled, self-validating analytical workflow, we must compare the primary technologies used for reaction monitoring.
-
Benchtop Flow NMR (60-80 MHz): Acts as the optimal "Product" for this application. By utilizing a closed-loop PTFE flow cell pumped directly from the reaction flask into a permanent magnet spectrometer, the system captures continuous ¹H and ³¹P spectra. Phosphorus NMR is particularly powerful here, offering a ~200 ppm chemical shift window with zero background solvent interference, allowing clear differentiation between the phosphonium salt, ylide, and phosphine oxide 4.
-
High-Field NMR (400+ MHz): While offering superior resolution, it requires transporting the sample to a dedicated facility. The time delay (often >5 minutes) and temperature fluctuations during transit cause the degradation of transient species.
-
Offline HPLC/UV-MS: Excellent for final product quantification and E/Z ratio determination, but the mobile phase entirely quenches the reactive ylide, making it impossible to map the true reaction trajectory.
Performance Comparison for Reaction Monitoring
| Analytical Parameter | Benchtop Flow NMR (60-80 MHz) | Traditional High-Field NMR (400+ MHz) | Offline HPLC / UV-MS |
| Analysis Environment | In-situ / Fume hood integrated | Ex-situ / Dedicated NMR facility | Ex-situ / Analytical Lab |
| Intermediate Detection | Excellent (Captures transient ylides) | Poor (Degradation during transit) | Poor (Quenched by mobile phase) |
| Atmospheric Integrity | Closed-loop inert system | High risk of O₂/H₂O exposure | Destructive sampling |
| Time Resolution | ~15-30 seconds per scan | ~5-10 minutes (including transit) | 10-30 minutes per run |
| Structural Elucidation | Moderate (¹H overlap, excellent ³¹P) | Excellent (High resolution ¹H/¹³C/³¹P) | Indirect (Mass/Retention time) |
Experimental Protocol: Self-Validating In-Situ Monitoring
To ensure scientific integrity, the following protocol is designed as a self-validating system. By continuously monitoring the ³¹P nucleus, researchers can confirm the exact moment of complete ylide generation before initiating the subsequent olefination step, entirely removing guesswork from the workflow.
Materials Required
-
[(4-nitrophenyl)methyl]triphenylphosphonium bromide (0.01 M)
-
Potassium hydroxide (KOH) in anhydrous ethanol (0.01 M)
-
Benzaldehyde (Target electrophile)
-
Benchtop NMR Spectrometer (60 MHz or 80 MHz) equipped with a dual ¹H/³¹P flow cell.
Step-by-Step Methodology
-
System Priming & Baseline Establishment: Purge the benchtop NMR flow cell and all connecting PTFE tubing with anhydrous ethanol under a nitrogen atmosphere. Acquire a background spectrum to ensure the flow cell is free of residual phosphorus contaminants.
-
Precursor Solvation: In a sealed, temperature-controlled reaction vessel (25 °C), dissolve the [(4-nitrophenyl)methyl]triphenylphosphonium bromide in anhydrous ethanol.
-
Continuous Flow Initiation: Start the peristaltic or syringe pump to circulate the reaction mixture through the NMR spectrometer at a flow rate of 2.0 mL/min. Acquire baseline ³¹P spectra to confirm the chemical shift of the phosphonium salt (typically observed around ~20-25 ppm).
-
In-Situ Ylide Generation: Inject the KOH solution into the reaction vessel. The solution will visibly transition to a deep red color. Self-Validation Check: Observe the real-time disappearance of the phosphonium ³¹P signal and the emergence of the upfield ylide peak. Do not proceed to step 5 until this conversion plateaus.
-
Reaction Initiation: Inject benzaldehyde into the active reaction vessel.
-
Kinetic Data Acquisition: Acquire interleaved ¹H and ³¹P spectra every 30 seconds. Track the consumption of the ylide, the transient formation of the oxaphosphetane intermediate, and the steady accumulation of triphenylphosphine oxide (³¹P ~29 ppm) and the 4-nitrostilbene product.
Step-by-step workflow for in-situ benchtop NMR reaction monitoring.
References
-
The structure of [(4-nitrophenyl)methyl]triphenylphosphonium bromide methanol solvate Source: Acta Crystallographica Section C URL:[Link]
-
Phosphetane Oxides as Redox Cycling Catalysts in the Catalytic Wittig Reaction at Room Temperature Source: ACS Catalysis URL:[Link]
-
Tandem Wittig-Diels Alder diversification of genetically encoded peptide libraries Source: Chemical Science (The Royal Society of Chemistry) URL:[Link]
Sources
Comparative Analysis of Olefination Methods for Aromatic Aldehydes: A Guide to Stereoselective C=C Bond Formation
For researchers and drug development professionals, the stereoselective construction of carbon-carbon double bonds is a foundational operation. When dealing with aromatic aldehydes, the extended conjugation and electronic effects (driven by electron-donating or electron-withdrawing substituents) heavily influence the transition states of olefination reactions.
This guide provides an objective, data-backed comparative analysis of the three primary olefination methodologies—Wittig, Horner-Wadsworth-Emmons (HWE), and Julia-Kocienski—specifically tailored for aromatic aldehyde substrates.
Mechanistic Showdown: Causality & Stereocontrol
To select the optimal olefination strategy, one must understand the thermodynamic and kinetic forces dictating the E/Z stereochemical outcome.
The Wittig Reaction: Kinetic Control via Oxaphosphetanes
The classic Wittig reaction utilizes phosphonium ylides. For the synthesis of Z-alkenes, non-stabilized ylides are employed. The causality of this Z-selectivity lies in an early, four-centered transition state. This transition state is kinetically favored because it minimizes 1,2-steric interactions between substituents in the forming C–C bond, trapping the oxaphosphetane intermediate before it can equilibrate[1]. However, highly conjugated aromatic aldehydes can lower the energy barrier for equilibration, sometimes eroding Z-selectivity compared to aliphatic counterparts.
Horner-Wadsworth-Emmons (HWE): Thermodynamic vs. Accelerated Elimination
Standard HWE reactions utilize stabilized phosphonate carbanions, which undergo reversible addition to aldehydes. This reversibility allows the intermediate to thermodynamically equilibrate to the more stable anti-adduct, yielding highly E-selective products. Conversely, to achieve Z-selectivity, the Still-Gennari modification is employed. By incorporating electron-withdrawing groups (e.g., bis(trifluoroethyl) or bis(hexafluoroisopropyl) esters) onto the phosphonate, the rate of syn-elimination is drastically accelerated. This rapid elimination outpaces the equilibration process, successfully trapping the kinetically favored Z-alkene[2].
Julia-Kocienski Olefination: Diastereoselective Addition & Smiles Rearrangement
The Julia-Kocienski method replaces the traditional two-step Julia-Lythgoe reductive elimination with a seamless, one-pot process using heteroaryl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT). The high E-selectivity is the direct result of the kinetically controlled, diastereoselective addition of the metalated sulfone to the aromatic aldehyde. This yields an anti-β-alkoxysulfone, which undergoes a spontaneous Smiles rearrangement and SO₂ extrusion to stereospecifically form the E-alkene[3]. Theoretical studies confirm that this syn-elimination pathway is particularly favored when the aromatic aldehyde possesses electron-donating substituents[4].
Decision matrix for selecting the optimal olefination method based on target stereochemistry.
Quantitative Performance Matrix
The following table synthesizes experimental yield and selectivity data for the olefination of a model aromatic aldehyde (e.g., benzaldehyde or 4-methoxybenzaldehyde) across the primary methodologies.
| Olefination Method | Reagent Type | Target Isomer | Typical Yield | Stereoselectivity | Key Mechanistic Driver |
| Classic Wittig | Non-stabilized Ylide | Z-Alkene | 70–85% | 85:15 to 95:5 (Z:E) | Kinetic control via early oxaphosphetane TS |
| Standard HWE | Stabilized Phosphonate | E-Alkene | 85–95% | > 95:5 (E:Z) | Thermodynamic equilibration of intermediates |
| Still-Gennari HWE | Fluorinated Phosphonate | Z-Alkene | 90–99% | Up to 98:2 (Z:E) | Accelerated syn-elimination preventing equilibration |
| Julia-Kocienski | PT/BT Sulfones | E-Alkene | 80–95% | > 95:5 (E:Z) | Diastereoselective addition & Smiles rearrangement |
Data aggregated from recent methodological reviews and optimized protocols[2][3][5].
Self-Validating Experimental Protocols
To ensure reproducibility in drug development workflows, the following protocols are designed as self-validating systems. Each step includes the underlying causality to empower scientists to troubleshoot in real-time.
Protocol A: Highly Z-Selective HWE Olefination of Aromatic Aldehydes
This protocol utilizes modified Still-Gennari reagents (e.g., methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonate) which eliminate the need for cryogenic (-78 °C) conditions[2].
Step-by-Step Methodology:
-
Base Activation: In an oven-dried flask under argon, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in 3 mL of anhydrous THF. Cool the suspension to -20 °C.
-
Causality: -20 °C provides the perfect thermal window. It is warm enough to allow NaH to irreversibly deprotonate the phosphonate, but cool enough to prevent the premature degradation of the highly reactive fluorinated carbanion.
-
-
Carbanion Generation: Add the modified phosphonate reagent (1.3 mmol) in 2 mL of THF dropwise. Stir for 15 minutes.
-
Self-Validation: The cessation of hydrogen gas (H₂) evolution visually confirms complete deprotonation and carbanion formation.
-
-
Kinetic Trapping (Addition): Add the aromatic aldehyde (1.0 mmol) dissolved in 5 mL of THF. Stir for 1 hour at -20 °C.
-
Causality: The highly electron-withdrawing hexafluoroisopropyl groups force rapid cyclization and elimination of the oxaphosphetane intermediate, trapping the Z-isomer before thermodynamic equilibration can occur.
-
-
Quench & Isolation: Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Extract the aqueous layer twice with CH₂Cl₂. Dry the combined organic fractions over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step-by-step experimental workflow for highly Z-selective HWE olefination.
Protocol B: E-Selective Julia-Kocienski Olefination
This protocol utilizes 1-phenyl-1H-tetrazol-5-yl (PT) sulfones to achieve excellent E-selectivity via a one-pot connective mechanism[5].
Step-by-Step Methodology:
-
Metalation: Dissolve the PT-sulfone (1.2 mmol) in anhydrous THF (5 mL) under argon and cool to -78 °C. Add Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 1.3 mmol) dropwise. Stir for 30 minutes.
-
Causality: KHMDS is specifically chosen over NaHMDS or LiHMDS. The larger potassium counterion minimizes tight ion-pairing, which enhances the diastereoselectivity of the subsequent addition step, directly increasing the final E:Z ratio[5].
-
-
Diastereoselective Addition: Add the aromatic aldehyde (1.0 mmol) dropwise. Stir at -78 °C for 1 hour.
-
Self-Validation: TLC monitoring should show the complete consumption of the aldehyde, indicating the successful formation of the anti-β-alkoxysulfone intermediate.
-
-
Rearrangement & Elimination: Remove the cooling bath and allow the reaction mixture to warm to room temperature over 2 hours.
-
Causality: The influx of thermal energy drives the Smiles rearrangement (S-to-O migration of the heteroaryl group) and the subsequent spontaneous extrusion of SO₂, yielding the E-alkene.
-
-
Workup: Dilute with diethyl ether and wash with water and brine. Dry over MgSO₄, filter, and concentrate.
References
-
Stereoselective Olefination Reactions: The Wittig Reaction. Andrew G. Myers Research Group, Harvard University. Available at:[Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI. Available at:[Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. PMC - NIH. Available at:[Link]
-
Julia olefination. Wikipedia. Available at:[Link]
-
Development and Application of the One-pot Julia Olefination. Enlighten Theses - University of Glasgow. Available at:[Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. mdpi.com [mdpi.com]
- 3. Julia olefination - Wikipedia [en.wikipedia.org]
- 4. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
Mechanistic Divergence in Olefination: Wittig vs. Horner-Wadsworth-Emmons (HWE) for Nitro-Substituted Systems
Olefination of aromatic aldehydes is a cornerstone transformation in the synthesis of active pharmaceutical ingredients (APIs). However, when dealing with nitro-substituted systems (such as p-nitrobenzaldehyde), the strong electron-withdrawing nature of the nitro group fundamentally alters the electronic landscape of the carbonyl moiety.
As an application scientist designing scalable synthetic routes, choosing between the classic Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction requires a deep understanding of how this electrophilic enhancement affects stereoselectivity, reaction kinetics, and downstream purification. This guide provides an objective, data-driven comparison of these two methodologies, dissecting their mechanistic divergence and practical utility.
Mechanistic Divergence: Kinetic vs. Thermodynamic Control
The core difference between the Wittig and HWE reactions lies in the nature of the phosphorus reagent and the resulting energy landscape of the oxaphosphetane intermediate. The presence of a p-nitro group exacerbates these differences.
The Wittig Pathway (Phosphonium Ylides)
The Wittig reaction utilizes a phosphonium ylide. According to conceptual density functional theory (CDFT), the ylide acts as a "supernucleophile" attacking the highly electrophilic carbonyl carbon of the aldehyde 1. Under lithium-salt-free conditions, the reaction of unbranched aldehydes with unstabilized ylides is strictly under kinetic control, leading to an irreversible [2+2] cycloaddition that forms a cis-oxaphosphetane, ultimately yielding the Z-alkene [[2]](). However, when using stabilized ylides to target E-alkenes, the extreme electrophilicity of nitrobenzaldehyde can lead to incomplete equilibration, often resulting in complex E/Z mixtures.
The HWE Pathway (Phosphonate Carbanions)
The HWE reaction employs phosphonate-stabilized carbanions, which are more nucleophilic but less basic than their phosphonium counterparts 3. The initial nucleophilic addition to the nitro-substituted aldehyde is highly reversible. The strong electron-withdrawing effect of the nitro group stabilizes the transition state during the equilibration of the intermediate adducts, strongly favoring the formation of the more thermodynamically stable trans-oxaphosphetane. This thermodynamic control results in exceptional E-selectivity.
Mechanistic divergence of Wittig vs. HWE reactions in nitro-substituted systems.
Comparative Performance Data
To objectively evaluate these methodologies, we compare the synthesis of an E-alkene derivative from p-nitrobenzaldehyde using both approaches.
| Parameter | Wittig Reaction (Stabilized Ylide) | HWE Reaction (Phosphonate Ester) |
| Reagent | Ethyl (triphenylphosphoranylidene)acetate | Triethyl phosphonoacetate |
| Nucleophile State | Phosphonium Ylide | Phosphonate Carbanion |
| Base Requirement | None (Ylide is pre-formed) | NaH, DBU, or TMEDA/Zn |
| Stereoselectivity (E:Z) | ~85:15 | > 95:5 4 |
| Reaction Time | 12 - 24 hours | 2 - 4 hours |
| Primary Byproduct | Triphenylphosphine oxide (Ph 3 P=O) | Sodium diethyl phosphate |
| Purification Method | Silica gel chromatography | Aqueous extraction [[3]]() |
Expertise & Experience: Causality Behind Protocol Choices
As a synthetic chemist, selecting between Wittig and HWE for nitro-substituted substrates requires balancing reagent cost against downstream processing. The p-nitro group significantly increases the electrophilicity of the aldehyde. While this accelerates the Wittig reaction, it also increases the susceptibility of the aldehyde to base-catalyzed side reactions (e.g., Cannizzaro reaction or single-electron transfer) if excess strong base is present.
The HWE reaction is vastly superior for nitro-substituted systems for two causal reasons:
-
Reagent Modularity & Mildness: Phosphonates allow for milder base conditions (e.g., LiCl/amine or Zn/TMEDA) which protect the sensitive nitro-aromatic system from degradation while still achieving >95:5 E-selectivity [[4]]().
-
Self-Validating Purification: The HWE reaction is a self-validating system for scalability. The successful conversion is easily tracked by the complete dissolution of the dialkyl phosphate byproduct in a simple aqueous wash 3. In contrast, Wittig reactions require exhaustive TLC monitoring and column chromatography to ensure complete separation of the notoriously stubborn Ph 3 P=O.
Experimental Protocols
Protocol A: HWE Olefination of p-Nitrobenzaldehyde (Recommended)
Objective: Scalable synthesis of (E)-ethyl 3-(4-nitrophenyl)acrylate with high stereoselectivity.
-
Carbanion Generation: In an oven-dried, argon-purged flask, dissolve triethyl phosphonoacetate (1.1 equiv, 11.0 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C.
-
Deprotonation: Slowly add sodium hydride (60% dispersion in mineral oil, 1.15 equiv, 11.5 mmol) portion-wise. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear, indicating complete formation of the phosphonate carbanion.
-
Electrophile Addition: Dissolve p-nitrobenzaldehyde (1.0 equiv, 10.0 mmol) in THF (10 mL) and add dropwise to the carbanion solution over 15 minutes to prevent localized exotherms.
-
Reaction Propagation: Allow the reaction to warm to room temperature. The strong electrophilicity of the nitrobenzaldehyde typically drives the reaction to completion within 2 hours.
-
Self-Validating Workup: Quench with saturated aqueous NH 4 Cl (20 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with distilled water (3 x 20 mL). Crucial Step: This water wash completely removes the sodium diethyl phosphate byproduct, validating the purification without the need for chromatography 3.
-
Analytical Validation: Dry over MgSO 4 , concentrate, and analyze via benchtop NMR. The E-stereoisomer is confirmed by the vicinal coupling constant of the vinylic protons ( 3J≈16 Hz), yielding an E:Z ratio of >95:5 4.
Protocol B: Wittig Olefination of p-Nitrobenzaldehyde (For Comparison)
Objective: Synthesis of ethyl 3-(4-nitrophenyl)acrylate using a stabilized ylide.
-
Preparation: Dissolve p-nitrobenzaldehyde (1.0 equiv, 10.0 mmol) in anhydrous DCM (30 mL) under argon.
-
Ylide Addition: Add ethyl (triphenylphosphoranylidene)acetate (1.1 equiv, 11.0 mmol) in one portion. No external base is required.
-
Reaction: Stir at room temperature for 12-24 hours. The reaction is sterically hindered by the bulky triphenylphosphine group, increasing reaction time compared to HWE.
-
Workup: Concentrate the reaction mixture in vacuo. The crude residue will be a thick paste due to the stoichiometric generation of triphenylphosphine oxide.
-
Purification: Triturate the residue with cold hexanes/diethyl ether to precipitate the bulk of Ph 3 P=O. Filter, concentrate the filtrate, and purify via flash column chromatography (Hexanes:EtOAc 4:1) to isolate the product.
References
- Chemistry LibreTexts.Wittig Reaction.
- The Journal of Organic Chemistry (ACS Publications).A Close Look to the Oxaphosphetane Formation along the Wittig Reaction: A [2+2] Cycloaddition?
- Magritek.Quantifying the formation of stereoisomers by benchtop NMR spectroscopy.
- MDPI.
Sources
literature review of synthetic routes to 4,4'-dinitrostilbene
An In-Depth Guide to the Synthetic Routes of 4,4'-Dinitrostilbene: A Comparative Analysis for Research Professionals
Executive Summary
4,4'-dinitrostilbene is a pivotal chemical intermediate, recognized for its role in the synthesis of dyes, optical brighteners, and functional materials. The symmetrical arrangement of its nitro groups across the stilbene backbone imparts unique electronic and photochemical properties, making its efficient synthesis a topic of significant interest in organic chemistry. This guide provides a comprehensive literature review and comparative analysis of the primary synthetic methodologies for obtaining 4,4'-dinitrostilbene. We will delve into the mechanistic underpinnings, operational protocols, and relative merits of core olefination strategies such as the Wittig and Horner-Wadsworth-Emmons reactions, palladium-catalyzed Heck coupling, and classical condensation reactions like the Perkin method. By presenting objective comparisons and supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize the most suitable synthetic route for their specific application.
Introduction to 4,4'-Dinitrostilbene
The stilbene core, a 1,2-diphenylethylene structure, is a prevalent motif in numerous biologically active compounds and materials. The introduction of nitro groups at the 4 and 4' positions dramatically influences the molecule's properties, creating a highly electron-deficient π-system. This feature makes 4,4'-dinitrostilbene a valuable precursor for 4,4'-diaminostilbene, a key building block for fluorescent whitening agents. The synthesis of its sulfonated analogue, 4,4'-dinitrostilbene-2,2'-disulfonic acid, is a large-scale industrial process, typically achieved through the oxidative condensation of 4-nitrotoluene-2-sulfonic acid.[1][2] However, the synthesis of the non-sulfonated parent compound requires different strategies, which are the focus of this guide.
Core Olefination Strategies: The Carbonyl-Phosphorus Approach
The most direct and widely utilized methods for stilbene synthesis involve the formation of the central carbon-carbon double bond from carbonyl and phosphorus-stabilized precursors. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the cornerstones of this approach.
The Wittig Reaction
Discovered by Georg Wittig, this Nobel Prize-winning reaction is a robust method for creating alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[3][4] The reaction proceeds via the formation of a betaine or oxaphosphetane intermediate, which collapses to form the alkene and a triphenylphosphine oxide byproduct.[3][5]
Mechanism and Causality: The synthesis begins with the preparation of a phosphonium salt, typically from triphenylphosphine and a 4-nitrobenzyl halide. This salt is then deprotonated with a strong base (e.g., n-butyllithium) to generate the nucleophilic phosphorus ylide.[4] The ylide attacks the carbonyl carbon of 4-nitrobenzaldehyde. The stereochemical outcome ((E)- vs. (Z)-isomer) is highly dependent on the stability of the ylide. Non-stabilized ylides, like the one derived from 4-nitrobenzyl bromide, typically favor the (Z)-alkene under salt-free conditions, while stabilized ylides favor the (E)-alkene.[5] For stilbene synthesis, subsequent isomerization to the more thermodynamically stable (E)-isomer is often performed.[3]
Sources
- 1. Disodium 4,4'-dinitrostilbene-2,2'-disulfonate - Wikipedia [en.wikipedia.org]
- 2. US4952725A - Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
Personal protective equipment for handling (4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide
Comprehensive Safety and Operational Guide: Handling (4-Nitrophenyl)methyl-triphenylphosphanium Bromide
Executive Summary & Chemical Profile
(4-Nitrophenyl)methyl-triphenylphosphanium bromide (CAS: 2767-70-6), frequently cataloged as (4-nitrobenzyl)triphenylphosphonium bromide, is a highly reactive phosphonium salt utilized extensively in organic synthesis[1]. It serves as a critical Wittig reagent for carbon-carbon bond formation (olefination) and is increasingly employed in bioconjugation techniques for targeted drug delivery systems[2]. Due to its fine particulate nature and halogenated composition, strict adherence to personal protective equipment (PPE) and environmental controls is mandatory to prevent acute dermal and respiratory exposure[3].
Quantitative Safety Data & Hazard Profile
Before initiating any protocol, personnel must review the physicochemical properties and toxicity data to understand the operational boundaries of this compound.
| Property / Hazard | Value / Description | Clinical & Operational Significance |
| CAS Number | 2767-70-6 | Unique identifier for safety tracking and inventory[1]. |
| Molecular Weight | 478.33 g/mol | High molecular weight; settles rapidly but generates fine dust[1]. |
| Appearance | White to off-white powder | Easily mistaken for benign laboratory salts; requires clear labeling[4]. |
| Melting Point | 275 °C (Decomposes) | Thermal degradation releases toxic phosphorus oxides and hydrogen bromide[5]. |
| Acute Toxicity (LD50) | 18 mg/kg (Mouse, IV) | Indicates high systemic toxicity if introduced directly into the bloodstream[6]. |
| GHS Hazard Codes | H315, H319, H335 | Causes severe skin, eye, and respiratory tract irritation upon contact[3]. |
Personal Protective Equipment (PPE) Matrix & Causality
Merely wearing PPE is insufficient; understanding the causality behind each choice ensures researchers maintain rigorous, fail-safe safety standards.
-
Hand Protection: Double-gloving with heavy-duty nitrile gloves (minimum 0.11 mm thickness) is required.
-
Respiratory Protection: Handling must occur exclusively within a certified chemical fume hood. If a hood is unavailable, an N95 or P100 particulate respirator is mandatory.
-
Causality: As a fine powder, the substance easily becomes airborne during transfer, leading to acute respiratory tract irritation (H335)[6].
-
-
Eye Protection: Snug-fitting chemical splash goggles (not standard safety glasses).
-
Causality: The powder can cause serious eye irritation (H319)[6]. Airborne particulates can easily bypass the open sides of standard safety glasses.
-
-
Body Protection: Flame-resistant (FR) lab coat with fitted cuffs.
-
Causality: Prevents the accumulation of reactive dust on exposed wrists and forearms, mitigating prolonged dermal contact[6].
-
Operational Plan & Self-Validating Handling Protocol
The following step-by-step methodology incorporates self-validating checks to ensure the system is safe before proceeding to the next step.
Phase 1: Pre-Operation Validation
-
Fume Hood Verification: Turn on the fume hood and ensure the sash is at the correct operating height.
-
Self-Validation: Perform a "tissue flutter test" by taping a small strip of tissue to the bottom of the sash. If the tissue does not pull steadily inward, the negative pressure is insufficient. Do not open the chemical container[3].
-
-
Glove Integrity Check:
-
Self-Validation: Before donning, inflate each nitrile glove with air and roll the cuff tight to trap the air. Squeeze gently to check for micro-tears. Discard if any pressure loss is detected.
-
Phase 2: Material Transfer and Reaction Setup (Wittig Olefination)
-
Static Mitigation: Wipe the exterior of the weighing spatula and the balance pan with an anti-static wipe. Phosphonium salts can carry static charges, causing the powder to scatter unpredictably.
-
Weighing: Carefully transfer the required mass of (4-nitrophenyl)methyl-triphenylphosphanium bromide into a pre-tared, dry glass vial inside the fume hood. Cap the vial immediately after weighing to prevent dispersion of dust[6].
-
Solvent Addition: Transfer the sealed vial to the reaction flask. Add the solvent (e.g., anhydrous methanol) slowly down the side of the flask to minimize dust generation[7].
-
Base Addition: Introduce the base (e.g., sodium methoxide) dropwise.
-
Causality: The base deprotonates the phosphonium salt to form the reactive ylide. This reaction is exothermic; dropwise addition controls the thermal output and prevents solvent boil-off.
-
Spill Response & Disposal Plan
Accidental Spill Cleanup:
-
Containment: Do not sweep dry powder, as this aerosolizes the irritant[6].
-
Wetting: Gently mist the spilled powder with a compatible inert solvent (e.g., water or a dilute alcohol solution) to bind the dust.
-
Collection: Use damp, absorbent paper towels to wipe up the wetted material. Place all contaminated materials into a designated, sealable hazardous waste container.
-
Decontamination: Wash the spill area thoroughly with soap and water, as the compound is highly irritating to subsequent users[6].
Disposal Protocol:
-
Solid Waste: Unused powder and contaminated labware must be segregated into "Halogenated Solid Waste" due to the presence of the bromide ion[5].
-
Liquid Waste: Reaction filtrates and aqueous workup layers must be disposed of in "Halogenated Organic/Aqueous Waste" carboys. Do not mix with strong oxidizing agents, as this can trigger hazardous side reactions[8].
-
Incineration: Final disposal must be conducted via a licensed hazardous waste contractor utilizing high-temperature incineration equipped with scrubbers to neutralize hydrogen bromide and phosphorus oxide emissions[8].
Workflow Visualization
Fig 1. Logical workflow for safely handling and disposing of phosphonium bromide salts.
References
-
(p-Nitrobenzyl)triphenylphosphonium bromide | C25H21BrNO2P - PubChem -[Link]
-
CAS#:2767-70-6 | (4-Nitrobenzyl)(triphenyl)phosphonium bromide - Chemsrc -[Link]
-
Cas 2767-70-6, (4-NITROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE - LookChem -[Link]
Sources
- 1. (p-Nitrobenzyl)triphenylphosphonium bromide | C25H21BrNO2P | CID 197008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. (4-Nitrobenzyl)triphenylphosphonium Bromide | 2767-70-6 | TCI AMERICA [tcichemicals.com]
- 5. CAS#:2767-70-6 | (4-Nitrobenzyl)(triphenyl)phosphonium bromide | Chemsrc [chemsrc.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. lookchem.com [lookchem.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
